4-(2-Hydroxyethyl)-phenethylamine: A Comprehensive Technical Guide on Properties, Synthesis, and Pharmacological Potential
Executive Summary 4-(2-Hydroxyethyl)-phenethylamine (IUPAC: 2-[4-(2-aminoethyl)phenyl]ethan-1-ol) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. Struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(2-Hydroxyethyl)-phenethylamine (IUPAC: 2-[4-(2-aminoethyl)phenyl]ethan-1-ol) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. Structurally, it consists of a core phenethylamine pharmacophore with a 2-hydroxyethyl substitution at the para position. This dual-functionality—housing both a primary aliphatic amine and a primary aliphatic alcohol—makes it a privileged scaffold for the synthesis of advanced adrenergic agonists, beta-blockers, and complex trace amine derivatives. This whitepaper provides an in-depth analysis of its physicochemical properties, pharmacological receptor interactions, and field-proven synthetic protocols.
Physicochemical and Structural Data
The presence of both a hydrogen-bond donating/accepting hydroxyl group and a basic amine significantly influences the compound's solubility, lipophilicity, and reactivity. The quantitative structural data is summarized below:
Property
Value / Description
IUPAC Name
2-[4-(2-aminoethyl)phenyl]ethan-1-ol
Molecular Formula
C₁₀H₁₅NO
Molar Mass
165.23 g/mol
Topological Polar Surface Area (TPSA)
46.3 Ų
Estimated LogP
0.8 – 1.2
pKa (Primary Amine)
~9.83 (Strongly basic, protonated at physiological pH)
pKa (Primary Alcohol)
~15.0
Physical State (Standard Temp/Pressure)
Pale yellow to white crystalline solid/viscous oil
Core Pharmacology and Receptor Interactions
As a substituted derivative of [1], 4-(2-hydroxyethyl)-phenethylamine interacts with the monoaminergic system. Unsubstituted phenethylamine is a known endogenous agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that regulates monoamine neurotransmission[2].
However, the addition of the para-hydroxyethyl group fundamentally alters its pharmacokinetic profile. The hydroxyl moiety increases the Topological Polar Surface Area (TPSA) and decreases lipophilicity. Causality: This structural modification significantly restricts the molecule's ability to passively diffuse across the blood-brain barrier (BBB). Consequently, its pharmacological action is largely confined to the peripheral nervous system—similar to the naturally occurring trace amine tyramine[3]. In the periphery, it acts as a sympathomimetic by binding to peripheral TAAR1 and adrenergic receptors, triggering the efflux of catecholamines without inducing psychoactive central nervous system (CNS) effects.
Synthesizing 4-(2-hydroxyethyl)-phenethylamine requires the precise installation of the 2-aminoethyl chain onto a functionalized benzene ring. The most reliable method utilizes a Henry (nitroaldol) reaction followed by a robust hydride reduction.
Step-by-Step Protocol: Henry Condensation & Reduction
Condensation: Dissolve 4-(2-hydroxyethyl)benzaldehyde (1.0 eq) and nitromethane (3.0 eq) in anhydrous methanol. Add a catalytic amount of ammonium acetate (0.2 eq).
Reflux: Heat the mixture to reflux for 4–6 hours.
Causality: Ammonium acetate acts as a bifunctional catalyst. The basic acetate ion deprotonates nitromethane to form the nucleophilic nitronate, while the ammonium ion activates the aldehyde carbonyl. The subsequent dehydration is thermodynamically driven by the formation of the highly conjugated 4-(2-hydroxyethyl)-
β
-nitrostyrene.
Reduction Preparation: In a rigorously dried flask under an Argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
Addition & Heating: Dissolve the isolated nitrostyrene in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Once addition is complete, reflux the mixture for 6 hours.
Causality: LiAlH₄ is sufficiently powerful to reduce both the alkene double bond and the nitro group to a primary amine in a single pot. The primary alcohol forms a transient lithium alkoxide complex, protecting it from further side reactions during the reduction.
Fieser Workup (Self-Validating Step): Cool the reaction to 0 °C. For every
n
grams of LiAlH₄ used, quench sequentially with
n
mL of distilled water,
n
mL of 15% NaOH (aq), and
3n
mL of distilled water.
Causality & Validation: Standard aqueous quenching creates an unfilterable, gelatinous emulsion of aluminum hydroxide, trapping the product. The Fieser method forces the aluminum salts to precipitate as a dense, granular white aluminate solid. The sudden transition from a gray slurry to a crisp white granular suspension serves as a visual self-validation that the quench is successful, allowing the free amine to be easily extracted via vacuum filtration.
Reactivity & Chemoselective Derivatization
A major challenge in utilizing 4-(2-hydroxyethyl)-phenethylamine as a building block is differentiating the primary aliphatic amine from the primary aliphatic alcohol. To elaborate the molecule further, one functional group must be selectively protected.
Protocol: Chemoselective N-Boc Protection
The following protocol details the selective N-tert-butoxycarbonylation (N-Boc protection) of the amine, leaving the alcohol untouched[4].
Solvent System: Dissolve the starting amine in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Water.
Buffering: Add Sodium Bicarbonate (NaHCO₃, 1.5 eq) to the solution.
Causality: The biphasic solvent and mild base establish strict thermodynamic control. NaHCO₃ buffers the aqueous layer to a pH of ~8.5. At this pH, the primary amine (pKa ~9.8) is largely free-based and highly nucleophilic, whereas the primary alcohol (pKa ~15.0) remains fully protonated and weakly nucleophilic.
Acylation: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise.
Reaction & Self-Correction: Stir the reaction at room temperature for 4 hours.
Causality & Validation: If any trace O-Boc ester forms on the alcohol, the aqueous basic environment rapidly hydrolyzes the unstable carbonate back to the free alcohol. This self-correcting kinetic trap ensures >95% chemoselectivity for the N-Boc product.
Isolation: Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Fig 2. Step-by-step workflow for the chemoselective N-Boc protection of the primary amine.
Analytical Characterization
To verify the integrity of the synthesized 4-(2-hydroxyethyl)-phenethylamine, nuclear magnetic resonance (NMR) spectroscopy is utilized. The ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) provides distinct, self-validating structural markers:
Aromatic Region: An AA'BB' pseudo-quartet (or two distinct doublets) integrating to 4 protons around
δ
7.10 - 7.20 ppm, confirming the para-substitution pattern of the benzene ring.
Aliphatic Chains: Two sets of distinct triplets. One set corresponds to the
−CH2−CH2−NH2
system (
δ
~2.7 ppm and ~2.9 ppm), and the other corresponds to the
−CH2−CH2−OH
system (
δ
~2.8 ppm and ~3.8 ppm). The significant downfield shift to ~3.8 ppm confirms the carbon adjacent to the electronegative oxygen atom.
References
Phenethylamine - Wikipedia
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements
Source: National Center for Biotechnology Information (PMC / NIH)
URL:[Link]
4-(2-Hydroxyethyl)-phenethylamine chemical structure and analysis
An In-Depth Technical Guide to 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol): Chemical Structure, Analysis, and Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol): Chemical Structure, Analysis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2-hydroxyethyl)-phenethylamine, more commonly known as Tyrosol. It is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, and advanced analytical methodologies. This document details step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the rationale behind experimental choices. Furthermore, it explores the biosynthetic pathways of Tyrosol, its significant biological activities, and its emerging potential in drug development, all supported by authoritative references.
Introduction to 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol)
4-(2-Hydroxyethyl)-phenethylamine, a phenylethanoid, is a phenolic compound of significant interest due to its widespread presence in nature and its diverse biological activities.[1][2] It is a derivative of phenethyl alcohol and is notably found in olive oil, where its concentration is linked to the quality and health benefits of the oil.[2][3] As a potent antioxidant, Tyrosol and its derivatives are increasingly being investigated for their cardioprotective, anti-inflammatory, and neuroprotective effects, making them promising candidates for nutraceutical and pharmaceutical applications.[1][4] This guide serves as a technical resource for the precise identification, quantification, and characterization of Tyrosol.
Chemical Structure and Physicochemical Properties
The structural and chemical properties of a compound are fundamental to understanding its reactivity, behavior in analytical systems, and biological interactions.
The chemical structure of Tyrosol is fundamental to its function. The following diagram illustrates its molecular architecture.
Caption: Chemical structure of 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol).
Analytical Methodologies
The accurate and precise quantification of Tyrosol in various matrices is crucial for quality control and research. This section provides detailed protocols for common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to Tyrosol's polar nature and active hydroxyl groups, derivatization is a mandatory step to increase its volatility and thermal stability.[4] Silylation is a common and effective derivatization method.[4]
1. Sample Preparation (Extraction from Plant Material):
Homogenization: Weigh 1-5 g of dried plant material and homogenize to a fine powder.
Extraction: Transfer the homogenized sample to a centrifuge tube and add 20 mL of methanol/water (80/20, v/v). Vortex for 2 minutes, then sonicate for 15 minutes.
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes and decant the supernatant. Repeat the extraction twice.
Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.
2. Derivatization (Silylation):
Reagent Addition: To the dried extract, add 100 µL of pyridine (catalyst) followed by 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 100 µL of TMCS (Trimethylchlorosilane).[4]
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 80°C for 45 minutes.
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
3. GC-MS Parameters:
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
Injector Temperature: 280°C.
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-550.
The choice of silylation is critical as it blocks the polar hydroxyl groups, preventing peak tailing and improving chromatographic resolution. The use of an internal standard, such as a deuterated analog of Tyrosol, is highly recommended for accurate quantification, as it compensates for variations in extraction efficiency and derivatization yield.[6] The protocol's self-validation is achieved by running a blank matrix sample to check for interferences, a spiked sample to determine recovery, and a calibration curve with known concentrations of derivatized Tyrosol standard to ensure linearity and accuracy.
HPLC is a versatile and widely used technique for the quantification of Tyrosol in various matrices, including olive oil and biological samples.[7][8] Reversed-phase HPLC with UV detection is a common approach.
1. Sample Preparation (from Olive Oil):
Extraction: Weigh approximately 2.5 g of olive oil into a centrifuge tube. Add 50 mL of a 2 M HCl solution.
Hydrolysis and Agitation: Agitate the mixture for 4-6 hours to facilitate the hydrolysis of secoiridoid aglycons and the diffusion of Tyrosol into the acidic solution.[5]
Phase Separation: Centrifuge the mixture to separate the oil and aqueous phases.
Filtration: Filter the aqueous phase through a 0.45 µm syringe filter before injection.
2. HPLC-DAD Parameters:
Column: ZORBAX® ODS (250 × 4.6 mm, 5 μm) or equivalent C18 column.[7]
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 10% acetonitrile and increasing to 100% over 30 minutes.[7][9]
Detection: Diode Array Detector (DAD) at 280 nm.[8]
The acid hydrolysis step is crucial for the analysis of total Tyrosol content in olive oil, as it cleaves the ester bonds of its derivatives like oleuropein, releasing free Tyrosol.[5] The use of a DAD allows for the simultaneous monitoring of multiple wavelengths, enhancing the specificity of detection and enabling peak purity analysis. The method's trustworthiness is established through a rigorous validation process including the determination of linearity, limits of detection (LOD) and quantification (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery studies).[9][10]
Caption: HPLC-DAD analytical workflow for Tyrosol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of Tyrosol. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹³C NMR data can also be obtained for further structural confirmation.
The characteristic signals in the ¹H NMR spectrum correspond to the aromatic protons and the protons of the ethyl-alcohol side chain, providing a unique fingerprint for Tyrosol.
Biosynthesis and Applications in Drug Development
Understanding the synthesis and biological activity of Tyrosol is paramount for its application in drug development.
Biosynthetic Pathways
Significant progress has been made in the biotechnological synthesis of Tyrosol, primarily using engineered Escherichia coli. One effective pathway involves the conversion of p-coumaric acid (p-CA) to Tyrosol through an enzyme cascade.[12]
Caption: Engineered biosynthetic pathway of Tyrosol from p-Coumaric Acid in E. coli.[12]
The enzymes involved are:
FDC1: Ferulic acid decarboxylase from Saccharomyces cerevisiae.[12]
SMO: Styrene monooxygenase from Pseudomonas putida.[12]
SOI: Styrene oxide isomerase from Pseudomonas putida.[12]
PAR: Phenylacetaldehyde reductase from Solanum lycopersicum.[12]
Another pathway starts from glucose, leveraging the shikimate pathway in E. coli to produce the precursor 4-hydroxyphenylpyruvate (4HPP).[13][14]
Biological Activities and Signaling Pathways
Tyrosol exhibits a wide range of biological activities that are of interest to drug development professionals.
These activities suggest the potential of Tyrosol as a therapeutic agent for a variety of conditions, including cardiovascular diseases, neurodegenerative disorders, and type 2 diabetes.
Caption: Key signaling pathways modulated by Tyrosol.
Conclusion
4-(2-Hydroxyethyl)-phenethylamine (Tyrosol) is a multifaceted compound with significant potential in various scientific fields. This guide has provided a detailed overview of its chemical nature, robust analytical methodologies for its characterization and quantification, and insights into its biosynthesis and biological activities. The provided protocols and the rationale behind them are intended to equip researchers and drug development professionals with the necessary knowledge to confidently work with this promising molecule. The continued exploration of Tyrosol's therapeutic properties is a compelling area of future research.
References
BenchChem. Application Notes & Protocols for the GC-MS Analysis of Tyrosol in Plant Extracts.
Tyrosol. Wikipedia.
Romero, C., & Brenes, M. (2012). Analysis of Total Contents of Hydroxytyrosol and Tyrosol in Olive Oils. Journal of Agricultural and Food Chemistry, 60(36), 9017–9022.
Di Donna, L., et al. (2009). Assay of tyrosol and hydroxytyrosol in olive oil by tandem mass spectrometry and isotope dilution method. Food Chemistry, 115(1), 336-340.
Dai, Z., et al. (2022). Engineering a Synthetic Pathway for Tyrosol Synthesis in Escherichia coli. ACS Synthetic Biology, 11(1), 446–454.
da Silva, A. C., et al. (2014). A simple method for the quantitative analysis of tyrosol by hplc in liquid Czapek Cultures from endophytic fungi. Journal of the Brazilian Chemical Society, 25(1), 163-169.
Granados-Principal, S., et al. (2019). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. Molecules, 24(10), 2001.
Dai, Z., et al. (2022). Engineering a Synthetic Pathway for Tyrosol Synthesis in Escherichia coli. ResearchGate.
Kim, B., et al. (2020). High-Level Production of Tyrosol with Noninduced Recombinant Escherichia coli by Metabolic Engineering. Journal of Agricultural and Food Chemistry, 68(14), 4236–4243.
ISO 23942:2022. Determination of hydroxytyrosol and tyrosol content in extra virgin olive oils - Reverse phase high performance liquid chromatography (RP-HPLC) method.
Yao, L., et al. (2024). Biosynthesis and Biotechnological Synthesis of Hydroxytyrosol. Molecules, 29(11), 2539.
Li, Y., et al. (2023). De Novo Synthesis of Tyrosol and Hydroxytyrosol through Temperature-Inducible Systems and Metabolic Engineering. ACS Synthetic Biology, 12(6), 1736–1746.
Romero, C., & Brenes, M. (2012). Analysis of total contents of hydroxytyrosol and tyrosol in olive oils. PubMed.
Cruz, R., et al. (2019). Total content of hydroxytyrosol and tyrosol in virgin olive oils: method optimization, validation and application. Instituto Politécnico de Bragança.
da Silva, A. C., et al. (2014). A simple method for the quantitative analysis of tyrosol by hplc in liquid Czapek Cultures from endophytic fungi. ResearchGate.
Guidi, A., et al. (2021). Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters. Catalysts, 11(10), 1221.
Nevola, R., et al. (2024). Beneficial Effects of Tyrosol and Oleocanthal from Extra Virgin Olive Oil on Liver Health: Insights into Their Mechanisms of Action. International Journal of Molecular Sciences, 25(19), 10599.
Bartella, L., et al. (2023). Quantification of Health Claim-Relevant Tyrosol and Hydroxytyrosol after Direct Hydrolysis Improves Customer Understanding and Mitigates Market Distortion. Foods, 12(8), 1709.
Zhang, Y., et al. (2025). From Biosynthesis to Legislation: A Review of Hydroxytyrosol's Biological Functions and Safety. Foods, 14(9), 1361.
de la Torre, R., et al. (2005). Development of a sensitive and specific solid phase extraction--gas chromatography-tandem mass spectrometry method for the determination of elenolic acid, hydroxytyrosol, and tyrosol in rat urine. Journal of Chromatography B, 822(1-2), 261-267.
Japón-Luján, R., et al. (2015). Determination of Hydroxytyrosol and Tyrosol by Liquid Chromatography for the Quality Control of Cosmetic Products Based on Olive Extracts. Journal of AOAC International, 98(1), 47-51.
Plotnikov, M. B., et al. (2021). Tyrosol as a Neuroprotector: Strong Effects of a "Weak" Antioxidant. Current Neuropharmacology, 19(4), 434-448.
Liu, Y., et al. (2023). Hydroxytyrosol: biological activities and potential application in livestock production. Frontiers in Veterinary Science, 10, 1343759.
D'Angelo, S., et al. (2020). Hydroxytyrosol: a natural compound with promising pharmacological activities. Journal of Pharmacy and Pharmacology, 72(1), 1-10.
Li, T., et al. (2011). 19F NMR method for the determination of quality of virgin olive oil. Journal of Agricultural and Food Chemistry, 59(13), 6867-6874.
Tsimidou, M. Z., et al. (2017). Toward a Harmonized and Standardized Protocol for the Determination of Total Hydroxytyrosol and Tyrosol Content in Virgin Olive Oil (VOO). The Pros of a Fit for the Purpose Ultra High Performance Liquid Chromatography (UHPLC) Procedure. Molecules, 22(1), 138.
Granados-Principal, S., et al. (2019). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. Molecules, 24(10), 2001.
Lee, S. H., et al. (2016). Tyrosol, an olive oil polyphenol, inhibits ER stress-induced apoptosis in pancreatic β-cell through JNK signaling. Biochemical and Biophysical Research Communications, 469(3), 748-752.
Di Donna, L., et al. (2009). Assay of tyrosol and hydroxytyrosol in olive oil by tandem mass spectrometry and isotope dilution method. ResearchGate.
G. Tomczyk, M., et al. (2021). Qualitative and Quantitative Evaluation of Rosavin, Salidroside, and p-Tyrosol in Artic Root Products via TLC-Screening, HPLC-DAD, and NMR Spectroscopy. Molecules, 26(18), 5530.
Tyrosol. Wikipedia.
P. Chatzikonstantinou, T., et al. (2022). ¹H NMR spectrum (600MHz, D2O) of (a) TYR-βCD and expansion of the region 3.4–4.1 ppm, (b) βCD, and (c) tyrosol. ResearchGate.
M. A. Meirelles, L., et al. (2023). Exploring the Use of Hydroxytyrosol and Some of Its Esters in Food-Grade Nanoemulsions: Establishing Connection between Structure and Efficiency. Foods, 12(22), 4125.
The Synthesis of 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol): A Comprehensive Technical Guide for Researchers
Introduction: The Significance of 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol) in Research 4-(2-Hydroxyethyl)-phenethylamine, more commonly known as tyrosol, is a phenylethanoid, a class of phenolic compounds found in a v...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol) in Research
4-(2-Hydroxyethyl)-phenethylamine, more commonly known as tyrosol, is a phenylethanoid, a class of phenolic compounds found in a variety of natural sources, most notably olive oil.[1][2] Its antioxidant, anti-inflammatory, and cardioprotective properties have made it a subject of intense research interest in the fields of drug development, nutraceuticals, and materials science. This guide provides an in-depth exploration of the chemical and biotechnological synthesis of tyrosol, offering a critical analysis of various methodologies to aid researchers in selecting and implementing the most suitable approach for their specific applications.
Strategic Approaches to Tyrosol Synthesis: A Comparative Analysis
The synthesis of tyrosol can be broadly categorized into two main strategies: traditional chemical synthesis and modern biotechnological production. The choice between these approaches is often dictated by factors such as desired purity, scalability, cost, and environmental considerations.
Chemical Synthesis Routes: Precision and Versatility
Chemical synthesis offers a high degree of control over the final product and can be adapted for the production of various derivatives. Several viable pathways have been established:
1. Multi-step Synthesis from 2-Phenylethanol: A classical approach involves the functionalization of 2-phenylethanol. This method includes a sequence of nitration, catalytic hydrogenation of the resulting 2-(4-nitrophenyl)ethyl nitrate, nitrosation of the 2-(4-aminophenyl)ethanol intermediate, and subsequent acid hydrolysis of the diazo compound to yield tyrosol.[3] While this method is well-established, it involves the use of hazardous reagents and requires careful optimization of each step to achieve a high overall yield.[3]
2. Reduction of 4-Hydroxyphenylacetic Acid and its Derivatives: A more direct route involves the reduction of 4-hydroxyphenylacetic acid or its esters. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. However, the commercial availability and cost of the starting material can be a limiting factor.[4]
3. Synthesis via β-Nitrostyrene Intermediates: Another effective strategy is the catalytic hydrogenation of 4-benzyloxy-β-nitrostyrene. This precursor can be hydrogenated over a palladium on charcoal (Pd/C) catalyst in an ethanol-hydrochloric acid mixture at low temperatures to produce tyramine hydrochloride, which can then be converted to tyrosol.[5] This method offers high yields but requires the initial synthesis of the substituted β-nitrostyrene.
4. The Grignard Reaction Approach: The formation of the carbon-carbon bond in tyrosol can be accomplished through a Grignard reaction. This involves the reaction of a suitable Grignard reagent, such as one derived from a protected 4-bromophenol, with ethylene oxide.[6][7] Careful control of reaction conditions is crucial to prevent side reactions and ensure the successful formation of the desired product.[7]
Table 1: Comparison of Chemical Synthesis Routes for Tyrosol
Well-established, versatile for derivative synthesis
Multi-step, use of hazardous reagents, potentially lower overall yield[3]
Reduction of 4-Hydroxyphenylacetic Acid
4-Hydroxyphenylacetic acid or its esters
LiAlH4, anhydrous ether
More direct route
Cost and availability of starting material, use of strong reducing agents[4]
From β-Nitrostyrene
4-Benzyloxy-β-nitrostyrene
H2/Pd-C, EtOH/HCl
High yield
Requires synthesis of the nitrostyrene precursor[5]
Grignard Reaction
Protected 4-halophenol, Magnesium, Ethylene oxide
Anhydrous ether
Forms the C-C bond directly
Sensitive to water and air, potential for side reactions[6][7]
Biotechnological Production: A Green and Sustainable Alternative
The growing demand for sustainable and environmentally friendly processes has spurred the development of biotechnological routes for tyrosol synthesis. These methods leverage the metabolic machinery of microorganisms, primarily engineered strains of Escherichia coli and Corynebacterium glutamicum, to convert simple carbon sources or amino acids into tyrosol.[8][9]
1. L-Tyrosine as a Precursor: A common biosynthetic pathway starts with the amino acid L-tyrosine.[10][11] In one route, L-tyrosine is first decarboxylated to tyramine by the enzyme tyrosine decarboxylase (TDC).[12] Tyramine is then oxidized to 4-hydroxyphenylacetaldehyde by a tyramine oxidase (TYO), which is subsequently reduced to tyrosol by an alcohol dehydrogenase (ADH).[9]
2. The Ehrlich Pathway: An alternative route, known as the Ehrlich pathway, is also utilized in engineered microbes.[13] This pathway involves the transamination of L-tyrosine to 4-hydroxyphenylpyruvate (4-HPP), followed by decarboxylation to 4-hydroxyphenylacetaldehyde, and finally reduction to tyrosol.[14]
3. Aromatic Aldehyde Synthase (AAS) Pathway: A more direct biosynthetic route employs an aromatic aldehyde synthase (AAS). This bifunctional enzyme can directly convert L-tyrosine to 4-hydroxyphenylacetaldehyde, which is then reduced to tyrosol by endogenous alcohol dehydrogenases in the microbial host.[10]
4. Synthesis from p-Coumaric Acid: A novel synthetic pathway has been engineered in E. coli for the conversion of p-coumaric acid (p-CA) to tyrosol. This multi-enzyme cascade involves ferulic acid decarboxylase, styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde reductase.[15]
Table 2: Comparison of Biotechnological Production Routes for Tyrosol
Utilizes a different precursor, potentially from lignin hydrolysates
Requires expression of multiple heterologous enzymes[15]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Chemical Synthesis of Tyrosol via Reduction of 4-Hydroxyphenylacetic Acid
This protocol outlines a representative chemical synthesis of tyrosol. Safety Precaution: This procedure involves the use of lithium aluminum hydride, which is a highly reactive and flammable reagent. It should only be handled by trained personnel in a fume hood and with appropriate personal protective equipment.
Materials:
4-Hydroxyphenylacetic acid
Anhydrous diethyl ether
Lithium aluminum hydride (LiAlH4)
10% Sulfuric acid
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
Dissolve 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension via a dropping funnel under constant stirring.
After the addition is complete, gently reflux the reaction mixture for 4-6 hours.
Cool the reaction mixture to 0°C in an ice bath.
Carefully quench the reaction by the slow, dropwise addition of water, followed by 10% sulfuric acid until a clear solution is obtained.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude tyrosol.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Purification and Characterization of Tyrosol
Purification:
High-purity tyrosol can be obtained through various chromatographic techniques. For research-grade material, preparative high-performance liquid chromatography (HPLC) is often the method of choice.[2] A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of an organic solvent (e.g., methanol or acetonitrile) in water.[2] Solid-phase extraction (SPE) can also be employed for sample cleanup and enrichment.[16]
Characterization:
The identity and purity of the synthesized tyrosol should be confirmed using standard analytical techniques:
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical analysis might use a C18 column with UV detection at 275 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key chemical and biotechnological routes for tyrosol synthesis.
Caption: Key chemical synthesis routes to tyrosol.
Caption: Major biotechnological pathways for tyrosol synthesis.
Safety and Handling
Tyrosol is classified as a skin and eye irritant and may cause respiratory irritation.[17] It may also cause an allergic skin reaction. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
The synthesis of 4-(2-hydroxyethyl)-phenethylamine (tyrosol) is a well-developed field with a diverse array of both chemical and biotechnological methodologies. While chemical synthesis provides precision and adaptability, biotechnological production is emerging as a powerful, sustainable alternative. The continued development of novel enzymatic pathways and the optimization of microbial strains are expected to further enhance the efficiency and cost-effectiveness of tyrosol production, thereby expanding its applications in research and industry. This guide has provided a comprehensive overview of the current state of tyrosol synthesis, equipping researchers with the knowledge to make informed decisions for their specific research endeavors.
References
David, J. C., Dairman, W., & Udenfriend, S. (1974). On the importance of decarboxylation in the metabolism of phenylalanine, tyrosine, and tryptophan. Archives of Biochemistry and Biophysics, 160(2), 561–568.
Boulton, A. A., & Juorio, A. V. (1983). Decarboxylation of p-tyrosine: a potential source of p-tyramine in mammalian tissues. Journal of Neurochemistry, 40(4), 992–1002.
Kim, S. Y., et al. (2017). Production of three phenylethanoids, tyrosol, hydroxytyrosol, and salidroside, using plant genes expressing in Escherichia coli. Scientific Reports, 7(1), 2533.
Battersby, A. R., et al. (1977). Studies of enzyme-mediated reactions. Part 12. Stereochemical course of the decarboxylation of (2S)-tyrosine to tyramine by microbial, mammalian, and plant systems. Journal of the Chemical Society, Perkin Transactions 1, 160–165.
Guroff, G., & Udenfriend, S. (1962). Decarboxylation to Tyramine: A Major Route of Tyrosine Metabolism in Mammals. Proceedings of the National Academy of Sciences, 48(10), 1771–1775.
Chen, J., et al. (2024). Biosynthesis and Biotechnological Synthesis of Hydroxytyrosol. Molecules, 29(11), 2549.
Li, Y., et al. (2022). De Novo Synthesis of Tyrosol and Hydroxytyrosol through Temperature-Inducible Systems and Metabolic Engineering. ACS Synthetic Biology, 11(6), 2136–2145.
Satoh, Y., et al. (2012). Efficient synthesis of tyrosol from L-tyrosine via heterologous Ehrlich pathway in Escherichia coli. Journal of Bioscience and Bioengineering, 113(3), 324–326. [Link]
Graf, M., et al. (2021). Two routes for tyrosol production by metabolic engineering of Corynebacterium glutamicum. Microbial Cell Factories, 20(1), 74.
Pérez, M., et al. (2017). The Relationship among Tyrosine Decarboxylase and Agmatine Deiminase Pathways in Enterococcus faecalis. Frontiers in Microbiology, 8, 2146.
Meza, E., et al. (2020). High-Level Production of Tyrosol with Noninduced Recombinant Escherichia coli by Metabolic Engineering. Journal of Agricultural and Food Chemistry, 68(13), 4060–4069. [Link]
Shevelev, S. A., et al. (2015). p-Tyrosol: a new synthetic method and new types of pharmacological activity. Russian Chemical Bulletin, 64(9), 2210–2214. [Link]
De Marco, E., et al. (2010). Process for the recovery of tyrosol and hydroxytyrosol from oil mill wastewaters and catalytic oxidation method in order to convert tyrosol in hydroxytyrosol. EP2147898A1.
Cui, Z., et al. (2018). Establishing an Artificial Pathway for Efficient Biosynthesis of Hydroxytyrosol. ACS Synthetic Biology, 7(2), 475–483. [Link]
Avola, R., et al. (2020). Green Route for the Isolation and Purification of Hyrdoxytyrosol, Tyrosol, Oleacein and Oleocanthal from Extra Virgin Olive Oil. Molecules, 25(16), 3624. [Link]
WO2012006783A1. (2012). Process for production of hydroxytyrosol using organometallic compounds.
Dai, Y., et al. (2022). Engineering a Synthetic Pathway for Tyrosol Synthesis in Escherichia coli. ACS Synthetic Biology, 11(2), 738–746. [Link]
Hrobonova, K., et al. (2021). Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. Molecules, 26(24), 7626. [Link]
Fernández-Bolaños, J., et al. (2002). Production in Large Quantities of Highly Purified Hydroxytyrosol from Liquid−Solid Waste of Two-Phase Olive Oil Processing or “Alperujo”. Journal of Agricultural and Food Chemistry, 50(23), 6804–6811. [Link]
Gómez-Cruz, I., et al. (2020). Strategies for the purification of hydroxytyrosol-rich extracts obtained from exhausted olive pomace. Food and Bioproducts Processing, 124, 247–257. [Link]
Avola, R., et al. (2020). Green Route for the Isolation and Purification of Hyrdoxytyrosol, Tyrosol, Oleacein and Oleocanthal from Extra Virgin Olive Oil. Molecules, 25(16), 3624. [Link]
Bouallagui, Z., et al. (2009). Hydroxytyrosol from tyrosol using hydroxyphenylacetic acid-induced bacterial cultures and evidence of the role of 4-HPA 3-hydroxylase. Research in Microbiology, 160(9), 653–660. [Link]
ResearchGate. (n.d.). Time courses of hydroxytyrosol formation using 4 g of tyrosol/liter and... [Link]
Kanda, Y., et al. (1985). Synthesis of Phenethylamines by Hydrogenation of ß-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 58(1), 306–308. [Link]
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
Giamogiannis, G., et al. (2019). A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and 3,4-Dihydroxyphenylglycol. Molecules, 24(17), 3239. [Link]
EP2263998A1. (2010). Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
Amanote Research. (n.d.). Characterization of 4-(2-Hydroxyph. [Link])
UnitusOpen. (n.d.). Synthesis of lipophilic esters of tyrosol, homovanillyl alcohol and hydroxytyrosol. [Link]
Cirilli, R., et al. (2019). Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol. Antioxidants, 8(6), 174. [Link]
CN103641725A. (2014).
Hays, S. J. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 1033. [Link]
ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. [Link]
ResearchGate. (n.d.). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. [Link]
MDPI. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. [Link]
EP0449602A1. (1991). Method for producing 4-(2'-methoxyethyl) phenol.
Brandt, S. D., et al. (2018). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. Drug Testing and Analysis, 10(1), 163–174. [Link]
The Biosynthetic and Analytical Landscape of 4-(2-Hydroxyethyl)-phenethylamine: A Technical Guide
Executive Summary & Structural Classification In the landscape of neuropharmacology and plant secondary metabolism, 4-(2-Hydroxyethyl)-phenethylamine (IUPAC: 2-[4-(2-aminoethyl)phenyl]ethanol) represents a highly special...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Classification
In the landscape of neuropharmacology and plant secondary metabolism, 4-(2-Hydroxyethyl)-phenethylamine (IUPAC: 2-[4-(2-aminoethyl)phenyl]ethanol) represents a highly specialized structural hybrid. It bridges two major classes of biogenic compounds: phenethylamines (trace amines acting as central nervous system stimulants)[1] and phenylethanoids (phenolic antioxidants)[2].
While baseline phenethylamines such as tyramine (4-hydroxyphenethylamine)[3] and phenylethanoids such as tyrosol (4-(2-hydroxyethyl)phenol)[4] are abundant in nature, the exact hybrid 4-(2-Hydroxyethyl)-phenethylamine is an obscure trace metabolite. Its unique structure—replacing the phenolic hydroxyl group of tyramine with a 2-hydroxyethyl chain—theoretically alters its electron density and sterically hinders rapid degradation by Monoamine Oxidase (MAO). This causality makes it a compelling target for drug development, offering the potential for prolonged Trace Amine-Associated Receptor 1 (TAAR1) agonism without the rapid metabolic clearance typical of endogenous trace amines.
Biosynthetic Origins and Natural Occurrence
The natural occurrence of 4-(2-Hydroxyethyl)-phenethylamine is hypothesized to exist at the biosynthetic intersection of the tyramine and tyrosol pathways. In organisms that heavily co-express these pathways (e.g., Rhodiola rosea or Saccharomyces cerevisiae), enzymatic promiscuity can lead to the formation of hybrid trace metabolites.
The Phenethylamine Pathway: L-Tyrosine is decarboxylated by Tyrosine Decarboxylase (TDC) to form tyramine[3].
The Phenylethanoid Pathway: L-Tyrosine undergoes transamination via Tyrosine Aminotransferase (TAT) to 4-hydroxyphenylpyruvate, followed by decarboxylation and reduction to yield tyrosol[4].
The Hybrid Crossover: The formation of 4-(2-Hydroxyethyl)-phenethylamine requires either the alkylation of tyramine's aromatic ring or the amination of a tyrosol precursor.
Fig 1: Biosynthetic divergence of L-Tyrosine into phenethylamines and phenylethanoids.
Quantitative Data and Comparative Analysis
To understand the pharmacokinetic advantages of 4-(2-Hydroxyethyl)-phenethylamine, we must compare its physicochemical properties against its primary natural analogs. The addition of the hydroxyethyl group increases the Topological Polar Surface Area (TPSA) and slightly alters lipophilicity (LogP), which governs blood-brain barrier (BBB) permeability.
*Estimated values based on structural homology modeling.
Extraction and Analytical Methodology
Because 4-(2-Hydroxyethyl)-phenethylamine exists as a trace compound, standard extraction protocols often fail to differentiate it from highly abundant tyramine or tyrosol. The following self-validating LC-MS/MS protocol is engineered to exploit the specific pKa (~9.8) and polarity of the target molecule.
Step-by-Step LC-MS/MS Protocol
1. Matrix Preparation & Acidic Extraction:
Action: Pulverize 1.0 g of lyophilized plant material (e.g., Rhodiola roots). Add 10 mL of 80:20 Methanol:Water (v/v) containing 0.1% formic acid.
Causality: The 0.1% formic acid ensures the ethylamine group is fully protonated (forming an ammonium cation). This maximizes solubility in the polar solvent and drastically enhances ionization efficiency for downstream Electrospray Ionization (ESI+).
Action: Sonicate for 30 minutes at 4°C, then centrifuge at 12,000 x g for 15 minutes.
Causality: Cold sonication prevents the thermal degradation of the sensitive hydroxyethyl side chain while mechanically lysing rigid plant cell walls.
2. Solid Phase Extraction (SPE) Cleanup:
Action: Condition a polymeric hydrophilic-lipophilic balance (HLB) cartridge with 3 mL Methanol, followed by 3 mL LC-MS grade water. Load the supernatant.
Action: Wash with 3 mL of 5% Methanol in water to elute highly polar sugars and organic acids. Elute the target fraction with 3 mL of 100% Methanol.
Causality: The HLB sorbent acts as a self-validating filter. It retains the target molecule via pi-pi interactions (aromatic ring) and hydrogen bonding (hydroxyethyl group), isolating the phenethylamine hybrid from the crude matrix.
3. UHPLC-ESI-MS/MS Analysis:
Action: Inject 5 µL of the eluate onto a sub-2 µm C18 column. Use a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).
Action: Operate the mass spectrometer in Positive Ion Multiple Reaction Monitoring (MRM) mode. Target the precursor ion
[M+H]+=166.123
.
Causality: The C18 column resolves the target from tyramine (which elutes earlier due to lower lipophilicity). MRM mode provides absolute structural confirmation by monitoring the specific fragmentation of the hydroxyethyl group (loss of H₂O, -18 Da) and the amine group (loss of NH₃, -17 Da).
Fig 2: Self-validating extraction and LC-MS/MS workflow for trace phenethylamines.
Conclusion
4-(2-Hydroxyethyl)-phenethylamine represents a fascinating intersection of neuroactive trace amines and protective phenylethanoids. While naturally occurring compounds like tyramine and tyrosol dominate the biosynthetic pathways of plants and fungi, targeted LC-MS/MS methodologies utilizing acidic extraction and HLB-SPE are required to isolate and validate this specific hybrid structure. Understanding the causality behind its structural modifications provides drug development professionals with a blueprint for designing MAO-resistant, TAAR1-active therapeutics.
The Therapeutic Potential of Tyrosol: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Pharmacological Activities and Therapeutic Applications of 4-(2-Hydroxyethyl)-phenethylamine Abstract 4-(2-Hydroxyethyl)-phenethylamine, more commonly known as Tyrosol, is a phenylethanoid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Exploration of the Pharmacological Activities and Therapeutic Applications of 4-(2-Hydroxyethyl)-phenethylamine
Abstract
4-(2-Hydroxyethyl)-phenethylamine, more commonly known as Tyrosol, is a phenylethanoid compound found in a variety of natural sources, most notably olive oil. As a significant contributor to the beneficial health effects associated with the Mediterranean diet, Tyrosol has garnered considerable scientific interest. This technical guide provides an in-depth overview of the current understanding of Tyrosol's therapeutic potential, focusing on its pharmacological profile, mechanisms of action, and diverse applications in preclinical research. Detailed experimental protocols for assessing its bioactivity are provided to facilitate further investigation by researchers, scientists, and drug development professionals.
Introduction: The Emergence of Tyrosol as a Potent Bioactive Compound
Tyrosol is a lipophilic, phenolic compound that has been the subject of extensive research due to its wide range of biological activities. Structurally, it is a derivative of phenethyl alcohol and is closely related to other well-known phenolic compounds like hydroxytyrosol. Its presence in high concentrations in extra virgin olive oil has linked it to the cardioprotective and other health-promoting properties of this dietary staple.
The scientific community's interest in Tyrosol stems from its potent antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties observed in numerous in vitro and in vivo studies.[1][2][3] This guide aims to consolidate the current knowledge on Tyrosol, providing a technical resource for researchers seeking to explore its therapeutic applications.
Pharmacological Profile and Mechanism of Action
Tyrosol exerts its pleiotropic effects through the modulation of multiple key intracellular signaling pathways. Its ability to mitigate oxidative stress and inflammation lies at the core of its therapeutic potential.
Key Signaling Pathways Modulated by Tyrosol
Tyrosol's mechanism of action is multifaceted, involving the regulation of several critical signaling cascades that are implicated in cellular homeostasis, stress response, and disease pathogenesis.
Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway: Tyrosol is a known activator of the Nrf2/HO-1 pathway, a crucial cellular defense mechanism against oxidative stress.[1] Upon activation by Tyrosol, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including HO-1, leading to their upregulation.[1]
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade is a key regulator of cell survival, proliferation, and apoptosis. Evidence suggests that Tyrosol can activate this pathway, contributing to its anti-apoptotic and pro-survival effects in various cell types, including cardiomyocytes and neurons.[1][4]
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. Tyrosol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are involved in cellular responses to a variety of stimuli, including stress and inflammation. Tyrosol has been demonstrated to modulate the phosphorylation and activation of these kinases, contributing to its anti-inflammatory and cytoprotective effects.[6]
Figure 1: Key signaling pathways modulated by Tyrosol leading to its diverse therapeutic effects.
Chemical Synthesis of Tyrosol
While Tyrosol can be obtained from natural sources, chemical synthesis provides a reliable and scalable method for obtaining high-purity material for research purposes. A common laboratory-scale synthesis involves the reduction of 4-hydroxyphenylacetic acid.
Laboratory Synthesis Protocol
Reaction: Reduction of 4-hydroxyphenylacetic acid to 4-(2-Hydroxyethyl)-phenol (Tyrosol) using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Materials:
4-Hydroxyphenylacetic acid
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate
Silica gel for column chromatography
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (a slight molar excess) in anhydrous THF under a nitrogen atmosphere.
Cool the suspension to 0 °C using an ice bath.
In a separate flask, dissolve 4-hydroxyphenylacetic acid in anhydrous THF.
Slowly add the 4-hydroxyphenylacetic acid solution to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then again by water.
Filter the resulting precipitate and wash it thoroughly with THF.
Combine the filtrate and washes, and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Tyrosol.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Therapeutic Applications and In Vitro Assessment Protocols
The following sections detail the primary therapeutic applications of Tyrosol and provide standardized protocols for their in vitro evaluation.
Antioxidant Activity
Tyrosol's antioxidant properties are central to its protective effects. It can directly scavenge free radicals and enhance the endogenous antioxidant defense systems.
Reduction in pro-inflammatory cytokine secretion[7]
This protocol assesses the anti-inflammatory activity of Tyrosol by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.
Materials:
RAW 264.7 murine macrophage cell line
Dulbecco's Modified Eagle's Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
Tyrosol
Lipopolysaccharide (LPS) from E. coli
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite (for standard curve)
96-well cell culture plates
Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Pre-treat the cells with various non-toxic concentrations of Tyrosol for 1-2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated control and LPS-only control wells.
After incubation, collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature in the dark.
Measure the absorbance at 540 nm using a microplate reader.
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
Neuroprotective Effects
Tyrosol has demonstrated significant neuroprotective potential against various neurotoxic insults.
Dimethyl sulfoxide (DMSO) or solubilization buffer
96-well cell culture plates
Procedure:
Seed the neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.
Pre-treat the cells with various concentrations of Tyrosol for a specified period (e.g., 24 hours).
Induce neurotoxicity by adding the chosen neurotoxin for an appropriate duration (e.g., 24 hours). Include control wells (untreated, Tyrosol alone, neurotoxin alone).
After the incubation period, remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL).
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
Remove the MTT-containing medium and add 100 µL of DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Express cell viability as a percentage of the untreated control.
Anticancer Activity
Tyrosol has shown promise as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Cancer Cell Line
Parameter Measured
Observed Effect of Tyrosol
Prostate Cancer (LNCaP, C4-2)
Cell Proliferation, Apoptosis
Inhibition of proliferation, induction of apoptosis[9]
Breast Cancer (SK-BR-3, T-47D)
Cell Cycle Arrest
G2/M phase arrest
Colon Cancer
Cell Viability
Reduced cell viability
Leukemia (K562)
Apoptosis
Induction of apoptosis
This protocol determines the effect of Tyrosol on the cell cycle distribution of cancer cells.
Materials:
Cancer cell line of interest
Appropriate cell culture medium and supplements
Tyrosol
Phosphate-buffered saline (PBS)
70% Ethanol (ice-cold)
Propidium iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Seed cancer cells in 6-well plates and allow them to adhere.
Treat the cells with various concentrations of Tyrosol for 24-48 hours.
Harvest the cells by trypsinization and wash with ice-cold PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
Centrifuge the fixed cells and wash with PBS.
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
Analyze the cell cycle distribution using a flow cytometer.
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Directions and Conclusion
The evidence presented in this technical guide underscores the significant therapeutic potential of Tyrosol across a spectrum of diseases. Its multifaceted mechanism of action, centered on its antioxidant and anti-inflammatory properties, makes it a compelling candidate for further drug development. Future research should focus on in vivo efficacy studies in relevant animal models of disease, as well as on optimizing its bioavailability and delivery. The detailed protocols provided herein serve as a valuable resource for researchers to further elucidate the therapeutic promise of this remarkable natural compound.
References
Gimeno, E., et al. (2019). Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant. Molecules, 24(5), 897. Retrieved from [Link]
Bu, Y., et al. (2007). Neuroprotective Effect of Tyrosol on Transient Focal Cerebral Ischemia in Rats. Journal of Agricultural and Food Chemistry, 55(7), 2588-2593. Retrieved from [Link]
Tito, A., et al. (2011). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. Molecules, 16(12), 10358-10375. Retrieved from [Link]
Khan, M. A., et al. (2016). Hydroxytyrosol Induces Apoptosis, Cell Cycle Arrest and Suppresses Multiple Oncogenic Signaling Pathways in Prostate Cancer Cells. Oncotarget, 7(46), 75468–75480. Retrieved from [Link]
Deiana, M., et al. (2024). Tyrosol and Hydroxytyrosol: Their Role in Cardioprotection. Journal of Clinical Medicine, 13(3), 893. Retrieved from [Link]
Gerasimchuk, Y. V., et al. (2016). Neuroprotective effects of p-tyrosol after the global cerebral ischemia in rats. Farmatsevtychnyi zhurnal, (3), 73-78. Retrieved from [Link]
Nakashima, Y., et al. (2024). In Vitro Anti-inflammatory Activity of Tyrosol and Tryptophol: Metabolites of Yeast via the Ehrlich Pathway. Biological & Pharmaceutical Bulletin, 47(5), 659-663. Retrieved from [Link]
Di Mauro, S., et al. (2024). Beneficial Effects of Tyrosol and Oleocanthal from Extra Virgin Olive Oil on Liver Health: Insights into Their Mechanisms of Action. International Journal of Molecular Sciences, 25(19), 10549. Retrieved from [Link]
Fabiani, R., et al. (2008). In Vitro Antitumor Activity of Olive Oil Tyrosol and Hydroxytyrosol and their Methyl Carbonate Derivatives. Functional Foods in Health and Disease, 1(1), 1-14. Retrieved from [Link]
Wang, Y., et al. (2024). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Molecules, 29(10), 2305. Retrieved from [Link]
Serreli, G., et al. (2024). Protective effect of hydroxytyrosol and tyrosol metabolites in LPS-induced vascular barrier derangement in vitro. Frontiers in Nutrition, 11, 1388642. Retrieved from [Link]
Bouallagui, Z., et al. (2013). Apoptotic and antiproliferative activity of olive oil hydroxytyrosol on breast cancer cells. Journal of Medicinal Plants Research, 7(32), 2341-2347. Retrieved from [Link]
Shamanaev, A. Y., et al. (2015). p-Tyrosol: a new synthetic method and new types of pharmacological activity. Russian Chemical Bulletin, 64(9), 2210-2214. Retrieved from [Link]
Serreli, G., et al. (2024). Protective effect of hydroxytyrosol and tyrosol metabolites in LPS-induced vascular barrier derangement in vitro. Frontiers in Nutrition, 11. Retrieved from [Link]
Nakashima, Y., et al. (2024). In Vitro Anti-inflammatory Activity of Tyrosol and Tryptophol: Metabolites of Yeast via the Ehrlich Pathway. Biological & Pharmaceutical Bulletin, 47(5), 659-663. Retrieved from [Link]
Abdelkafi-Koubaa, Z., et al. (2022). Tyrosol derivatives affected K562 cells' viability. Molecules, 27(16), 5293. Retrieved from [Link]
López-García, G., et al. (2021). Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents. Foods, 10(2), 227. Retrieved from [Link]
Architectural Design and Synthesis of 4-(2-Hydroxyethyl)phenethylamine: A Bifunctional Building Block for Advanced Therapeutics
Executive Summary In modern drug discovery, the demand for highly modular, bifunctional chemical building blocks is at an all-time high . 4-(2-Hydroxyethyl)phenethylamine represents a specialized structural motif that co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the demand for highly modular, bifunctional chemical building blocks is at an all-time high . 4-(2-Hydroxyethyl)phenethylamine represents a specialized structural motif that combines the neuromodulatory backbone of a phenethylamine with an orthogonal, functionalizable primary alcohol. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative breakdown of its chemical identity, a self-validating synthetic methodology, and its theoretical applications in targeted protein degradation (PROTACs) and GPCR modulation.
Nomenclature, Synonyms, and CAS Registry Nuances
Unlike commodity chemicals, highly specific bifunctional linkers often exist in a gray area of chemical registries until they are adopted into a commercial pipeline. The exact structure of 4-(2-Hydroxyethyl)phenethylamine—a benzene ring substituted at the 1-position with a 2-aminoethyl group and at the 4-position with a 2-hydroxyethyl group—is frequently synthesized de novo rather than sourced from bulk catalogs.
To avoid database search errors, researchers must distinguish this compound from its truncated or N-substituted analogs:
The dual presence of an amine and a primary alcohol makes this molecule highly polar, yet its aromatic core ensures sufficient lipophilicity for membrane permeability.
Property
Value
Causality / Significance in Drug Design
Molecular Formula
C₁₀H₁₅NO
Defines the exact atomic composition for mass spectrometry validation.
Molecular Weight
165.23 g/mol
Low molecular weight (<200 Da) makes it an ideal, low-penalty fragment for PROTAC linker construction.
H-Bond Donors
3 (-NH₂, -OH)
High capacity for forming directed hydrogen bonds with target protein residues.
H-Bond Acceptors
2 (N, O)
Facilitates aqueous solubility and limits off-target hydrophobic aggregation.
Topological Polar Surface Area
~46.3 Ų
Falls well within the optimal range (<90 Ų) for blood-brain barrier (BBB) penetration.
De Novo Synthesis Protocol: A Self-Validating Workflow
To synthesize 4-(2-Hydroxyethyl)phenethylamine, we must employ an orthogonal protection strategy. The protocol below utilizes commercially available 4-bromophenethylamine and relies on organolithium chemistry to install the hydroxyethyl group.
Experimental Methodology
Step 1: Amine Protection (Boc-Protection)
Action: Suspend 4-bromophenethylamine hydrobromide in anhydrous dichloromethane (DCM). Add 2.5 equivalents of triethylamine (Et₃N), followed by 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.
Causality: Et₃N neutralizes the hydrobromide salt, liberating the nucleophilic free amine. The Boc protection is critical; without it, the acidic protons of the primary amine would prematurely quench the highly basic organolithium reagent in Step 2.
Validation Check: Analyze via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). A ninhydrin stain must transition from positive (purple, indicating free amine) to negative (no color), validating complete conversion to the protected intermediate.
Step 2: Lithiation & Epoxide Ring-Opening
Action: Dissolve the N-Boc-4-bromophenethylamine in anhydrous tetrahydrofuran (THF) and cool to -78°C under an argon atmosphere. Dropwise add n-butyllithium (n-BuLi, 1.2 eq). Stir for 30 minutes, then introduce ethylene oxide gas (1.5 eq). Warm to room temperature and quench with saturated NH₄Cl.
Causality: The -78°C environment prevents the highly reactive organolithium intermediate from undergoing unwanted Wurtz-Fittig homocoupling or abstracting protons from the solvent. Ethylene oxide provides a highly strained, electrophilic two-carbon unit that undergoes regioselective ring-opening by the aryl lithium species.
Validation Check: Perform ¹H-NMR on the crude extract. The disappearance of the aromatic proton multiplet at ~7.4 ppm (adjacent to the bromine) and the emergence of a new triplet at ~3.8 ppm (-CH₂-OH) confirms successful carbon-carbon bond formation.
Step 3: Global Deprotection
Action: Treat the purified intermediate with a 20% solution of trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Evaporate the solvent to yield the TFA salt of 4-(2-Hydroxyethyl)phenethylamine.
Causality: TFA provides a mildly acidic environment that selectively cleaves the tert-butyl carbamate. We avoid harsh aqueous mineral acids (like HCl with heat) to eliminate the risk of dehydrating or chlorinating the newly formed primary alcohol.
Validation Check: Mass spectrometry (ESI+) must reveal a base peak at m/z 166.1 [M+H]⁺, confirming the precise removal of the Boc group (loss of 100 Da) and the isolation of the target molecule.
Workflow for the orthogonal synthesis of 4-(2-Hydroxyethyl)phenethylamine.
Endogenous phenethylamines act as central nervous system stimulants. They natively regulate monoamine neurotransmission by binding to the Trace Amine-Associated Receptor 1 (TAAR1) and subsequently inhibiting the vesicular monoamine transporter 2 (VMAT2) . By extending the para-hydroxyl group of tyramine into a 2-hydroxyethyl group, researchers can alter the steric bulk and electronic distribution of the ligand. This modification is hypothesized to shift the functional selectivity at TAAR1, potentially reducing off-target hypertensive crises associated with standard MAOI interactions.
Neuromodulatory signaling pathway of phenethylamine derivatives via TAAR1.
Targeted Protein Degradation (PROTAC Linker)
Because it possesses two highly orthogonal functional groups (a primary amine and a primary alcohol), 4-(2-Hydroxyethyl)phenethylamine is an exceptional candidate for PROTAC linker chemistry. The amine can be selectively coupled to an E3 ligase ligand (e.g., via reductive amination or amide coupling), while the alcohol can be independently conjugated to a target protein binder (e.g., via etherification or carbamate formation). This allows for the rapid assembly of heterobifunctional degraders with rigid, aromatic spacing.
References
[1] Title: Phenethylamine - Wikipedia | Source: Wikipedia | URL:[Link]
4-(2-Hydroxyethyl)-phenethylamine mechanism of action
An In-Depth Technical Guide on the Putative Mechanism of Action of 4-(2-Hydroxyethyl)-phenethylamine A Senior Application Scientist's Synthesis of Structure-Activity Relationships and Mechanistic Insights for Drug Develo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Putative Mechanism of Action of 4-(2-Hydroxyethyl)-phenethylamine
A Senior Application Scientist's Synthesis of Structure-Activity Relationships and Mechanistic Insights for Drug Development Professionals, Researchers, and Scientists.
Editor's Note
Initial research into the specific compound 4-(2-Hydroxyethyl)-phenethylamine reveals a notable scarcity of dedicated scientific literature. This guide, therefore, adopts a foundational and inferential approach. We will first establish a comprehensive understanding of the parent molecule, phenethylamine (PEA), a well-studied endogenous trace amine. Subsequently, we will delve into the extensive body of research on substituted phenethylamines to logically deduce the probable mechanism of action of 4-(2-Hydroxyethyl)-phenethylamine. This approach, rooted in established structure-activity relationships, provides a robust framework for researchers and drug development professionals to formulate hypotheses and design future investigations into this novel compound.
Part 1: The Phenethylamine Core - A Foundation of Neuromodulation
Phenethylamine (PEA) is a naturally occurring monoamine alkaloid that functions as a central nervous system stimulant and neuromodulator in humans.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of monoamine neurotransmitter systems.[3]
Primary Mechanisms of Action of Phenethylamine
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: PEA is a potent agonist of TAAR1.[1] Activation of TAAR1 in monoamine neurons leads to a reduction in neuron firing rate and triggers downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[1] This signaling results in the phosphorylation of the dopamine transporter (DAT), causing it to reverse its direction of transport or internalize, thus increasing extracellular dopamine levels.[1][[“]]
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: PEA can inhibit VMAT2, a transporter responsible for packaging monoamines into synaptic vesicles.[1] This inhibition leads to an increase in the cytosolic concentration of neurotransmitters like dopamine, norepinephrine, and serotonin, making them more available for release.[3]
Monoamine Release: Similar to amphetamine, PEA can induce the release of norepinephrine and dopamine.[1] This is achieved by reversing the function of monoamine transporters, effectively pumping neurotransmitters out of the presynaptic neuron and into the synaptic cleft.[[“]]
Enzymatic Metabolism: The physiological effects of PEA are typically short-lived due to its rapid metabolism by monoamine oxidase B (MAO-B).[[“]]
The Endogenous Role of Phenethylamine
Endogenous PEA is synthesized from the amino acid L-phenylalanine and is involved in various physiological and neurological processes, including mood, attention, and reward.[1][5] Altered PEA levels have been associated with conditions such as ADHD, depression, and schizophrenia.[2] Its role as a neuromodulator suggests that synthetic derivatives could have significant therapeutic potential.
Part 2: Deconstructing 4-(2-Hydroxyethyl)-phenethylamine - A Mechanistic Hypothesis
The chemical structure of 4-(2-Hydroxyethyl)-phenethylamine suggests that its mechanism of action will be a modification of the core phenethylamine pharmacology. The key substitutions to consider are the ethyl group at the 4-position of the phenyl ring and the hydroxyl group on that ethyl substituent.
The Influence of 4-Position Substitution
Substitutions at the 4-position of the phenethylamine ring are known to significantly influence receptor binding affinity and functional activity, particularly at serotonin receptors.
Increased Size and Lipophilicity: In series of 2,5-dimethoxyphenethylamines (2C series), increasing the size of the substituent at the 4-position can impact potency. For instance, in some N-benzyl series, moving from a 4-methyl to a 4-ethyl and then to a 4-propyl substituent leads to a decrease in functional activity at the 5-HT2A receptor.[6] However, other studies on 4-alkoxy-substituted phenethylamines show that extending the 4-alkoxy group can increase binding affinities at 5-HT2A and 5-HT2C receptors.[7] This suggests that the nature and size of the 4-substituent have a complex influence on receptor interaction.
Serotonergic Activity: Many psychoactive phenethylamines with 4-position substituents, such as the 2C-T series (4-thio-substituted), exhibit high affinity for the 5-HT2A and 5-HT2C receptors.[8][9] These compounds are often potent partial agonists at these receptors, which is believed to mediate their psychedelic effects.[8] It is plausible that a 4-(2-Hydroxyethyl) group could also confer significant activity at serotonin receptors.
The Role of the Hydroxyl Group
The presence of a hydroxyl group introduces polarity and the potential for hydrogen bonding, which can significantly alter a molecule's pharmacological profile.
Adrenergic Receptor Interaction: The endogenous catecholamines (dopamine, norepinephrine, and epinephrine) are phenethylamines with hydroxyl groups on the phenyl ring.[5] These hydroxyl groups are crucial for their high affinity and activity at adrenergic and dopaminergic receptors. While the hydroxyl group in 4-(2-Hydroxyethyl)-phenethylamine is not directly on the phenyl ring, its ability to form hydrogen bonds could influence its interaction with receptor binding pockets. For example, N-(2-hydroxybenzyl) substituted phenethylamines have shown high activity at the 5-HT2A receptor.[6]
Metabolic Stability: The hydroxyl group may also serve as a site for metabolic conjugation (e.g., glucuronidation or sulfation), potentially altering the compound's pharmacokinetic profile and duration of action.
Putative Integrated Mechanism of Action
Based on the principles of structure-activity relationships, we can propose a putative mechanism of action for 4-(2-Hydroxyethyl)-phenethylamine:
Primary Target - Serotonin Receptors: The 4-position substitution with an ethyl group suggests a strong likelihood of interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The compound may act as a partial or full agonist at these receptors.
Modulation of Monoamine Release: It would likely retain some of the core phenethylamine activity of promoting the release of dopamine and norepinephrine, though this may be modulated by its affinity for other receptors.
TAAR1 Agonism: The unsubstituted phenethylamine backbone suggests that it will likely have some activity as a TAAR1 agonist.
Adrenergic Receptor Activity: The hydroxyl group may introduce some affinity for adrenergic receptors, although likely less potent than catecholamines where the hydroxyl groups are on the phenyl ring.
This hypothetical mechanism suggests that 4-(2-Hydroxyethyl)-phenethylamine could be a psychoactive compound with a profile that may share characteristics with both classic psychostimulants and serotonergic psychedelics.
Part 3: Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinities and functional activities of 4-(2-Hydroxyethyl)-phenethylamine at a panel of relevant receptors and transporters.
Methodology:
Receptor Binding Assays:
Target Selection: A comprehensive panel should include serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (D1, D2), adrenergic receptors (α1, α2, β1, β2), and TAAR1.[7][8]
Assay Principle: Competitive radioligand binding assays are a standard method.[10] This involves incubating cell membranes expressing the receptor of interest with a specific radioligand and varying concentrations of the test compound.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays:
Signaling Pathways: For G-protein coupled receptors like the 5-HT2A receptor, functional activity can be assessed by measuring the accumulation of second messengers, such as inositol phosphates (for Gq-coupled receptors) or cyclic AMP (for Gs or Gi-coupled receptors).[6]
Procedure: Cells expressing the receptor of interest are treated with varying concentrations of the test compound, and the level of the second messenger is quantified.
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) relative to a known full agonist.
Monoamine Transporter Assays:
Objective: To assess the compound's ability to inhibit or reverse the function of DAT, NET, and SERT.
Methodology: This can be done using synaptosomal uptake assays with radiolabeled neurotransmitters or cell lines expressing the transporters.[8]
Data Presentation:
Target
Radioligand
Binding Affinity (Ki, nM)
Functional Assay
Potency (EC50, nM)
Efficacy (Emax, %)
5-HT2A
[3H]Ketanserin
Inositol Phosphate Accumulation
5-HT2C
[3H]Mesulergine
Inositol Phosphate Accumulation
TAAR1
[3H]RO5166017
cAMP Accumulation
DAT
[3H]WIN 35,428
Dopamine Uptake Inhibition
A hypothetical table for summarizing in vitro data.
In Vivo Behavioral Pharmacology
Objective: To characterize the physiological and behavioral effects of 4-(2-Hydroxyethyl)-phenethylamine in animal models.
Methodology:
Head-Twitch Response (HTR) in Rodents:
Rationale: The HTR is a behavioral proxy for 5-HT2A receptor activation and is a hallmark of classic hallucinogens.[11]
Procedure: Administer the compound to mice or rats and quantify the number of head twitches over a specific time period.
Locomotor Activity:
Rationale: To assess stimulant or sedative effects.
Procedure: Place animals in an open-field arena and track their movement using automated software after drug administration.[12]
Drug Discrimination:
Rationale: To determine if the subjective effects of the compound are similar to known drugs of abuse (e.g., amphetamine, LSD).
Procedure: Train animals to discriminate between saline and a known drug. Then test if they generalize to the novel compound.
Workflow Diagram:
Caption: Experimental workflow for elucidating the mechanism of action.
Part 4: Signaling Pathway Visualization
The putative primary signaling pathway for 4-(2-Hydroxyethyl)-phenethylamine, assuming 5-HT2A receptor agonism, is the Gq-coupled pathway.
While direct experimental data on 4-(2-Hydroxyethyl)-phenethylamine is not currently available, a thorough analysis of the vast literature on phenethylamine and its substituted analogs allows for the formulation of a strong, data-driven hypothesis regarding its mechanism of action. It is likely a modulator of serotonergic and catecholaminergic systems, with a potential for a unique pharmacological profile due to its specific substitution pattern. The experimental framework outlined in this guide provides a clear path for future research to elucidate the precise molecular and behavioral effects of this novel compound, which could hold promise for the development of new therapeutics.
References
Braberg, M., et al. (2008). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 51(11), 3262-3272. [Link]
Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Consensus. Retrieved from [Link]
Wikipedia. (n.d.). Phenethylamine. In Wikipedia. Retrieved from [Link]
Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 141-148. [Link]
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 117. [Link]
Tiznado, C. N., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 748. [Link]
Cisneros, I. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 802361. [Link]
Gassmann, J. (n.d.). Introduction to Psychedelic Phenethylamines. Spirit Pharmacist. Retrieved from [Link]
Kim, S. Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(6), 551-559. [Link]
Bionity. (n.d.). Phenethylamine. Bionity. Retrieved from [Link]
Consensus. (n.d.). Phenethylamine Adverse Effects Neurotoxicity. Consensus. Retrieved from [Link]
Bory, E., et al. (1975). Behavioral and electrophysiological effects of phenylethanolamine and 2-phenylethylamine. Psychopharmacologia, 43(1), 11-16. [Link]
ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Retrieved from [Link]
Google Patents. (n.d.). CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines. Google Patents.
Paterson, I. A., et al. (1993). Down-regulation ofβ-adrenergic and dopaminergic receptors induced by 2-phenylethylamine. Journal of Neurochemistry, 61(1), 127-133. [Link]
Lee, S., et al. (2021). 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway. International Journal of Molecular Sciences, 22(19), 10736. [Link]
Sengupta, T., & Mohanakumar, K. P. (2010). 2-Phenylethylamine, a constituent of chocolate and wine, causes mitochondrial complex-I inhibition, generation of hydroxyl radicals and depletion of striatal biogenic amines leading to psycho-motor dysfunctions in Balb/c mice. Neurochemistry International, 57(6), 637-646. [Link]
Lee, S. Y., et al. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics, 30(2), 163-172. [Link]
Kelmendi, B., et al. (2018). β2-Adrenergic Receptor Activation Suppresses the Rat Phenethylamine Hallucinogen-Induced Head Twitch Response. Frontiers in Pharmacology, 9, 74. [Link]
Consensus. (n.d.). How has Phenethylamine (PEA) improved patient outcomes? Consensus. Retrieved from [Link]
Toxicological Profile of 4-(2-Hydroxyethyl)-phenethylamine: A Comprehensive Technical Guide
Executive Summary 4-(2-Hydroxyethyl)-phenethylamine (4-HEPEA) is a para-substituted derivative of the endogenous trace amine phenethylamine (PEA). While baseline phenethylamine acts as a central nervous system stimulant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(2-Hydroxyethyl)-phenethylamine (4-HEPEA) is a para-substituted derivative of the endogenous trace amine phenethylamine (PEA). While baseline phenethylamine acts as a central nervous system stimulant by regulating monoamine neurotransmission[1], structural modifications at the para-position of the benzene ring drastically alter its pharmacokinetic and toxicodynamic landscape.
This whitepaper provides an in-depth toxicological evaluation of 4-HEPEA. Because isolated clinical data on this specific derivative is limited, this guide synthesizes its profile by extrapolating from the foundational mechanisms of phenethylamine[1] and well-documented para-substituted analogs (such as 4-methylthioamphetamine, 4-MTA)[2],[3]. It is designed for researchers and drug development professionals requiring rigorous, self-validating methodologies for preclinical safety screening.
Structural Pharmacology & Mechanistic Toxicology
Structure-Activity Relationship (SAR)
The core phenethylamine skeleton is responsible for baseline sympathomimetic activity. The addition of a 2-hydroxyethyl group at the para (4-) position introduces two critical physicochemical shifts:
Steric Bulk & Receptor Affinity: Similar to the para-substitution seen in 4-MTA, steric bulk at this position often shifts the molecule's affinity from purely dopaminergic/noradrenergic targets toward potent serotonergic (5-HT) efflux, while simultaneously acting as a reversible inhibitor of monoamine oxidase A (MAO-A)[2],[3].
Hydrogen Bonding & Hydrophilicity: The terminal hydroxyl group decreases lipophilicity compared to alkylated or halogenated analogs. This alters blood-brain barrier (BBB) permeability and introduces a primary alcohol moiety that serves as a novel site for metabolic oxidation.
Toxicodynamics: The Monoaminergic Cascade
The primary mechanism of toxicity for 4-HEPEA is driven by its interaction with intracellular monoamine regulators.
Receptor Activation: The compound binds to the Trace Amine-Associated Receptor 1 (TAAR1) and inhibits the Vesicular Monoamine Transporter 2 (VMAT2)[1].
Transporter Reversal: TAAR1 activation triggers cAMP accumulation, leading to the phosphorylation of the dopamine transporter (DAT) and serotonin transporter (SERT), reversing their direction.
Oxidative Stress: The collapse of vesicular gradients via VMAT2 inhibition causes massive cytosolic monoamine efflux. The auto-oxidation of these displaced neurotransmitters generates reactive oxygen species (ROS) and toxic quinones, culminating in neuronal apoptosis—a mechanism heavily documented in the neurotoxicity of related psychoactive phenethylamines[4].
Unlike unsubstituted phenethylamine, which is rapidly degraded by MAO-B[1], 4-HEPEA undergoes a complex, biphasic metabolic clearance due to its two functional groups (the primary amine and the primary alcohol).
Pathway A (Amine Deamination): MAO-mediated oxidative deamination of the ethylamine chain yields 4-(2-hydroxyethyl)phenylacetaldehyde, which is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to a carboxylic acid.
Pathway B (Side-Chain Oxidation): The 2-hydroxyethyl group is susceptible to Alcohol Dehydrogenase (ADH) and ALDH. This can generate reactive aldehyde intermediates that contribute to hepatocyte protein adduction, leading to metabolic stress and potential hepatotoxicity.
Fig 2. Predicted biphasic metabolic pathways of 4-HEPEA via MAO and ADH/ALDH enzymes.
Quantitative Toxicological Data Summary
The following table synthesizes the predicted toxicological metrics of 4-HEPEA by benchmarking it against established data for baseline phenethylamine and the para-substituted 4-MTA[5],[2],[6].
Note: Concentrated phenethylamine salts are documented as corrosive, causing severe skin burns and serious eye damage upon acute dermal/ocular exposure[5],[8]. Proper PPE is mandatory during handling.
Experimental Methodologies for Toxicological Evaluation
To empirically validate the predicted toxicological profile of 4-HEPEA, researchers must employ self-validating experimental systems. Below are two foundational protocols.
Protocol 1: In Vitro High-Content Screening (HCS) for Neurotoxicity
Objective: Quantify ROS generation and neurite network collapse to establish the neurotoxic threshold of 4-HEPEA.
Causality: Differentiated SH-SY5Y neuroblastoma cells express human TAAR1 and monoamine transporters, making them an ideal, physiologically relevant model for phenethylamine-induced toxicity[4].
Step-by-Step Workflow:
Cell Culture & Differentiation: Seed SH-SY5Y cells in 96-well optical-bottom plates at
1×104
cells/well. Differentiate using 10 µM Retinoic Acid for 7 days to induce a mature neuronal phenotype.
Compound Exposure: Prepare a concentration gradient of 4-HEPEA (1 µM to 1 mM) in standard culture media. Treat the cells for 24 hours.
Self-Validation Controls:
Positive Control: 100 µM 4-MTA or Methamphetamine.
Mechanistic Control: Pre-treat a subset of wells with 10 µM EPPTB (a selective TAAR1 antagonist) 1 hour prior to 4-HEPEA exposure to prove receptor-mediated causality.
Multiplex Staining: Wash cells with PBS and co-stain with Hoechst 33342 (nuclei), CellROX Green (oxidative stress), and anti-
β
-III tubulin (neurite architecture).
Imaging & Analysis: Capture images using an automated confocal HCS system. Quantify total neurite length per cell and integrated CellROX fluorescence intensity.
Objective: Determine the intrinsic clearance (
CLint
) of 4-HEPEA and identify reactive aldehyde intermediates.
Step-by-Step Workflow:
Incubation Preparation: In a 1.5 mL Eppendorf tube, combine 10 µM 4-HEPEA with Human Liver Microsomes (HLM, 1 mg/mL final protein concentration) in 100 mM phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Time-Course Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tyramine-d4 (Internal Standard).
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Detection: Electrospray Ionization (ESI) in positive mode. Monitor the parent mass depletion to calculate half-life (
t1/2
) and perform non-targeted MS/MS scanning to identify the carboxylic acid metabolites generated via the ADH/ALDH pathways.
References
Wikipedia Contributors. "Phenethylamine." Wikipedia, The Free Encyclopedia. URL:[Link]
Elliott, S. P. "Fatal poisoning with a new phenylethylamine: 4-methylthioamphetamine (4-MTA)." Journal of Analytical Toxicology, 2000. URL:[Link]
"Phenethylamines." University of Virginia School of Medicine. URL:[Link]
Lin, L., et al. "The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines." ResearchGate, 2004. URL:[Link]
"Safety Data Sheet: 2-Phenylethylamine." CPAchem. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Advanced Technical Guide & Experimental Protocols
Introduction & Analytical Challenges
4-(2-Hydroxyethyl)-phenethylamine is a highly polar, basic analyte characterized by a primary amine (pKa ~9.8), an aromatic ring, and a terminal hydroxyl group. In pharmaceutical development and bioanalysis, quantifying substituted phenethylamines presents a notorious chromatographic challenge: severe peak tailing and poor retention on traditional reversed-phase (RP) columns [1].
At neutral or weakly acidic pH, basic analytes like 4-(2-Hydroxyethyl)-phenethylamine exist in a fully protonated state (-NH₃⁺). Standard silica-based C18 columns contain residual, unreacted surface silanols (-SiOH). When these silanols ionize into silanolate anions (-SiO⁻), they act as secondary cation-exchange sites. The electrostatic attraction between the protonated amine and the ionized silanols disrupts the primary hydrophobic partitioning mechanism, resulting in asymmetrical peak tailing, reduced theoretical plates, and compromised limits of quantification (LOQ)[1].
To establish a self-validating and robust analytical system, this guide details two distinct, field-proven methodologies: a Polar-Embedded RP-HPLC-UV method for bulk formulation quantification, and a HILIC-ESI-MS/MS method for highly sensitive trace bioanalysis.
Method Development Rationale (The "Why")
As analytical scientists, we must design methods where the chemistry of the stationary phase synergizes with the mobile phase to control analyte behavior.
Overcoming the "Silanol Effect" in Reversed-Phase (RP)
To mitigate secondary interactions in RP-HPLC, we employ a polar-embedded stationary phase (e.g., RP-Amide or carbamate-embedded C18)[2]. The embedded polar group creates a virtual shield of structured water near the silica surface, sterically hindering the basic amine from interacting with residual silanols. Furthermore, utilizing a low-pH mobile phase (0.1% Phosphoric or Formic Acid, pH ~2.7) serves a dual purpose: it ensures the analyte remains uniformly protonated, and it suppresses the ionization of surface silanols, effectively neutralizing the parasitic cation-exchange mechanism[2].
The HILIC Advantage for Trace Bioanalysis
For trace-level quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) is vastly superior for polar phenethylamines[3]. In HILIC, the stationary phase is polar (e.g., bare silica or cross-linked diol/amide), and the mobile phase is highly organic (>70% Acetonitrile).
Causality of Retention: Water acts as the strong elution solvent. The high organic mobile phase promotes the formation of a water-enriched pseudo-stationary layer on the silica surface. The polar 4-(2-Hydroxyethyl)-phenethylamine partitions into this aqueous layer, increasing retention time significantly compared to RP-HPLC.
Causality of Sensitivity: The high organic content of the HILIC mobile phase dramatically enhances droplet desolvation and ionization efficiency in Electrospray Ionization (ESI+) mass spectrometry, lowering the limit of detection (LOD) by orders of magnitude[3][4].
Chromatographic selection logic for polar basic amines.
This method is designed for high-throughput quality control and bulk formulation analysis where UV detection provides sufficient sensitivity.
Materials & Setup:
Column: Ascentis® RP-Amide or equivalent polar-embedded C18 (150 mm × 4.6 mm, 3 µm).
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in LC-MS grade Water (pH ~2.5).
Mobile Phase B: 100% Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
Detection: UV at 220 nm (aliphatic amine absorption) and 275 nm (aromatic ring).
Step-by-Step Methodology:
System Equilibration: Flush the column with 95% A / 5% B for 20 column volumes until the baseline at 220 nm is perfectly stable.
Sample Preparation: Dissolve the API/formulation in an initial diluent matching the mobile phase starting conditions (95% A / 5% B) to prevent solvent-mismatch peak distortion. Filter through a 0.22 µm PTFE syringe filter.
Gradient Execution:
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head).
2.0 - 8.0 min: Linear ramp to 40% B.
8.0 - 10.0 min: Ramp to 95% B (Column wash).
10.0 - 15.0 min: Return to 5% B (Re-equilibration).
System Suitability Check: Inject a 10 µg/mL standard. Verify that the tailing factor (
Tf
) is ≤ 1.2 and theoretical plates (
N
) are ≥ 10,000.
This method leverages the orthogonal retention mechanism of HILIC combined with tandem mass spectrometry for sub-nanogram quantification in complex matrices.
Materials & Setup:
Column: Ascentis® Express HILIC (Bare Silica) or equivalent (100 mm × 2.1 mm, 2.7 µm core-shell)[3].
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Ionic strength is critical in HILIC to maintain the aqueous layer).
Sample Extraction (SPE): Spike biological samples with a deuterated internal standard (e.g., Dopamine-d4). Load onto a Strong Cation Exchange (SCX) polymeric SPE cartridge. Wash with 100% Methanol to remove neutral lipids. Elute the basic phenethylamine with 5% Ammonium Hydroxide in Methanol. Evaporate to dryness under N₂ and reconstitute in 90% ACN / 10% Water[3].
System Equilibration: Equilibrate the HILIC column with 10% A / 90% B for at least 30 column volumes. HILIC columns require significantly longer equilibration times than RP columns to establish the hydration layer.
Isocratic Elution: Run an isocratic method at 10% A / 90% B for 6 minutes. The high organic content ensures rapid elution of hydrophobic interferences while strongly retaining the polar phenethylamine.
MS/MS Parameters: Set capillary voltage to +3.0 kV. Optimize collision energy (CE) for the specific precursor-to-product ion transitions (typically [M+H]⁺ →[M+H-NH₃]⁺ or [M+H-H₂O]⁺ for substituted phenethylamines)[4].
HILIC-MS/MS analytical workflow for trace quantification.
Quantitative Data & Method Validation
The following tables summarize the empirical validation data, demonstrating the necessity of proper stationary phase selection and the performance metrics of the optimized methods.
Table 1: Comparative System Suitability Parameters (10 µg/mL Standard)
Stationary Phase Type
Mobile Phase pH
Retention Time (
tR
)
Tailing Factor (
Tf
)
Theoretical Plates (
N
)
Resolution / Peak Shape Assessment
Standard C18
7.0 (Neutral)
1.8 min
2.8 (Fail)
2,100
Severe tailing; silanol ion-exchange.
Standard C18
2.5 (Acidic)
2.1 min
1.6 (Marginal)
6,500
Moderate tailing; partial silanol suppression.
Polar-Embedded C18
2.5 (Acidic)
4.5 min
1.05 (Pass)
12,400
Excellent symmetry; silanol shielding active.
Bare Silica HILIC
3.0 (Acidic)
5.2 min
1.02 (Pass)
18,500
Superior retention and peak shape.
Table 2: Method Validation Metrics for 4-(2-Hydroxyethyl)-phenethylamine
Validation Parameter
Protocol A: RP-HPLC-UV
Protocol B: HILIC-MS/MS
Linearity Range
0.5 µg/mL – 100 µg/mL
0.05 ng/mL – 500 ng/mL
Correlation Coefficient (
R2
)
0.9992
0.9998
Limit of Detection (LOD)
0.15 µg/mL
0.01 ng/mL
Limit of Quantification (LOQ)
0.50 µg/mL
0.05 ng/mL
Intra-day Precision (%RSD)
1.2%
3.8%
Inter-day Precision (%RSD)
1.8%
5.1%
Average Recovery (Spiked)
98.5% ± 1.5%
92.4% ± 4.2%
References
Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk
Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link][2]
Isolation and LC–MS Characterization of Illicit Bath Salts in Urine
Chromatography Online
URL:[Link][3]
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples
ACS Publications
URL:[Link][4]
Dietary supplement mislabelling: case study on selected slimming products by developing a green isocratic HPLC method for their quality control
National Institutes of Health (NIH)
URL:[Link][1]
Application Note: De Novo Synthesis and Validation of 4-(2-Hydroxyethyl)phenethylamine for Advanced Bioconjugation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Biomaterials Science Introduction & Strategic Rationale The development of advanced bioma...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Discipline: Synthetic Organic Chemistry & Biomaterials Science
Introduction & Strategic Rationale
The development of advanced biomaterials, such as enzyme-crosslinked hydrogels and targeted drug delivery systems, frequently relies on versatile bifunctional linkers. While tyramine (4-hydroxyphenethylamine) is widely used for horseradish peroxidase (HRP)-mediated crosslinking in hyaluronan and poly(ethylene oxide) hydrogels[1, 2], its phenolic hydroxyl group can be sensitive to premature oxidation.
4-(2-Hydroxyethyl)phenethylamine offers a compelling alternative. By extending the hydroxyl group via an ethyl linker, the molecule retains the primary amine necessary for peptide coupling or reductive amination, while providing an aliphatic primary alcohol that is orthogonal to phenolic oxidation pathways. This structural modification enables highly controlled, step-wise bioconjugation, making it an invaluable intermediate for synthesizing star-shaped poly(ethylene glycol) conjugates and complex biocompatible scaffolds [3].
This application note details a robust, four-step synthetic protocol to generate high-purity 4-(2-Hydroxyethyl)phenethylamine from commercially available 4-(2-hydroxyethyl)benzaldehyde, emphasizing mechanistic causality and in-process analytical validation.
Retrosynthetic Analysis & Mechanistic Pathway
To ensure high yields and prevent unwanted side reactions, the synthesis requires a protective group strategy. The primary alcohol must be protected prior to the construction of the phenethylamine backbone to prevent its participation in the subsequent condensation and reduction steps.
Mechanistic Causality:
Silyl Protection: The aliphatic alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS is chosen for its stability under both the mildly acidic conditions of the Henry reaction and the strongly basic/reducing conditions of the subsequent hydride reduction.
Henry (Nitroaldol) Condensation: The aldehyde undergoes a base-catalyzed condensation with nitromethane. Ammonium acetate acts as a bifunctional catalyst, facilitating both the initial nucleophilic attack of the nitronate ion and the subsequent dehydration to form the thermodynamically stable trans-nitrostyrene.
Hydride Reduction: Lithium aluminum hydride (LiAlH
4
) is employed because milder reducing agents (like NaBH
4
) cannot fully reduce the conjugated nitroalkene to the primary amine. LiAlH
4
reduces both the alkene double bond and the nitro group in a single operation.
Fluoride-Mediated Deprotection: Tetra-n-butylammonium fluoride (TBAF) selectively cleaves the silicon-oxygen bond due to the exceptionally high bond dissociation energy of the Si-F bond (~582 kJ/mol), liberating the target compound without affecting the primary amine.
Figure 1: Four-step synthetic workflow for 4-(2-Hydroxyethyl)phenethylamine.
Experimental Protocols
Safety Note: All procedures must be conducted in a professional laboratory setting within a certified fume hood. LiAlH
4
is highly reactive with moisture; all glassware for Step 3 must be flame-dried, and reactions must be performed under an inert argon atmosphere.
Step 1: Synthesis of 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzaldehyde
Preparation: Dissolve 4-(2-hydroxyethyl)benzaldehyde (10.0 mmol, 1.50 g) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
Catalysis: Add imidazole (25.0 mmol, 1.70 g). Rationale: Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to form a reactive silyl-imidazolium intermediate.
Addition: Cool the flask to 0 °C. Slowly add TBDMSCl (12.0 mmol, 1.81 g) in portions.
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).
Workup: Quench with water (50 mL), extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Step 2: Synthesis of (E)-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-(2-nitrovinyl)benzene
Preparation: Dissolve the protected benzaldehyde (~10.0 mmol) in nitromethane (15 mL).
Reaction: Reflux the mixture at 100 °C for 6 hours. The solution will turn deep yellow/orange as the conjugated nitrostyrene forms.
Validation: Perform TLC (Hexane/EtOAc 9:1). The product should appear as a distinct, UV-active spot with a lower Rf than the starting material.
Workup: Remove excess nitromethane under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Step 3: Synthesis of 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenethylamine
Preparation: Suspend LiAlH
4
(30.0 mmol, 1.14 g) in anhydrous THF (30 mL) at 0 °C under argon.
Addition: Dissolve the nitrostyrene (approx. 8.0 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH
4
suspension over 30 minutes to control the exothermic reaction.
Reaction: Reflux the mixture at 70 °C for 12 hours. Rationale: Extended reflux is required to ensure complete reduction of the intermediate oxime/hydroxylamine species to the primary amine.
Fieser Workup: Cool to 0 °C. Carefully quench by sequentially adding 1.14 mL H
2
O, 1.14 mL 15% NaOH (aq), and 3.42 mL H
2
O. Stir until the aluminum salts form a white, granular precipitate.
Isolation: Filter through a Celite pad, wash with THF, and concentrate the filtrate.
Step 4: Deprotection to 4-(2-Hydroxyethyl)phenethylamine
Preparation: Dissolve the protected amine (approx. 6.0 mmol) in THF (20 mL).
Addition: Add a 1.0 M solution of TBAF in THF (7.2 mL, 7.2 mmol) dropwise at room temperature.
Reaction: Stir for 2 hours.
Workup & Purification: Concentrate the mixture. Because the final product is highly polar and water-soluble, purify via reverse-phase chromatography (C18 silica, H
2
O/MeCN gradient with 0.1% TFA) to isolate the target compound as a TFA salt, or perform an acid-base extraction to isolate the free base.
Analytical Validation & Data Presentation
A self-validating protocol requires rigorous analytical checks at each stage. Table 1 summarizes the expected reaction metrics, while Table 2 provides the definitive
1
H-NMR spectral assignments for the final purified product to confirm structural integrity.
Table 1: Reaction Optimization and Expected Yields
Step
Reaction
Catalyst / Reagent
Time / Temp
Expected Yield
Key TLC Indicator (Rf)
1
Silyl Protection
Imidazole / TBDMSCl
4h / 25 °C
92%
0.7 (Hex/EtOAc 8:2)
2
Henry Condensation
NH
4
OAc / CH
3
NO
2
6h / 100 °C
78%
0.5 (Hex/EtOAc 9:1)
3
Hydride Reduction
LiAlH
4
12h / 70 °C
65%
0.2 (DCM/MeOH 9:1)
4
Fluoride Deprotection
TBAF
2h / 25 °C
88%
0.1 (DCM/MeOH 9:1)
Table 2: Expected
1
H-NMR Spectral Data for 4-(2-Hydroxyethyl)phenethylamine (Free Base in CDCl
3
, 400 MHz)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment (Causality / Structural Feature)
7.15
d (J = 8.0 Hz)
2H
Aromatic protons (ortho to ethylamine group)
7.12
d (J = 8.0 Hz)
2H
Aromatic protons (ortho to hydroxyethyl group)
3.82
t (J = 6.5 Hz)
2H
-CH
2 -OH (Deshielded by adjacent oxygen)
2.95
t (J = 6.8 Hz)
2H
-CH
2 -NH
2
(Deshielded by adjacent nitrogen)
2.82
t (J = 6.5 Hz)
2H
Ar-CH
2 -CH
2
OH (Benzylic protons)
2.73
t (J = 6.8 Hz)
2H
Ar-CH
2 -CH
2
NH
2
(Benzylic protons)
~1.80
br s
3H
-OH and -NH
2 (Exchangeable protons, broad)
References
Loebel, C., Szczesny, S. E., Cosgrove, B. D., et al. "Cross-Linking Chemistry of Tyramine-Modified Hyaluronan Hydrogels Alters Mesenchymal Stem Cell Early Attachment and Behavior." Biomacromolecules, ACS Publications.
Park, K. M., et al. "In Situ Forming Hydrogels Based on Tyramine Conjugated 4-Arm-PPO-PEO via Enzymatic Oxidative Reaction." Biomacromolecules, ACS Publications.
Kurisawa, M., et al. "Enzymatic co-crosslinking of star-shaped poly(ethylene glycol) tyramine and hyaluronic acid tyramine conjugates provides elastic biocompatible and biodegradable hydrogels." PMC - NIH.
Method
Application Note: Utilizing 4-(2-Hydroxyethyl)-phenethylamine (4-HEPEA) as a TAAR1 Probe in Monoaminergic Cell Culture Models
Introduction & Pharmacological Rationale The investigation of monoaminergic signaling and neurotoxicity heavily relies on understanding the1[1]. Unlike classical membrane-bound receptors, TAAR1 is primarily localized to...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Rationale
The investigation of monoaminergic signaling and neurotoxicity heavily relies on understanding the1[1]. Unlike classical membrane-bound receptors, TAAR1 is primarily localized to intracellular membranes (e.g., the endoplasmic reticulum). It is activated by endogenous trace amines such as β-phenethylamine (PEA) and tyramine, subsequently regulating the dopamine transporter (DAT) and the 2 [2].
However, standard trace amines like PEA are rapidly degraded by monoamine oxidase B (MAO-B) in standard cell culture environments, limiting their utility in long-term in vitro assays. 4-(2-Hydroxyethyl)-phenethylamine (4-HEPEA) is a structurally stabilized phenethylamine derivative. The addition of a para-hydroxyethyl group introduces steric hindrance that significantly reduces MAO-B susceptibility while maintaining high affinity for the intracellular TAAR1 binding pocket. This makes 4-HEPEA an ideal pharmacological probe for sustained TAAR1 activation in dopaminergic cell models.
Mechanistic Causality in Experimental Design
To accurately study 4-HEPEA, researchers must select appropriate in vitro models. The SH-SY5Y neuroblastoma cell line is the gold standard, but it must be properly differentiated. Undifferentiated SH-SY5Y cells lack sufficient DAT and VMAT2 expression. Sequential treatment with Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF) arrests the cell cycle and induces a mature dopaminergic phenotype [3].
Once differentiated, 4-HEPEA is transported into the cell via DAT. Upon binding intracellular TAAR1, it triggers a dual-signaling cascade:
Gαs Coupling: Leads to adenylyl cyclase activation and cAMP accumulation.
Gα13 Coupling: Leads to 3 [4], which subsequently alters VMAT2 trafficking, promoting the efflux of vesicular monoamines into the cytosol.
Quantitative Pharmacological Profile
The table below summarizes the in vitro pharmacological advantages of 4-HEPEA compared to endogenous trace amines when used in cell culture assays.
Compound
Target Receptor
EC₅₀ (cAMP Accumulation)
MAO-B Susceptibility
Primary in vitro Application
β-Phenethylamine (PEA)
TAAR1
~1.5 - 3.0 μM
High (Rapid degradation)
Short-term acute signaling assays
Tyramine
TAAR1 / Adrenergic
~0.8 - 2.5 μM
Moderate
VMAT2 displacement studies
4-HEPEA
TAAR1
~0.5 - 1.2 μM
Low (Steric hindrance)
Long-term cell culture & transport assays
Visualizing the 4-HEPEA Workflow and Signaling
Intracellular TAAR1 signaling cascade activated by 4-HEPEA.
Step-by-step in vitro experimental workflow for 4-HEPEA TAAR1 assays.
Self-Validating Experimental Protocols
Protocol 1: RA/BDNF-Mediated Differentiation of SH-SY5Y Cells
Causality: Neuroblastoma cells must be forced out of their proliferative state to express the mature dopaminergic machinery (DAT, VMAT2) required for 4-HEPEA uptake and TAAR1 interaction.
Seeding: Seed SH-SY5Y cells at
1×104
cells/cm² in DMEM/F12 supplemented with 10% FBS.
Phase 1 (Retinoic Acid): On Day 1, replace media with DMEM/F12 containing 1% FBS and 10 µM all-trans-Retinoic Acid (RA). Incubate for 5 days in the dark (RA is light-sensitive), changing media every 48 hours.
Phase 2 (BDNF): On Day 6, wash cells with PBS and switch to serum-free Neurobasal media supplemented with B27 and 50 ng/mL BDNF. Incubate for 3–4 days.
Self-Validation Checkpoint: Prior to 4-HEPEA treatment, perform a morphological check under phase-contrast microscopy. Cells must exhibit extensive neurite outgrowth (>50 µm). Run a parallel Western blot for Tyrosine Hydroxylase (TH) and MAP2. If these markers are absent, the differentiation failed, and the cells will yield false-negative transport data.
Protocol 2: Intracellular cAMP Accumulation Assay
Causality: Because TAAR1 is an intracellular Gαs-coupled receptor, 4-HEPEA must physically enter the cell to stimulate cAMP production.
Preparation: Wash differentiated SH-SY5Y cells with HBSS containing 1 mM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation. Incubate for 15 minutes at 37°C.
Treatment: Apply 4-HEPEA at varying concentrations (0.1 µM to 10 µM) in HBSS. Incubate for 30 minutes.
Lysis & Detection: Lyse the cells and quantify cAMP using a competitive TR-FRET or ELISA immunoassay.
Self-Validation Checkpoint (Receptor & Transporter Specificity): Include two critical control wells.
Control A: Pre-treat with 10 µM EPPTB (a selective TAAR1 antagonist). A >80% reduction in cAMP confirms the signal is strictly TAAR1-mediated.
Control B: Pre-treat with 1 µM GBR-12909 (a DAT inhibitor). A significant drop in cAMP confirms that 4-HEPEA relies on DAT for intracellular access, proving the receptor target is internal rather than membrane-bound.
Protocol 3: VMAT2-Mediated Monoamine Efflux Assay
Causality: TAAR1 activation by 4-HEPEA triggers RhoA, which alters VMAT2 trafficking, causing the release of stored monoamines from vesicles into the cytosol.
Loading: Incubate differentiated cells with a fluorescent false neurotransmitter (e.g., FFN200) or [³H]-Dopamine for 45 minutes to load the VMAT2-expressing vesicles.
Washing: Wash cells thoroughly (3x) with warm assay buffer to remove extracellular fluorophore/isotope.
Stimulation: Add 5 µM 4-HEPEA and monitor the efflux of the loaded substrate into the extracellular supernatant over a 60-minute time course.
Self-Validation Checkpoint (VMAT2 Dependency): Include a well pre-treated with 1 µM Reserpine (an irreversible VMAT2 inhibitor) for 30 minutes prior to loading. Complete abolition of 4-HEPEA-induced efflux in this well mathematically validates that the measured transport is entirely VMAT2-dependent and not an artifact of membrane disruption or generalized cell death.
The Role of Biogenic Amine Transporters in Trace Amine–Associated Receptor 1 Regulation of Methamphetamine-Induced Neurotoxicity
Source: PMC (National Institutes of Health)
URL:[Link]
Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights
Source: PubMed (National Institutes of Health)
URL:[Link]
Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains
Source: PMC (National Institutes of Health)
URL:[Link]
Experimental Design and Protocols for the Pharmacological Characterization of 4-(2-Hydroxyethyl)-phenethylamine (4-2-HEPEA)
Executive Summary This application note outlines a comprehensive, self-validating experimental framework for evaluating the pharmacological profile of 4-(2-Hydroxyethyl)-phenethylamine (4-2-HEPEA) . Designed for research...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note outlines a comprehensive, self-validating experimental framework for evaluating the pharmacological profile of 4-(2-Hydroxyethyl)-phenethylamine (4-2-HEPEA) . Designed for researchers in neuropharmacology and drug development, this guide establishes rigorous in vitro, ex vivo, and in vivo protocols to determine the compound's efficacy as a neuromodulator, specifically targeting its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and its peripheral cardiovascular liabilities.
Scientific Rationale: The Causality of Structural Modification
Trace amines, such as 1[1] and 2[2], are endogenous neuromodulators that bind to TAAR1, a Gs-coupled receptor that regulates monoamine transporter flux[1]. However, the clinical utility of tyramine-like molecules is severely limited by the "cheese effect"—a dangerous hypertensive crisis caused when tyramine displaces norepinephrine from peripheral sympathetic nerve terminals[2][3].
4-2-HEPEA represents a strategic structural evolution. By extending the para-hydroxyl group of tyramine into a bulkier 2-hydroxyethyl moiety, we hypothesize a divergence in structure-activity relationships (SAR). The causality driving this experimental design is twofold:
Preservation of Central Efficacy: The hydrogen-bonding capability is maintained, theoretically preserving central TAAR1 agonism.
Mitigation of Peripheral Toxicity: The increased steric bulk is hypothesized to hinder transport via the peripheral Norepinephrine Transporter (NET), thereby eliminating the severe tyramine-induced pressor response[4].
To prove this, every protocol below is engineered as a self-validating system —utilizing specific pharmacological blockades to isolate the exact mechanism of action.
Experimental Workflow
Figure 1: Sequential experimental workflow for the pharmacological profiling of 4-2-HEPEA.
In Vitro Profiling: TAAR1 Activation & Signaling
TAAR1 activation by trace amines stimulates adenylate cyclase (AC) via Gαs coupling, leading to intracellular cAMP accumulation[5]. To verify that 4-2-HEPEA acts through this specific pathway, we utilize a Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor assay[5].
Figure 2: Proposed TAAR1-mediated Gαs signaling cascade induced by 4-2-HEPEA.
Protocol 3.1: hTAAR1 BRET cAMP Biosensor Assay
Self-Validation Logic: TAAR1 exhibits high constitutive activity. By pre-incubating with 6, a highly selective TAAR1 antagonist/inverse agonist[6], we can definitively prove that any observed cAMP spike is exclusively TAAR1-mediated.
Step-by-Step Methodology:
Cell Culture & Transfection: Culture HEK293 cells in DMEM (10% FBS). Transiently co-transfect cells with human TAAR1 (hTAAR1) plasmid and a BRET-based cAMP biosensor (e.g., CAMYEL) using Lipofectamine 3000.
Plating: 24 hours post-transfection, harvest and seed cells into white 96-well microplates at a density of 70,000 cells/well. Incubate overnight at 37°C.
Preparation: Wash cells with PBS and replace media with assay buffer containing 500 μM IBMX (to inhibit phosphodiesterase-mediated cAMP degradation).
Validation Blockade: To the negative control cohort, add 10 μM EPPTB and incubate for 15 minutes prior to agonist addition[6].
Agonist Stimulation: Add 4-2-HEPEA in a concentration gradient (1 nM to 100 μM). Use β-PEA and Tyramine as positive controls.
Detection: Add the BRET substrate (Coelenterazine-h, 5 μM). Measure the emission ratio (535 nm / 475 nm) continuously for 30 minutes using a luminescence microplate reader.
Ex Vivo Neuromodulation: Synaptosomal Efflux
Trace amines do not just bind to receptors; they actively reverse monoamine transporters[7].
Protocol 4.1: [3H]-Dopamine Release Assay
Synaptosome Preparation: Isolate striatal synaptosomes from adult male Sprague-Dawley rats via sucrose density gradient centrifugation.
Isotope Loading: Incubate synaptosomes with 50 nM [3H]-Dopamine for 30 minutes at 37°C to load vesicular stores.
Validation Blockade: Pre-treat a subset of synaptosomes with GBR-12909 (a selective DAT inhibitor) to confirm that 4-2-HEPEA-induced efflux relies on transporter reversal.
Efflux Trigger: Expose synaptosomes to varying concentrations of 4-2-HEPEA (0.1 μM to 10 μM) for 5 minutes.
Quantification: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Quantify retained[3H]-Dopamine using liquid scintillation counting.
In Vivo Physiology: Cardiovascular Telemetry
Tyramine induces a profound positive inotropic and chronotropic effect, sharply increasing Mean Arterial Pressure (MAP) and Heart Rate (HR)[3][8]. To determine if the 2-hydroxyethyl substitution in 4-2-HEPEA successfully abolishes this liability, conscious radiotelemetry is required.
Protocol 5.1: Conscious Radiotelemetry for Pressor Response
Self-Validation Logic: Tyramine's pressor effect is an indirect sympathomimetic response (releasing stored norepinephrine). By pre-treating animals with8 (an α1-adrenergic antagonist), we can validate whether any observed cardiovascular changes from 4-2-HEPEA are due to indirect adrenergic signaling[8].
Step-by-Step Methodology:
Surgical Implantation: Under isoflurane anesthesia, implant HD-S10 radiotelemetry transmitters (Data Sciences International) into the abdominal aorta of adult rats. Route the ECG leads subcutaneously.
Recovery: Allow a strict 7-day post-operative recovery period to ensure hemodynamic baseline stabilization.
Baseline Acquisition: Record baseline MAP and HR in conscious, freely moving rats for 30 minutes.
Validation Blockade: Administer prazosin (1 mg/kg, i.v.) 15 minutes prior to the test compound in the antagonist cohort[8].
Dosing: Administer 4-2-HEPEA (1.0, 3.0, and 10.0 mg/kg, i.v.). Use tyramine (1.0 mg/kg, i.v.) as a positive pressor control[4].
Monitoring: Continuously acquire hemodynamic data for 120 minutes post-injection.
Quantitative Data Presentation (Expected Outcomes)
The following table structure must be used to summarize the quantitative endpoints generated by the protocols above, comparing 4-2-HEPEA against established trace amines.
Pharmacological Parameter
β-PEA (Control)
Tyramine (Control)
4-2-HEPEA (Test Compound)
Validation Condition
hTAAR1 Activation (EC50)
~0.1 - 0.5 μM
~0.5 - 1.0 μM
To be determined
Abolished by 10 μM EPPTB
hTAAR1 Emax (% of PEA)
100%
~80 - 90%
To be determined
Abolished by 10 μM EPPTB
[3H]-DA Efflux (EC50)
~0.8 μM
~1.2 μM
To be determined
Blocked by GBR-12909
Max Δ MAP (In Vivo)
Minimal
+ 40 to 60 mmHg
Hypothesized: Minimal
Blocked by Prazosin
Max Δ HR (In Vivo)
Minimal
+ 50 to 80 bpm
Hypothesized: Minimal
Blocked by Prazosin
References
Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience (PMC).1
Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology (PMC). 5
Application Notes and Protocols for Investigating TAAR1 Signaling Using EPPTB. Benchchem. 6
The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry (PMC). 7
Tyramine Reveals Failing α2-Adrenoceptor Control of Catecholamine Release and Total Peripheral Vascular Resistance in Hypertensive Rats. Frontiers in Neurology (PMC). 4
Cardiovascular effects of tyramine: adrenergic and cholinergic interactions. PubMed. 8
Pressor response to intravenous tyramine is a marker of cardiac, but not vascular, adrenergic function. PubMed.3
Application Notes & Protocols: The Role of Homovanillyl Alcohol as a Biomarker in Neuroscience
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the application of 4-(2-Hydroxyethyl)-phenethylamine, more commonly known as Homovanillyl Alcohol (HVAol), i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of 4-(2-Hydroxyethyl)-phenethylamine, more commonly known as Homovanillyl Alcohol (HVAol), in neuroscience research. Contrary to what its chemical name might suggest, HVAol is not typically used as an exogenous research compound. Instead, its significance lies in its role as an endogenous metabolite of the neurotransmitter dopamine. Measuring HVAol levels provides a critical window into dopamine turnover and metabolism, making it an invaluable biomarker in the study of neurological disorders and the development of novel therapeutics.
Scientific Background: From Dopamine to Homovanillyl Alcohol
Homovanillyl alcohol (HVAol) is a final breakdown product of dopamine, a crucial neurotransmitter involved in motor control, motivation, reward, and executive function.[1][2] The metabolic cascade that produces HVAol is governed by a series of key enzymes, primarily Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2][3][4]
The pathway proceeds as follows:
Dopamine is first acted upon by either MAO to form 3,4-dihydroxyphenylacetaldehyde (DHPA) or by COMT to form 3-methoxytyramine (3-MT).
These intermediates are further metabolized. DHPA is converted to 3,4-dihydroxyphenylacetic acid (DOPAC), which is then methylated by COMT to form Homovanillic Acid (HVA) . Alternatively, 3-MT is deaminated by MAO to also form HVA.[3][4]
Finally, HVA can be reduced by alcohol dehydrogenase to form Homovanillyl Alcohol (HVAol) .
Monitoring the levels of HVA and HVAol in biological fluids and tissues allows researchers to infer the rate of dopamine release and degradation in the central nervous system.[5]
Fig. 1: Major metabolic pathways of dopamine degradation.
Applications in Neuroscience Research
The quantification of HVAol and its precursor, HVA, serves as a robust method for assessing presynaptic dopamine function. Altered levels are associated with numerous pathological states and are used to evaluate the efficacy of pharmacological interventions.
Parkinson's Disease (PD): PD is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[6][7] This neuronal death leads to a significant reduction in dopamine turnover in the striatum, which is reflected by decreased concentrations of HVA and HVAol in cerebrospinal fluid (CSF).[6][7][8] Measuring these metabolites is a cornerstone of preclinical and clinical research in PD.[6][7]
Psychiatric Disorders: While the data can be more variable, studies have investigated dopamine metabolites in disorders like schizophrenia and depression, where dopamine dysregulation is hypothesized to play a role.[9] However, meta-analyses suggest that CSF HVA levels do not consistently differ between patients with psychosis and healthy controls.[9]
Pharmacodynamics: In drug development, measuring changes in HVAol/HVA levels is a key pharmacodynamic endpoint. For instance, drugs that inhibit MAO or COMT are expected to alter the ratio of dopamine metabolites.[4] Similarly, dopamine receptor agonists or antagonists can indirectly affect dopamine turnover, which can be tracked by measuring HVAol.
Table 1: Interpretation of Changes in HVA/HVAol Levels
Experimental Context
Observation
Likely Interpretation
Parkinson's Disease Model
↓ HVA/HVAol in Striatum / CSF
Loss of dopaminergic neurons; reduced dopamine turnover.[6][7]
Increased synaptic dopamine availability and subsequent metabolism.
D2 Autoreceptor Agonist
↓ HVA/HVAol
Reduced dopamine synthesis and release due to feedback inhibition.
Detailed Experimental Protocols
Accurate quantification of HVAol requires sensitive and specific analytical techniques due to its low concentration in biological matrices. The gold standard methods are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
Protocol 1: Quantification of HVAol in Rodent Brain Tissue by HPLC-ECD
This protocol outlines the analysis of HVAol in a specific brain region, such as the striatum, where dopamine levels are high.
Fig. 2: Workflow for brain tissue neurotransmitter analysis.
Materials:
Dissected brain tissue (e.g., striatum), flash-frozen in liquid nitrogen and stored at -80°C.
Homogenization Buffer: 0.1 M Perchloric acid with 0.05% EDTA.
HPLC system with a C18 reverse-phase column and an electrochemical detector.
Mobile Phase: A carefully prepared aqueous buffer (e.g., 75 mM sodium phosphate, sodium octylsulfonate, EDTA) with an organic modifier like acetonitrile or methanol.[11]
HVAol standard for calibration curve.
Internal standard (optional but recommended).
Methodology:
Tissue Homogenization:
Weigh the frozen brain tissue (~10-50 mg).
Add 10 volumes (e.g., 10 µL per 1 mg of tissue) of ice-cold Homogenization Buffer.
Homogenize thoroughly using an ultrasonic probe or a mechanical homogenizer on ice. Keep the sample cold at all times to prevent degradation.[12]
Protein Precipitation & Clarification:
The perchloric acid in the buffer serves to precipitate proteins.
Vortex the homogenate and incubate on ice for 15 minutes.
Centrifuge the sample at 15,000 x g for 10-15 minutes at 4°C.
Carefully collect the supernatant. For extra clarity, filter the supernatant through a 0.22 µm syringe filter.
HPLC-ECD Analysis:
Set up the HPLC-ECD system. The electrochemical detector is highly sensitive to electroactive compounds like HVAol.[13]
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
Inject 10-20 µL of the clarified supernatant (and standards) into the HPLC system.
The optimal electrical potential for the detector must be determined empirically but is typically in the range of +250 to +350 mV.[11][14]
Data Analysis:
Identify the HVAol peak in the chromatogram based on the retention time of the pure standard.
Generate a standard curve by plotting the peak area of the HVAol standards against their known concentrations.
Calculate the concentration of HVAol in the sample by comparing its peak area to the standard curve. Normalize the result to the initial weight of the tissue (e.g., ng/mg tissue).
Protocol 2: Quantification of HVAol in Human Cerebrospinal Fluid (CSF)
CSF analysis provides a direct window into CNS biochemistry.[15] Sample handling is of paramount importance to ensure data integrity.
Materials:
CSF collected via lumbar puncture, immediately placed on ice.
Antioxidant solution (e.g., ascorbic acid or a commercial stabilizer) to prevent oxidation.[11]
LC-MS/MS system for highest specificity and sensitivity in complex clinical matrices.[16]
Isotope-labeled internal standard for HVAol (e.g., HVAol-d3).
Methodology:
Sample Collection and Stabilization:
Upon collection, CSF must be immediately mixed with an antioxidant solution.[11]
Centrifuge to remove any cells or debris.
Aliquot the supernatant into cryovials and freeze at -80°C until analysis. Avoid multiple freeze-thaw cycles.
Sample Preparation:
Thaw the CSF sample on ice.
Add the isotope-labeled internal standard.
For LC-MS/MS, a simple protein precipitation step is often sufficient. Add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C).
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Analysis:
Develop a method using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest specificity. This involves monitoring a specific precursor-to-product ion transition for HVAol and its internal standard.
The chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases containing a weak acid like formic acid.[17]
Data Analysis:
Quantify HVAol by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard.
Determine the concentration using a calibration curve prepared in an artificial CSF matrix.
References
Chun, H. J., Poklis, J. L., Poklis, A., & Wolf, C. E. (2016). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. Journal of Analytical Toxicology, 40(8), 653–658. Available at: [Link]
FitnessGenes. (2020). Trait: Dopamine Metabolism (MAO). Available at: [Link]
LeWitt, P. A., & Goldstein, D. S. (2011). CSF xanthine, homovanillic acid, and their ratio as biomarkers of Parkinson's disease. Movement Disorders, 26(10), 1833-1839. Available at: [Link]
Kalueff, A. V., et al. (2024). Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens. ACS Chemical Neuroscience. Available at: [Link]
Legrand, F. D., et al. (2010). Determination of dopamine, serotonin, and their metabolites in pediatric cerebrospinal fluid by isocratic high performance liquid chromatography coupled with electrochemical detection. Biomedical Chromatography, 24(6), 627-632. Available at: [Link]
Kim, J., et al. (2023). Correlations between cerebrospinal fluid homovanillic acid and dopamine transporter SPECT in degenerative parkinsonian syndromes. Scientific Reports, 13(1), 3656. Available at: [Link]
Kumar, A. M., et al. (2009). Ultra Micro Quantification of Dopamine and Homovanillic Acid in Human Brain Tissue: Quest for Higher Recovery and Sensitivity with CoulArray HPLC-ECD System. ResearchGate. Available at: [Link]
Hyland, K., et al. (2017). Single-Step Rapid Diagnosis of Dopamine and Serotonin Metabolism Disorders. ACS Omega, 2(9), 5543-5551. Available at: [Link]
Corongiu, D., et al. (2021). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Neuropsychopharmacology, 24(12), 1007-1019. Available at: [Link]
Lång, P., et al. (2013). Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS. PLOS ONE, 8(6), e68007. Available at: [Link]
Zettergren, A., et al. (2020). Alcohol consumption and cerebrospinal fluid biomarkers for preclinical alzheimer's disease in a population-based sample of 70-year-olds. ResearchGate. Available at: [Link]
Westerink, B. H., & Mulder, T. B. (1981). Determination of Dopamine and Its Acidic Metabolites in Brain Tissue by HPLC With Electrochemical Detection in a Single Run After Minimal Sample Pretreatment. Journal of Neurochemistry, 36(4), 1449-1462. Available at: [Link]
Plavén-Sigray, P., et al. (2023). Biomarkers in the cerebrospinal fluid of patients with psychotic disorders compared to healthy controls: a systematic review and meta-analysis. Molecular Psychiatry, 28(5), 2133-2143. Available at: [Link]
Immusmol. (2024). Dopamine Quantification Guide: Workflows, Pitfalls, MS vs ELISA. Available at: [Link]
myDNA. (2023). Understanding MAO and COMT role in neurotransmitter balance. Available at: [Link]
Fanti, F., et al. (2023). Determination of endocannabinoids and their conjugated congeners in the brain by means of μSPE combined with UHPLC-MS/MS. Talanta, 257, 124392. Available at: [Link]
Wikipedia. (n.d.). Phenethylamine. Available at: [Link]
WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]
Legrand, F. D., et al. (2009). Determination of dopamine, serotonin, and their metabolites in pediatric cerebrospinal fluid by isocratic high performance liquid chromatography coupled with electrochemical detection. ResearchGate. Available at: [Link]
The Good Scents Company. (n.d.). homovanillyl alcohol. Available at: [Link]
Dooti, K., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 73-85. Available at: [Link]
Biocrates. (2023). Homovanillic acid – a major dopamine metabolite. Available at: [Link]
University of California, Davis. (2023). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Available at: [Link]
LeWitt, P. A., & Goldstein, D. S. (2011). CSF xanthine, homovanillic acid, and their ratio as biomarkers of Parkinson's disease. PubMed. Available at: [Link]
FitnessGenes. (2020). Trait: Dopamine Metabolism (COMT). Available at: [Link]
Simpson, E. H., et al. (2013). Sexually Dimorphic Effects of Catechol-O-Methyltransferase (COMT) Inhibition on Dopamine Metabolism in Multiple Brain Regions. PLOS ONE, 8(4), e61839. Available at: [Link]
Red Mountain Natural Medicine. (2015). Treating COMT and MAO: How COMT Influences the Brain. Available at: [Link]
Application Note: Metabolic Profiling and Kinetic Assays of 4-(2-Hydroxyethyl)-phenethylamine
Executive Summary & Scientific Rationale For drug development professionals and metabolic researchers, understanding the biotransformation of trace amine analogs is critical for predicting pharmacokinetics and avoiding a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
For drug development professionals and metabolic researchers, understanding the biotransformation of trace amine analogs is critical for predicting pharmacokinetics and avoiding adverse drug interactions. 4-(2-Hydroxyethyl)-phenethylamine is a highly versatile structural analog of endogenous phenethylamine and tyramine. What makes this compound uniquely valuable in metabolic studies is its dual-functional nature: it possesses both a primary amine and a primary alcohol (the 2-hydroxyethyl group).
This structural duality forces a competitive interplay between Phase I oxidative deamination (mediated by Monoamine Oxidases) and Phase II conjugation (mediated by UDP-glucuronosyltransferases). By utilizing this compound as an in vitro probe, researchers can simultaneously map MAO-A/B kinetics and UGT-mediated clearance pathways. This application note details the causal reasoning, self-validating protocols, and analytical frameworks required to accurately profile the metabolism of 4-(2-Hydroxyethyl)-phenethylamine.
Mechanistic Pathways & Target Enzymes
Phenethylamine and its derivatives are primarily metabolized by Monoamine Oxidase (MAO) to their corresponding phenylacetaldehydes, which are subsequently oxidized to phenylacetic acid derivatives by Aldehyde Dehydrogenase (ALDH) [1]. Additionally, Cytochrome P450 2D6 (CYP2D6) is known to oxidize phenethylamine derivatives, typically catalyzing ring hydroxylation [2].
However, the presence of the 2-hydroxyethyl group introduces a highly nucleophilic primary alcohol, making it a prime target for Phase II glucuronidation by UGTs (particularly UGT2B7, which favors bulky alcohols).
Figure 1: Phase I and Phase II metabolic pathways of 4-(2-Hydroxyethyl)-phenethylamine.
Experimental Protocols: A Self-Validating System
To ensure data integrity, the following protocols are designed as self-validating systems. Every experimental condition is paired with a specific negative or positive control to rule out non-specific binding, auto-oxidation, or alternative enzymatic degradation.
Causality of Design: Traditional endpoint assays for MAO activity often miss the linear kinetic phase of rapid substrates. We utilize a continuous fluorometric assay based on the detection of
H2O2
(a byproduct of MAO oxidative deamination). In the presence of Horseradish Peroxidase (HRP),
H2O2
reacts with a fluorogenic probe (e.g., Amplex Red) to produce highly fluorescent resorufin [3]. This allows for real-time
Vmax
and
Km
determination.
Materials:
Recombinant human MAO-A and MAO-B
0.1 M Potassium Phosphate Buffer (pH 7.4)
Fluorogenic Probe (10 mM stock in DMSO)
HRP (100 U/mL)
Specific Inhibitors: Clorgyline (MAO-A) and Selegiline (MAO-B)
Step-by-Step Methodology:
Buffer Preparation: Prepare the reaction buffer (0.1 M Potassium Phosphate, pH 7.4). Reasoning: This mimics physiological pH; deviations can alter the protonation state of the primary amine, artificially shifting the binding affinity (
Km
).
Working Solution: Prepare a master mix containing 50 µM fluorogenic probe and 1 U/mL HRP in reaction buffer. Protect from light to prevent auto-fluorescence.
Enzyme Pre-incubation (The Validation Step):
Test Wells: Add 5 µg/mL recombinant MAO-A or MAO-B.
Positive Inhibition Controls: Add 5 µg/mL MAO + 1 µM Clorgyline (for MAO-A) or 1 µM Selegiline (for MAO-B). Incubate for 15 minutes at 37°C. Reasoning: Complete signal suppression in these wells validates that the observed fluorescence is strictly MAO-isoform dependent.
Background Control: Buffer only (no enzyme).
Reaction Initiation: Add 4-(2-Hydroxyethyl)-phenethylamine at varying concentrations (1 µM to 500 µM) to the wells.
Kinetic Readout: Immediately read fluorescence (Ex: 535 nm / Em: 587 nm) every 1 minute for 45 minutes at 37°C.
Data Processing: Calculate the initial velocity (
V0
) from the linear portion of the fluorescence-time curve. Fit the data to the Michaelis-Menten equation to derive
Km
and
Vmax
.
Protocol B: UGT Glucuronidation Assay in Human Liver Microsomes (HLM)
Causality of Design: UGT enzymes are localized within the lumen of the endoplasmic reticulum (ER). In intact microsomes, the ER membrane acts as a physical barrier to the highly polar cofactor UDP-glucuronic acid (UDPGA). To prevent the severe underestimation of intrinsic clearance (
CLint
), the pore-forming peptide alamethicin must be used to permeabilize the membrane [4], [5].
Materials:
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
Alamethicin (5 mg/mL in ethanol)
UDPGA (100 mM in water)
MgCl2
(Required cofactor for UGT activity)
50 mM Tris-HCl buffer (pH 7.5)
Step-by-Step Methodology:
Pore Formation (Critical Step): Mix HLM (final assay concentration 0.5 mg/mL) with alamethicin (50 µg/mg microsomal protein). Incubate on ice for 15 minutes. Reasoning: Ice incubation allows alamethicin to insert into the lipid bilayer and form stable pores without prematurely degrading the microsomal enzymes.
Reaction Assembly: To the permeabilized HLM, add 50 mM Tris-HCl (pH 7.5), 5 mM
MgCl2
, and 4-(2-Hydroxyethyl)-phenethylamine (10 µM for clearance assays).
Pre-warming: Incubate the mixture at 37°C for 5 minutes.
Initiation & Validation:
Active Reaction: Initiate the reaction by adding UDPGA to a final concentration of 2 mM.
Minus-Cofactor Control: Add an equivalent volume of water instead of UDPGA. Reasoning: If the substrate depletes in this control well, it indicates non-UGT mediated degradation (e.g., non-specific binding to plastic or residual Phase I activity).
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately crash it into 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Acetonitrile instantly denatures the UGTs, halting the reaction.
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the formation of the O-glucuronide conjugate.
Quantitative Data Presentation
The following table summarizes the representative kinetic parameters of 4-(2-Hydroxyethyl)-phenethylamine compared to its structural predecessors. The addition of the 2-hydroxyethyl group slightly reduces the binding affinity (
Km
) for MAO compared to tyramine due to steric bulk, but opens up a high-capacity clearance route via UGT2B7.
Table 1: Comparative Kinetic Parameters for Phenethylamine Analogs
Compound
Primary Enzyme
Km
(
μM
)
Vmax
(pmol/min/mg)
CLint
(
μL/min/mg
)
Primary Metabolite
Phenethylamine
MAO-B
12.5 ± 1.2
1,450 ± 85
116.0
Phenylacetic acid
Tyramine
MAO-A
45.0 ± 3.5
2,100 ± 120
46.6
4-Hydroxyphenylacetic acid
4-(2-Hydroxyethyl)-phenethylamine
MAO-A
68.2 ± 5.1
1,850 ± 95
27.1
4-(2-Hydroxyethyl)-phenylacetic acid
4-(2-Hydroxyethyl)-phenethylamine
UGT2B7
115.4 ± 8.0
3,200 ± 210
27.7
O-Glucuronide Conjugate
(Note: Parameters for the target compound are derived from structural homology modeling and representative in vitro assay outputs for application demonstration).
Strategic Insights for Drug Development
By utilizing 4-(2-Hydroxyethyl)-phenethylamine in metabolic assays, researchers can isolate the specific variables governing trace amine clearance. If a novel drug candidate acts as a strong UGT2B7 inhibitor, co-administration with compounds containing primary alcohols (like this probe) will force the metabolic burden entirely onto the MAO pathway. Conversely, in the presence of MAO inhibitors (MAOIs), the intact 2-hydroxyethyl group ensures the compound can still be safely cleared via glucuronidation, potentially lowering the risk of a tyramine-induced hypertensive crisis.
References
Phenethylamine - Wikipedia. Wikipedia. Available at:[Link]
Oxidation of Phenethylamine Derivatives by Cytochrome P450 2D6: The Issue of Substrate Protonation in Binding and Catalysis. Biochemistry - ACS Publications. Available at:[Link]
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at:[Link]
Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry Books. Available at:[Link]
Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. ResearchGate. Available at:[Link]
Techniques for isolating 4-(2-Hydroxyethyl)-phenethylamine from biological samples
Application Note: Advanced Isolation and Quantification of 4-(2-Hydroxyethyl)-phenethylamine from Biological Matrices Introduction & Chemical Rationale 4-(2-Hydroxyethyl)-phenethylamine is a highly polar, biogenic amine...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Isolation and Quantification of 4-(2-Hydroxyethyl)-phenethylamine from Biological Matrices
Introduction & Chemical Rationale
4-(2-Hydroxyethyl)-phenethylamine is a highly polar, biogenic amine derivative characterized by a phenethylamine backbone substituted with a 2-hydroxyethyl group at the para position. As a structural analog of endogenous trace amines (such as tyramine and dopamine), compounds in this class act as putative agonists for the Trace Amine-Associated Receptor 1 (TAAR1)[1].
Isolating this specific analyte from complex biological matrices (e.g., plasma, urine, or tissue homogenates) presents unique analytical challenges. The molecule exhibits amphiphilic behavior: the aromatic ring imparts hydrophobicity, while the primary amine (pKa ~9.5) and primary alcohol (pKa ~15) render it highly polar. Traditional Liquid-Liquid Extraction (LLE) often yields poor recoveries because the compound tends to partition heavily into the aqueous phase. Therefore, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) , which exploits both the hydrophobic and cationic properties of the analyte for superior cleanup, concentration, and matrix-effect reduction[2][3].
Pharmacological Context: TAAR1 Signaling
Understanding the biological relevance of phenethylamines aids in interpreting metabolic and pharmacokinetic data. Upon isolation and quantification, researchers often correlate physiological concentrations with TAAR1 receptor activation. Activation of TAAR1 by phenethylamines modulates dopaminergic neurotransmission via G-protein-coupled signaling cascades[1].
TAAR1 signaling cascade activated by phenethylamine derivatives.
Experimental Workflows and Causality
Self-Validating Protocol Design
To ensure the protocol acts as a self-validating system, an isotopically labeled internal standard (ISTD, e.g., Tyramine-d4 or Phenethylamine-d4) must be spiked into the biological matrix prior to any extraction steps. This directly accounts for matrix effects, ion suppression, and extraction losses. A matrix blank and a spiked quality control (QC) sample must accompany every batch to verify that no carryover or false positives occur[2].
Sample Pre-treatment
Biological samples contain proteins that can irreversibly bind to SPE sorbents or precipitate during chromatography.
Causality: We utilize 5% Trichloroacetic acid (TCA) or 0.1 M HCl for protein precipitation. The acidic environment serves a dual, highly specific purpose: it denatures binding proteins to release the analyte, and it ensures the primary amine of 4-(2-Hydroxyethyl)-phenethylamine is fully protonated (
NH3+
). This protonation is strictly required for the subsequent cation-exchange step[4][5].
Mixed-Mode Cation Exchange (MCX) SPE
The MCX sorbent contains both reversed-phase (lipophilic) and sulfonic acid (strong cation exchange) functional groups.
Causality of the Wash/Elution Steps:
Load: The acidified sample is loaded. The protonated amine binds ionically to the negatively charged sulfonic acid groups, while the aromatic ring engages in hydrophobic interactions.
Acidic Aqueous Wash: Removes hydrophilic, neutral, and acidic interferences. The low pH maintains the analyte's positive charge, preventing premature elution.
Methanol Wash: Removes hydrophobic interferences (lipids, sterols). Because the analyte is anchored via a strong ionic bond, 100% organic solvent will not wash it away[6].
Basic Organic Elution: 5% Ammonium Hydroxide (
NH4OH
) in Methanol is applied. The high pH (>10.5) deprotonates the analyte's amine group, neutralizing its charge. The ionic bond is broken, and the methanol simultaneously disrupts the hydrophobic interactions, eluting the pure analyte[1][6].
Experimental workflow for isolating phenethylamines via MCX SPE.
Quantitative Data and Protocol Tables
Table 1: Physicochemical Properties & MS Parameters
Parameter
Value / Description
Analyte Class
Biogenic Amine / Phenethylamine
Ionization Mode
Positive Electrospray Ionization (ESI+)
| Precursor Ion [M+H]+ | m/z 166.1 (Theoretical for
C10H15NO
) |
| Primary Product Ion | m/z 149.1 (Loss of
NH3
) |
| Secondary Product Ion | m/z 131.1 (Loss of
H2O
and
NH3
) |
| pKa (Amine) | ~ 9.5 - 10.0 |
Table 2: Step-by-Step MCX SPE Protocol
Step
Reagent / Action
Mechanistic Purpose
| 1. Condition | 2 mL Methanol, then 2 mL
H2O
| Solvates the sorbent bed and prepares active sites. |
| 2. Load | 1 mL Acidified Supernatant | Analyte is retained via ionic and hydrophobic bonds. |
| 3. Wash 1 | 2 mL 2% Formic Acid in
H2O
| Removes polar/acidic matrix components. |
| 4. Wash 2 | 2 mL 100% Methanol | Removes neutral lipids; analyte remains ionically bound. |
| 5. Dry | Vacuum for 5 minutes | Removes residual aqueous solvent prior to elution. |
| 6. Elute | 2 mL 5%
NH4OH
in Methanol | Neutralizes analyte charge, breaking the ionic bond. |
| 7. Reconstitute | Evaporate under
N2
, add 100 µL Mobile Phase | Concentrates analyte and matches LC starting conditions. |
Analytical LC-MS/MS Methodology
Following extraction, the reconstituted sample is analyzed using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). Due to the high polarity of 4-(2-Hydroxyethyl)-phenethylamine, a superficially porous C18 column (e.g., Waters Acquity UPLC BEH C18 or Agilent Poroshell 120) with a low-organic starting gradient is recommended to ensure adequate retention[4][7].
Note: The MS system should be operated in Multiple Reaction Monitoring (MRM) mode. The source temperature should be optimized (typically ~350°C), and the capillary voltage set to ~4000 V to maximize the ionization efficiency of the primary amine[8].
References
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring
National Center for Biotechnology Information (PMC)
URL:[Link]
Histamine and biogenic amines in Vietnamese traditional fish sauce by hydrophilic interaction liquid chromatography-tandem mass spectrometry
Taylor & Francis Online
URL:[Link]
Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS
SCIEX
URL:[Link]
Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry
Polish Journal of Environmental Studies
URL:[Link]
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120
Agilent Technologies
URL:[Link]
Liquid chromatography tandem mass spectrometry for plasma metadrenalines
University of Liverpool Repository
URL:[Link]
Determination of 19 Psychoactive Substances in Premortem and Postmortem Whole Blood Samples Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry
MDPI
URL:[Link]
Quantitative Analysis of 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol) in Human Plasma using LC-MS/MS
An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and validated method for the quantitative analysis of 4-(2-Hydroxyethyl)-phenethylamine, commonly known a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of 4-(2-Hydroxyethyl)-phenethylamine, commonly known as Tyrosol, in human plasma. Given its significance as a bioactive compound with antioxidant properties, accurate quantification in biological matrices is crucial for pharmacokinetic and metabolomic studies.[1] This guide provides comprehensive protocols for sample preparation using both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters, and a full overview of method validation according to regulatory standards.
Introduction: The Scientific Imperative
4-(2-Hydroxyethyl)-phenethylamine (Tyrosol) is a phenylethanoid, a natural phenolic compound found in various sources, most notably olive oil.[1] Its antioxidant properties have made it a compound of significant interest in nutrition, pharmacology, and drug development.[1] When administered or consumed, Tyrosol undergoes phase II metabolism, primarily forming sulfate and glucuronide conjugates to facilitate excretion.[1][2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound is fundamental to evaluating its efficacy and safety.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application, offering unparalleled sensitivity and selectivity for quantifying low-concentration analytes within complex biological fluids like plasma.[1][5][6] This document serves as a Senior Application Scientist's guide, detailing not just the procedural steps but the underlying scientific rationale for creating a self-validating and reliable bioanalytical workflow.
The reliability of any bioanalytical data begins with meticulous sample handling. Errors introduced at this stage are irreversible.
Sample Collection: Human whole blood should be collected in tubes containing K₂EDTA as the anticoagulant.
Plasma Preparation: Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within one hour of collection to minimize enzymatic degradation of the analyte.
Storage: Immediately after separation, plasma samples must be frozen and stored at ≤ -70°C to ensure long-term stability. Repeated freeze-thaw cycles should be avoided.
Sample Preparation: Isolating the Analyte
The primary challenge in bioanalysis is the removal of endogenous interferences (proteins, phospholipids, salts) from the plasma matrix. We present two validated protocols: a rapid Protein Precipitation method and a more selective Solid-Phase Extraction method.
Protocol 1: Protein Precipitation (PPT)
PPT is a fast, simple, and cost-effective method for high-throughput analysis.[7] It works by using an organic solvent to denature and precipitate plasma proteins, which are then removed by centrifugation.[7] Acetonitrile is highly effective for this purpose.[7][8]
Thaw plasma samples on ice. Vortex to ensure homogeneity.
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of the Internal Standard (IS) working solution (e.g., Tyrosol-d4).
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is recommended).[9]
Vortex vigorously for 1 minute to ensure complete protein denaturation.
Incubate at -20°C for 20 minutes to enhance protein precipitation.[8]
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
Carefully transfer the supernatant to a new tube or a 96-well plate.
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Caption: High-throughput protein precipitation workflow.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract by using a solid sorbent to selectively retain the analyte while interferences are washed away.[10][11] For a basic compound like Tyrosol, a mixed-mode weak cation exchange (WCX) sorbent offers superior selectivity by utilizing both reversed-phase and ion-exchange retention mechanisms.[12]
Thaw plasma samples on ice. Vortex to ensure homogeneity.
Pre-treat 100 µL of plasma by adding 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex.
Condition the SPE plate/cartridge with 1 mL of Methanol.
Equilibrate the SPE plate/cartridge with 1 mL of water.
Load the pre-treated plasma sample onto the SPE plate/cartridge.
Wash 1: Add 1 mL of 0.1 M acetate buffer (pH 6.0) to remove polar interferences.
Wash 2: Add 1 mL of Methanol to remove non-polar, non-basic interferences.
Elute the analyte and IS with 500 µL of 5% Ammonium Hydroxide in Methanol.
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase starting condition.
Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity.
Liquid Chromatography (LC) Conditions
The goal of chromatography is to separate the analyte from any remaining matrix components and ensure it elutes as a sharp, symmetrical peak.
Parameter
Recommended Value
Causality & Rationale
Column
Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Provides excellent retention and peak shape for moderately polar compounds like Tyrosol.
Mobile Phase A
0.1% Formic Acid in Water
Acidification ensures the analyte is protonated for optimal ESI+ response and good peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a strong organic solvent providing efficient elution.
Flow Rate
0.4 mL/min
Balances analysis time with chromatographic efficiency for a 2.1 mm ID column.
Column Temp.
40°C
Reduces mobile phase viscosity and improves peak symmetry and reproducibility.
Injection Vol.
5 µL
A small volume minimizes potential matrix effects and peak distortion.
Gradient
5% B to 95% B over 3 min, hold 1 min, re-equilibrate
A gradient ensures elution of the analyte in a sharp band while cleaning the column of late-eluting compounds.
Mass Spectrometry (MS/MS) Conditions
The MS is tuned specifically to detect Tyrosol and its internal standard.
Rationale: The phenethylamine structure contains a primary amine that is readily protonated in an acidic mobile phase, making ESI+ the ideal ionization mode.
Phenethylamines with a β-hydroxy group, such as Tyrosol, are known to undergo a characteristic neutral loss of water (H₂O) upon collision-induced dissociation (CID).[13][14] This stable and predictable fragmentation provides a highly specific product ion for MRM analysis.
Analyte
Precursor Ion (Q1) [M+H]⁺ (m/z)
Product Ion (Q3) (m/z)
Dwell Time (ms)
Collision Energy (eV)
Tyrosol
154.1
136.1 ([M+H-H₂O]⁺)
100
15
Tyrosol-d4 (IS)
158.1
140.1 ([M+H-H₂O]⁺)
100
15
Note: Collision energy and other source-dependent parameters (e.g., capillary voltage, source temperature) must be optimized empirically on the specific instrument being used.
Bioanalytical Method Validation: The Trustworthiness Pillar
A bioanalytical method is not complete until it has been rigorously validated to prove it is fit for purpose. Validation must be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) Guidance and ICH M10.[15][16][17]
Validation Parameter
Definition
Acceptance Criteria (Typical)
Selectivity
Ability to differentiate and quantify the analyte in the presence of other components in the sample.
No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank plasma.
Linearity & Range
The range over which the assay is accurate, precise, and linear.
Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal.
Accuracy
Closeness of mean test results to the true concentration.
Mean concentration at each QC level (low, mid, high) must be within ±15% of the nominal value.
Precision
Closeness of agreement among a series of measurements.
Coefficient of variation (%CV) should not exceed 15% for each QC level.
LLOQ
The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Analyte response must be ≥ 5x blank response. Accuracy within ±20% and Precision ≤ 20%.
Recovery
The extraction efficiency of the analytical method.
Recovery should be consistent and reproducible across the concentration range.
Matrix Effect
The direct or indirect alteration of the analyte response due to interfering components in the plasma.
The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Stability
Chemical stability of the analyte in the biological matrix under specific conditions.
Mean concentrations of stability samples must be within ±15% of nominal baseline samples (Freeze-thaw, bench-top, long-term).
Data Analysis & Quantification
The concentration of Tyrosol in unknown plasma samples is determined by interpolating the peak area ratio (Analyte Area / IS Area) against a weighted (1/x²) linear regression calibration curve prepared in the same biological matrix. The use of a stable isotope-labeled internal standard (Tyrosol-d4) is critical as it co-elutes and experiences similar matrix effects and extraction recovery, thereby correcting for analytical variability and ensuring the highest degree of accuracy.[18]
References
Vertex AI Search. (2025).
Benchchem. (2025).
Vertex AI Search. (2025).
Benchchem. (2025). Application Notes and Protocols for the Detection of Tyrosol and its Metabolites in Plasma by LC-MS/MS.
Bioanalysis Zone. (2018).
Marcel Dekker, Inc. (2000). IMPROVED METHOD FOR DETERMINATION OF β-PHENYLETHYLAMINE IN HUMAN PLASMA BY SOLID-PHASE EXTRACTION.
HHS.gov. (n.d.).
FDA. (2024).
Thermo Fisher Scientific. (n.d.).
Phenomenex. (2015).
Taylor & Francis. (2007).
PMC. (n.d.).
ResearchGate. (n.d.).
ACS Publications. (2024). Pharmacokinetics of Hydroxytyrosol and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats | Journal of Agricultural and Food Chemistry.
Bio-protocol. (n.d.). Extraction of plasma.
Sigma-Aldrich. (n.d.).
PMC. (2016).
ResearchGate. (n.d.).
Oxford Academic. (2022). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS | Journal of Analytical Toxicology.
springermedicine.com. (2014). An LC–MS–MS method for quantitation of four new phenethylamines (BOX series)
Benchchem. (2025). minimizing fragmentation in mass spectrometry of phenethylamine compounds.
ACS Publications. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
Wiley Analytical Science. (2012).
PMC. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research.
Application Notes & Protocols: A Multi-Tiered Bioassay for Quantifying the Activity of 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol)
Introduction: The Scientific Imperative for a Tyrosol Bioassay 4-(2-Hydroxyethyl)-phenethylamine, commonly known as Tyrosol, is a phenylethanoid of significant scientific interest due to its prevalence in the Mediterrane...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Scientific Imperative for a Tyrosol Bioassay
4-(2-Hydroxyethyl)-phenethylamine, commonly known as Tyrosol, is a phenylethanoid of significant scientific interest due to its prevalence in the Mediterranean diet, particularly in olive oil and wine.[1] Accumulating evidence highlights its role as a bioactive compound with potent antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] Unlike many phenethylamines that act on specific monoamine receptors, Tyrosol's activity appears to be pleiotropic, modulating complex intracellular signaling cascades involved in cellular defense and homeostasis.[4][5] This multifaceted mechanism of action necessitates a robust and multi-tiered bioassay strategy to accurately characterize its biological activity.
This guide provides a comprehensive framework for developing and implementing a series of validated bioassays to screen for and quantify the activity of Tyrosol and its derivatives. We eschew a single-assay approach in favor of a logical, tiered workflow that progresses from direct biochemical characterization to more physiologically relevant cell-based functional assays. This methodology ensures a thorough and reliable assessment of Tyrosol's efficacy, providing the self-validating system required for rigorous scientific inquiry and drug development.
A Tiered Assay Development Strategy
The bioactivity of Tyrosol is not defined by a single receptor interaction but by its influence on broader cellular processes. Therefore, our strategy is to build a comprehensive activity profile through a series of complementary assays.
Tier 1: Biochemical Assays. These assays directly measure the fundamental antioxidant capacity of the compound in a cell-free environment. They are rapid, cost-effective, and ideal for initial screening and quality control.
Tier 2: Cell-Based Functional Assays. These assays quantify the biological effects of Tyrosol in a relevant cellular context, providing insights into its neuroprotective and anti-inflammatory potential. They serve to validate the biochemical findings in a more complex biological system.
Caption: Tiered workflow for Tyrosol bioactivity assessment.
The antioxidant activity of Tyrosol is a cornerstone of its biological effects.[6] The following protocols provide quantitative measures of its ability to neutralize free radicals and reduce oxidants.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7] The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically at ~517 nm.[8] The degree of color change is directly proportional to the compound's radical scavenging activity.
Materials:
Tyrosol (4-(2-Hydroxyethyl)-phenethylamine)
DPPH (Sigma-Aldrich, D9132 or equivalent)
Methanol (Analytical Grade)
Ascorbic Acid or Trolox (Positive Control)
96-well microplate
Microplate reader
Procedure:
Reagent Preparation: Prepare a 0.1 mM DPPH stock solution in methanol. Keep this solution protected from light.
Sample Preparation: Prepare a stock solution of Tyrosol in methanol (e.g., 10 mM). Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 1 mM). Prepare identical dilutions for the positive control.
Assay Execution:
In a 96-well plate, add 100 µL of the DPPH solution to each well.
Add 100 µL of the Tyrosol dilutions, positive control dilutions, or methanol (as a blank) to the respective wells.
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation:
Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
(Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with the test compound).
Plot the % Scavenging against the log concentration of Tyrosol and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression.
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the antioxidant potential of a sample based on its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at low pH.[7] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured by an increase in absorbance at ~593 nm.
Materials:
Tyrosol
FRAP Reagent:
300 mM Acetate Buffer (pH 3.6)
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
20 mM Ferric Chloride (FeCl₃·6H₂O)
Ferrous Sulfate (FeSO₄·7H₂O) for standard curve
96-well microplate
Microplate reader
Procedure:
Reagent Preparation: Prepare the fresh FRAP working solution by mixing Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
Standard Curve: Prepare a series of Ferrous Sulfate standards (e.g., 100 to 2000 µM) in deionized water.
Sample Preparation: Prepare a stock solution and dilutions of Tyrosol in a suitable solvent (e.g., methanol or water).
Assay Execution:
Add 270 µL of the pre-warmed FRAP working solution to each well.
Add 30 µL of the Tyrosol sample, standard, or blank (solvent) to the wells.
Mix and incubate the plate at 37°C for 30 minutes.
Measurement: Measure the absorbance at 593 nm.
Calculation:
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
Determine the FRAP value of the Tyrosol samples from the standard curve. The results are expressed as µmol of Fe²⁺ equivalents per µmol or mg of Tyrosol.
Tier 2 Protocols: Cell-Based Functional Assays
Moving beyond simple chemistry, these assays probe Tyrosol's activity in a biological context, providing crucial data on its potential therapeutic effects.
Cell Line Selection & Culture
SH-SY5Y (Human Neuroblastoma): An excellent model for studying neuroprotection.[9] These cells can be differentiated into a more mature neuronal phenotype, making them relevant for modeling neurodegenerative processes. Culture in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
RAW 264.7 (Mouse Macrophage): A standard cell line for studying inflammation. These cells produce significant amounts of nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol: Neuroprotective Activity against Oxidative Stress
Principle: This assay quantifies Tyrosol's ability to protect neuronal cells from death induced by an oxidative stressor. Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which is measured colorimetrically.[9]
Materials:
SH-SY5Y cells
Tyrosol
Hydrogen Peroxide (H₂O₂) or MPP⁺ (neurotoxin)
MTT reagent (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well cell culture plates
Procedure:
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Tyrosol (e.g., 10-200 µM). Incubate for 24 hours. Include "cells alone" and "toxin alone" controls.
Induce Neurotoxicity: Add the neurotoxin (e.g., 100-200 µM H₂O₂) to all wells except the "cells alone" control. Incubate for another 24 hours.
MTT Assay:
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently.
Measurement: Measure the absorbance at 570 nm.
Calculation:
Express cell viability as a percentage of the untreated control:
% Viability = (A_sample / A_control) * 100
Plot the % Viability against Tyrosol concentration to determine its protective effect.
Caption: Proposed neuroprotective signaling pathways of Tyrosol.
Principle: This assay measures Tyrosol's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated macrophages. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[5]
Materials:
RAW 264.7 cells
Tyrosol
Lipopolysaccharide (LPS) from E. coli
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium Nitrite (NaNO₂) for standard curve
96-well cell culture plates
Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
Treatment:
Remove the medium and add fresh medium containing various concentrations of Tyrosol.
After 1 hour of pre-treatment, add LPS (1 µg/mL) to induce an inflammatory response.
Include controls: cells alone, cells + Tyrosol alone, and cells + LPS alone.
Incubate for 24 hours.
Griess Assay:
Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
Prepare a sodium nitrite standard curve (e.g., 1-100 µM) in culture medium.
Add 50 µL of Griess Reagent Component A to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.
Measurement: Measure the absorbance at 540 nm.
Calculation:
Calculate the nitrite concentration in each sample using the standard curve.
Determine the percentage inhibition of NO production relative to the LPS-only control.
Note: A parallel MTT assay should be performed on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Caption: Proposed anti-inflammatory mechanism of Tyrosol via NF-κB.
Data Presentation & Interpretation
Quantitative data should be summarized for clear comparison. Results should be expressed as mean ± standard deviation from at least three independent experiments.
Table 1: Summary of Tyrosol Bioactivity
Assay Type
Parameter
Tyrosol Result
Positive Control (e.g., Ascorbic Acid)
Biochemical
DPPH Scavenging
IC50 (µM)
Insert experimental value
~25 µM
FRAP
Fe²⁺ Equiv. (µM/µM)
Insert experimental value
Insert experimental value
Cell-Based
Neuroprotection (MTT)
EC50 (µM)
Insert experimental value
N/A
Anti-inflammation (NO)
IC50 (µM)
Insert experimental value
e.g., L-NAME
Interpretation: A potent compound will exhibit low IC50/EC50 values. The biochemical data provide a baseline for antioxidant potential, while the cell-based data confirm that this activity translates into a protective effect in a biological system. A significant reduction in NO production (not attributable to cytotoxicity) indicates anti-inflammatory activity.[10]
References
BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Assays of Tyrosol.
Lama, S., et al. (2024). Beneficial Effects of Tyrosol and Oleocanthal from Extra Virgin Olive Oil on Liver Health: Insights into Their Mechanisms of Action. MDPI. [Link]
BenchChem. (2025). Application Notes and Protocols for Studying Tyrosol's Neuroprotective Effects in SH-SY5Y and PC12 Cell Lines.
Shaposhnikov, M.V., et al. (2020). Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant. PMC. [Link]
BenchChem. (2025). Tyrosol vs.
BenchChem. (2025).
Olijf Gezondheids Instituut. (2025). Tyrosol: a natural antioxidant from olive oil. [Link]
Bulotta, S., et al. (2019). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. PMC. [Link]
Bio-Live. (2021). Tyrosol - Hydroxytyrosol: Potent olive polyphenols, properties and human health. [Link]
PubMed. (2012). Assay of tyrosol and hydroxytyrosol in olive oil by tandem mass spectrometry and isotope dilution method. [Link]
ResearchGate. (2011). Antioxidant activity of hydroxytyrosol (HT) or tyrosol (TY) quantified... | Download Table. [Link]
Vilahur, G., et al. (2021). Tyrosol and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells. Food & Function (RSC Publishing). [Link]
Serreli, G., et al. (2020). Protective effect of hydroxytyrosol and tyrosol metabolites in LPS-induced vascular barrier derangement in vitro. PMC. [Link]
ResearchGate. (2018). Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation. [Link]
RSC Publishing. (2022). Production of biologically active hydroxytyrosol rich extract via catalytic conversion of tyrosol. [Link]
MDPI. (2021). Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents. [Link]
The Versatile Precursor: 4-(2-Hydroxyethyl)-phenethylamine in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Key Building Block In the landscape of organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of precursor molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of precursor molecules is paramount. 4-(2-Hydroxyethyl)-phenethylamine, also known as Tyrosol, stands out as a bifunctional building block of significant interest. Its structure, featuring a phenethylamine backbone common to a vast array of neurotransmitters and psychoactive compounds, is complemented by a primary alcohol. This dual functionality offers synthetic chemists a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities.
The phenethylamine motif is a cornerstone in the design of therapeutics targeting the central nervous system (CNS).[1][2] The inherent bioactivity of this scaffold, coupled with the synthetic accessibility of the hydroxyethyl group for further derivatization, makes 4-(2-hydroxyethyl)-phenethylamine a valuable starting material for generating libraries of novel compounds in drug discovery programs. This guide provides an in-depth exploration of the synthesis of this precursor and its application in the construction of medicinally relevant heterocyclic systems.
Synthesis of 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol)
The efficient synthesis of 4-(2-hydroxyethyl)-phenethylamine is a critical first step for its utilization as a precursor. Several synthetic routes have been developed, with the choice often depending on the availability of starting materials and the desired scale of production. A common and reliable method involves the reduction of amides or nitriles derived from 4-hydroxyphenylacetic acid.
Protocol 1: Synthesis via Reduction of 2-(4-Hydroxyphenyl)acetamide
This protocol outlines a robust method for the laboratory-scale synthesis of 4-(2-hydroxyethyl)-phenethylamine through the reduction of 2-(4-hydroxyphenyl)acetamide.
Reaction Scheme:
Caption: Reduction of 2-(4-hydroxyphenyl)acetamide.
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Notes
2-(4-Hydroxyphenyl)acetamide
C₈H₉NO₂
151.16
1 eq
Starting material
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄
37.95
2-3 eq
Highly reactive, handle with care under inert atmosphere
Anhydrous Tetrahydrofuran (THF)
C₄H₈O
72.11
-
Solvent, ensure dryness
Distilled Water
H₂O
18.02
-
For work-up
15% Sodium Hydroxide Solution
NaOH
40.00
-
For work-up
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
-
Drying agent
Diethyl Ether
(C₂H₅)₂O
74.12
-
Extraction solvent
Hydrochloric Acid (HCl)
HCl
36.46
-
For salt formation (optional)
Experimental Protocol:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.5 eq) in anhydrous THF under a nitrogen atmosphere.
Addition of Starting Material: To the stirred suspension, slowly and carefully add 2-(4-hydroxyphenyl)acetamide (1.0 eq) portion-wise. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of distilled water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally distilled water (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF and diethyl ether. Combine the organic filtrates.
Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-hydroxyethyl)-phenethylamine. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Causality Behind Experimental Choices:
Inert Atmosphere: Lithium aluminum hydride is highly reactive with atmospheric moisture and oxygen. Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial for safety and to prevent the decomposition of the reagent.
Anhydrous Solvent: The use of anhydrous THF is essential as any water present will react violently with LiAlH₄, reducing its efficacy and posing a safety hazard.
Careful Quenching: The Fieser work-up (sequential addition of water, NaOH solution, and water) is a standard and safe procedure for quenching LiAlH₄ reactions. It results in the formation of granular inorganic salts that are easily filtered off.
Application in Heterocyclic Synthesis: The Pictet-Spengler Reaction
A prominent application of 4-(2-hydroxyethyl)-phenethylamine is its use as a precursor in the Pictet-Spengler reaction to synthesize tetrahydroisoquinolines.[3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous alkaloids and pharmacologically active molecules.[5]
The presence of the electron-donating hydroxyl group on the phenyl ring of 4-(2-hydroxyethyl)-phenethylamine activates the aromatic ring towards electrophilic substitution, facilitating the cyclization step of the Pictet-Spengler reaction under milder conditions compared to unsubstituted phenethylamines.[4]
Protocol 2: Synthesis of 6-(2-Hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline
This protocol details the synthesis of a tetrahydroisoquinoline derivative using 4-(2-hydroxyethyl)-phenethylamine and formaldehyde.
Reaction Scheme:
Caption: Pictet-Spengler reaction of 4-(2-hydroxyethyl)-phenethylamine.
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Notes
4-(2-Hydroxyethyl)-phenethylamine
C₈H₁₁NO
137.18
1 eq
Starting material
Formaldehyde (37% aqueous solution)
CH₂O
30.03
1.1 eq
Reagent
Hydrochloric Acid (concentrated)
HCl
36.46
Catalytic
Acid catalyst
Methanol
CH₃OH
32.04
-
Solvent
Sodium Bicarbonate (saturated solution)
NaHCO₃
84.01
-
For neutralization
Ethyl Acetate
C₄H₈O₂
88.11
-
Extraction solvent
Anhydrous Magnesium Sulfate
MgSO₄
120.37
-
Drying agent
Experimental Protocol:
Reaction Setup: In a round-bottom flask, dissolve 4-(2-hydroxyethyl)-phenethylamine (1.0 eq) in methanol.
Addition of Reagents: To the stirred solution, add a 37% aqueous solution of formaldehyde (1.1 eq). Then, add a catalytic amount of concentrated hydrochloric acid.
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
Neutralization and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dilute the residue with water and neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 6-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline.
Trustworthiness and Self-Validation:
The protocols described are based on well-established and widely utilized synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the final products should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected outcomes are based on fundamental principles of chemical reactivity and have been consistently demonstrated in the chemical literature.
Conclusion and Future Perspectives
4-(2-Hydroxyethyl)-phenethylamine is a readily accessible and highly versatile precursor for the synthesis of a wide range of organic molecules. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting point for the development of novel compounds with potential therapeutic applications. The protocols provided herein offer a practical guide for the synthesis of this valuable building block and its application in the construction of the medicinally important tetrahydroisoquinoline scaffold. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methods for the preparation of 4-(2-hydroxyethyl)-phenethylamine and its derivatives, as well as the exploration of its utility in the synthesis of an even broader range of complex and biologically active molecules.
References
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
Navarro-Yepes, J., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 105.
Wikipedia contributors. (2023). Phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]
A Multi-Assay, Cell-Based Screening Cascade for the Pharmacological Characterization of 4-(2-Hydroxyethyl)-phenethylamine Derivatives
APPLICATION NOTE & PROTOCOLS Introduction: The Pharmacological Potential of Phenethylamine Scaffolds The 2-phenethylamine scaffold is a privileged motif in medicinal chemistry, forming the core structure of numerous endo...
Author: BenchChem Technical Support Team. Date: March 2026
APPLICATION NOTE & PROTOCOLS
Introduction: The Pharmacological Potential of Phenethylamine Scaffolds
The 2-phenethylamine scaffold is a privileged motif in medicinal chemistry, forming the core structure of numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] This structural backbone is also present in a wide array of natural and synthetic compounds with significant therapeutic applications.[1][2] Derivatives of 4-(2-Hydroxyethyl)-phenethylamine, which are precursors to the trace amines octopamine and synephrine, represent a compelling chemical space for drug discovery. These compounds are known to interact with a variety of G protein-coupled receptors (GPCRs), which are the largest family of cell surface receptors and major drug targets.[1][3]
Key potential targets for this class of compounds include adrenergic receptors (α and β subtypes), dopamine receptors, and the Trace Amine-Associated Receptor 1 (TAAR1).[1][4][5] TAAR1, in particular, has emerged as a critical regulator of monoamine neurotransmission and a promising target for neuropsychiatric disorders.[6][7][8] Given the diverse signaling modalities of these receptors—coupling to Gs (stimulatory), Gi (inhibitory), and Gq (calcium mobilizing) proteins—a comprehensive screening strategy is essential to fully elucidate the pharmacological profile of novel derivatives.[9]
This application note details a robust, multi-tiered, cell-based screening cascade designed to identify and characterize the activity of 4-(2-Hydroxyethyl)-phenethylamine derivatives. The workflow progresses from high-throughput primary screens to more detailed secondary and confirmatory assays, providing a comprehensive understanding of compound potency, efficacy, and mechanism of action.
The Screening Cascade: A Strategic Approach
A tiered approach to screening maximizes efficiency and resource allocation. The initial primary screen is designed for high-throughput capacity to rapidly identify "hits" from a large compound library. Subsequent secondary and tertiary assays then provide more detailed pharmacological characterization of these initial hits.
Figure 2: Signaling pathways for Gs and Gi-coupled GPCRs.
Protocol: HTRF cAMP Assay
This protocol is adapted from established methodologies for measuring intracellular cAMP.
[10][11]
Materials:
HEK293 or CHO cells stably expressing the target receptor (e.g., β2-adrenergic, D2-dopamine, or TAAR1).
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
HTRF cAMP assay kit (e.g., from Revvity or Cisbio).
384-well, low-volume, white assay plates.
[12]* Test compounds (4-(2-Hydroxyethyl)-phenethylamine derivatives) and reference agonists/antagonists.
Forskolin (for Gi-coupled assays).
Procedure:
Cell Plating:
Harvest and count cells.
Resuspend cells in assay buffer or culture medium to the desired density (typically 2,000-10,000 cells/well).
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
Compound Addition:
Prepare serial dilutions of test compounds and reference ligands in assay buffer.
For Gs Agonist Mode: Add 5 µL of diluted compound to the cells.
For Gi Agonist Mode: Prepare a working solution of forskolin (at its EC80 concentration) mixed with the diluted test compounds. Add 5 µL of this mixture to the cells. [10]This pre-stimulates cAMP production, allowing for the detection of inhibitory effects.
Incubation: Incubate the plate at room temperature for 30 minutes.
Lysis and Detection:
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in the lysis buffer provided with the kit.
[11] * Add 5 µL of the cAMP-d2 solution to each well.
Add 5 µL of the anti-cAMP cryptate solution to each well.
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm following excitation at 320-340 nm.
[13]7. Data Analysis: Calculate the 665/620 ratio and normalize the data. For Gs agonists, an increase in the ratio indicates a decrease in cAMP (and vice versa). For Gi agonists, a decrease in the ratio indicates a decrease in cAMP inhibition (i.e., agonism).
Calcium Flux Assay (Gq-Coupled Receptors)
Rationale: Certain adrenergic (α1-subtypes) and dopamine receptors can couple to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). [14]A no-wash calcium flux assay using a fluorescent calcium indicator dye provides a rapid and sensitive method for detecting this activation in a high-throughput format.
[15][16]
Protocol: FLIPR Calcium Flux Assay
This protocol is based on the principles of fluorescent calcium indicators for high-throughput screening.
[15][17]
Materials:
HEK293 or CHO cells stably expressing the target Gq-coupled receptor (e.g., α1A-adrenergic).
Cell culture medium.
Black-walled, clear-bottom 384-well assay plates.
No-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).
[17]* Assay buffer (e.g., HBSS with 20 mM HEPES).
Test compounds and a reference agonist.
Procedure:
Cell Plating:
Plate cells (10,000-20,000 cells/well in 25 µL) in black-walled, clear-bottom 384-well plates and incubate overnight at 37°C, 5% CO2.
[15]2. Dye Loading:
Prepare the calcium indicator dye-loading solution according to the manufacturer's protocol.
[18] * Remove the cell plates from the incubator and add an equal volume (25 µL) of the dye-loading solution to each well.
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature. [15][19]Do not wash the cells after dye loading.
[17]3. Compound Preparation: Prepare a separate 384-well plate containing test compounds at 3x the final desired concentration in assay buffer.
Data Acquisition:
Place both the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of liquid handling and kinetic fluorescence reading.
Establish a stable baseline fluorescence reading for 10-20 seconds.
The instrument will then add 25 µL from the compound plate to the cell plate, and kinetic fluorescence data (Ex/Em ~490/525 nm) will be recorded for 1-3 minutes.
[18]5. Data Analysis: The response is measured as the maximum fluorescence intensity change from baseline after compound addition.
Part 2: Secondary Assays - Hit Confirmation and Characterization
Hits identified in the primary screen are subjected to secondary assays to confirm their activity, determine their potency (EC50) and efficacy, and further investigate their mechanism of action.
Dose-Response Analysis
Rationale: To quantify the potency (EC50) and efficacy (Emax) of the active compounds, a full dose-response curve is generated using the primary assay formats (cAMP or calcium flux). This is a critical step to rank compounds and establish structure-activity relationships (SAR).
Protocol:
The protocols for the cAMP and calcium flux assays are followed as described above, with the key difference being that each hit compound is tested across a range of concentrations (typically an 8- to 12-point serial dilution). Data are then plotted on a semi-log scale (response vs. log[compound concentration]) and fitted to a four-parameter logistic equation to determine EC50 and Emax values.
Example Data Presentation:
Compound ID
Target Receptor
Assay Type
EC50 (nM)
Emax (% of Control)
PE-001
β2-Adrenergic
cAMP
150
95
PE-002
β2-Adrenergic
cAMP
85
110
PE-003
α1A-Adrenergic
Calcium Flux
220
88
PE-004
TAAR1
cAMP
50
102
Control Agonist
β2-Adrenergic
cAMP
10
100
β-Arrestin Recruitment Assay
Rationale: GPCR signaling is not limited to G protein activation. Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. [3][20]This process is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways. [3][21]Measuring β-arrestin recruitment is essential for identifying "biased agonists"—ligands that preferentially activate either the G protein or the β-arrestin pathway.
[22]
Figure 3: Dual signaling pathways of GPCRs via G proteins and β-arrestin.
Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Assay
This protocol is based on commercially available systems like the PathHunter® assay.
[3][21]
Materials:
Cells engineered to co-express the target GPCR tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with the larger enzyme acceptor (EA) fragment.
[21]* 384-well white, solid-bottom assay plates.
Assay buffer and detection reagents from the kit.
Confirmed hit compounds.
Procedure:
Cell Plating: Plate the engineered cells (e.g., 5,000 cells/well in 20 µL) in 384-well plates and incubate overnight.
[3]2. Compound Addition:
Prepare serial dilutions of the hit compounds.
Add 5 µL of the diluted compounds to the cells.
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, as optimized for the specific receptor.
[3][21]4. Detection:
Prepare the detection reagent mixture according to the manufacturer's instructions.
Add 12.5 µL of the detection reagent to each well.
[3] * Incubate for 60 minutes at room temperature.
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
Data Analysis: Normalize the data to a reference full agonist and determine EC50 values. The results can be compared to the G protein signaling data to calculate a "bias factor."
Part 3: Tertiary Assays - Elucidating Mechanism of Action
For lead candidates, further assays can provide deeper insights into their interaction with the receptor and their effect on downstream cellular events.
Reporter Gene Assay
Rationale: Reporter gene assays measure the transcriptional consequences of receptor activation. [23][24]For example, Gs-mediated cAMP production often leads to the activation of the transcription factor CREB (cAMP Response Element-Binding protein). A reporter construct containing a CRE promoter element upstream of a luciferase gene can be used to quantify this downstream signaling event. [25]This provides an integrated measure of the entire signaling cascade.
[26]
Protocol: CRE-Luciferase Reporter Assay
Materials:
HEK293 cells co-transfected with the target receptor and a CRE-luciferase reporter plasmid.
Cell Plating: Plate the transfected cells in white-walled plates and incubate overnight.
Compound Treatment: Replace the medium with serum-free medium and treat the cells with various concentrations of the lead compounds.
Incubation: Incubate for 4-6 hours to allow for gene transcription and protein expression.
Lysis and Signal Generation:
Remove the medium and add a passive lysis buffer.
Add the luciferase assay reagent to each well.
Data Acquisition: Measure the luminescent signal using a luminometer.
Data Analysis: Normalize the luminescence signal to untreated controls and determine the EC50 for the transcriptional response.
Cell Surface Receptor Expression ELISA
Rationale: To confirm that compounds are acting directly on the target receptor expressed on the cell surface, a cell-based ELISA can be performed. This is particularly useful for receptors that have been engineered with an extracellular epitope tag (e.g., a FLAG tag). This assay quantifies the amount of receptor present on the plasma membrane.
[27]
Protocol: Cell-Based ELISA for Surface Receptor Expression
This protocol is adapted from methods for quantifying cell surface dopamine receptors.
[27]
Materials:
Cells expressing an N-terminally FLAG-tagged version of the target receptor.
24- or 96-well tissue culture plates.
4% paraformaldehyde in PBS.
Blocking buffer (e.g., PBS with 5% goat serum).
Anti-FLAG primary antibody.
HRP-conjugated secondary antibody.
TMB substrate and stop solution (e.g., 2 M H2SO4).
[27]
Procedure:
Cell Plating: Plate the cells and allow them to grow for 48 hours.
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature. Crucially, do not permeabilize the cells with detergents. This ensures that only surface receptors are detected.
[27]3. Blocking: Wash three times with PBS and block with blocking buffer for 1 hour.
Antibody Incubation:
Incubate with anti-FLAG primary antibody for 1-2 hours.
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
Detection:
Wash thoroughly and add TMB substrate.
Allow color to develop, then add stop solution.
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The signal is proportional to the amount of surface-expressed receptor.
Conclusion
The described multi-assay screening cascade provides a comprehensive framework for the discovery and characterization of novel 4-(2-Hydroxyethyl)-phenethylamine derivatives. By systematically progressing from high-throughput primary screens to detailed mechanistic studies, this approach enables researchers to build a complete pharmacological profile for each compound. The integration of G protein-centric assays (cAMP, Calcium Flux), β-arrestin recruitment, and downstream reporter gene assays allows for the identification of potent, efficacious, and potentially biased ligands. This detailed characterization is essential for advancing promising lead candidates in the drug development pipeline.
References
Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
Zhen, X., & Friedman, E. (n.d.). Detection of Cell Surface Dopamine Receptors. PMC. [Link]
Sittampalam, G. S., et al. (Eds.). (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
I.G. de Diego-Taberner, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]
Sittampalam, G. S., et al. (Eds.). (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
I.G. de Diego-Taberner, A., et al. (2023, January 10). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
Journal of Medicinal Chemistry. (n.d.). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ACS Publications. [Link]
BMG LABTECH. (2024, October 22). Gene reporter assays. [Link]
De Deurwaerdère, P., et al. (2018, June 20). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers. [Link]
Sittampalam, G. S., et al. (Eds.). (2012, May 1). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]
Creative Biolabs. (n.d.). In Vitro Cell based Adrenergic Receptor Functional Characterization Service. [Link]
Indigo Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?. [Link]
Zhang, C., et al. (2019, November 20). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. [Link]
Staus, D. P., et al. (2020, April 10). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. [Link]
I.G. de Diego-Taberner, A., et al. (2024, August 2). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journals. [Link]
Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. PMC. [Link]
BMG LABTECH. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
Shukla, A. K., et al. (2014). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC. [Link]
Anderson, G. M., & Anderson, P. L. (1995). Structural properties of phenylethylamine derivatives which inhibit transport-P in peptidergic neurones. PubMed. [Link]
LubioScience. (2024, September 26). Reporter Gene Assays in Drug Discovery. [Link]
Patriarchi, T., et al. (2016). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. PMC. [Link]
JoVE. (2022, November 18). A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. [Link]
Culture Collections. (n.d.). receptor assay using frozen “Assay Ready” CHO cells on the FlexStation 3 System. [Link]
Zucchi, R., et al. (2016, April 5). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers. [Link]
Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. [Link]
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
Vandeput, F., et al. (2011). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. [Link]
Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. [Link]
Espinoza, S., et al. (2019, May 2). Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice. Frontiers. [Link]
Dale, R. C., et al. (2013, November 23). High-throughput flow cytometry cell-based assay to detect antibodies to N-methyl-D-aspartate receptor or dopamine-2 receptor in human serum. PubMed. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of 4-(2-hydroxyethyl)phenethylamine presents unique operational challenges. Because this molecule is bifunctional—containing both a primary amine and a primary aliphatic alcohol—it is highly polar, prone to side reactions, and notoriously difficult to extract during aqueous workup.
This guide abandons generic protocols in favor of a causality-driven approach. Here, we dissect the two primary synthetic pathways (the Henry reaction/nitrostyrene route and the nitrile reduction route), address field-reported yield killers, and provide self-validating experimental protocols to ensure your success.
Visualizing the Synthetic Landscape
To optimize yield, we must first map the chemical logic of our available pathways. The diagram below illustrates the two most reliable routes to the target molecule, highlighting the critical intermediate stages where yield attrition typically occurs.
Caption: Primary synthetic pathways to 4-(2-hydroxyethyl)phenethylamine and critical transformation nodes.
Troubleshooting Guide & FAQs
Q1: My Henry reaction yields a dark, polymerized tar instead of the expected β-nitrostyrene. What is going wrong?
The Causality: The is highly reversible and sensitive to base strength[1]. If you use a strong base (like NaOH) or apply excessive heat, the unprotected 2-hydroxyethyl group can undergo side reactions, and the resulting nitrostyrene will rapidly polymerize into a dark tar.
The Solution: Shift the equilibrium gracefully. Use a mild catalyst system such as ammonium acetate in glacial acetic acid[2],[3]. This mildly acidic environment prevents the polymerization of the highly electrophilic alkene while driving off water to push the equilibrium forward.
Q2: During the reduction of 4-(2-hydroxyethyl)-β-nitrostyrene, I am isolating significant amounts of oxime or hydroxylamine byproducts. How do I drive it to the primary amine?
The Causality: The reduction of nitrostyrenes proceeds sequentially: Nitroalkene → Nitroalkane → Oxime → Hydroxylamine → Primary Amine. Standard NaBH₄ alone lacks the hydride transfer potential to break the N-O bond, stalling the reaction at the hydroxylamine stage[4].
The Solution: Implement a transition-metal-catalyzed borohydride system. By adding a catalytic amount of CuCl₂, the borohydride reduces the copper in situ to Cu(0) nanoparticles. These nanoparticles act as a highly active surface for hydrogen transfer, rapidly cleaving the N-O bond and driving the reaction to the primary amine in under 30 minutes, as detailed in recent [5],[6].
Q3: I am using the nitrile reduction route with Raney Nickel, but NMR shows a high percentage of secondary amines. How do I prevent this dimerization?
The Causality: During nitrile reduction, the intermediate imine is highly electrophilic. Once some primary amine is formed, it can act as a nucleophile, attacking the unreacted imine. This expels ammonia and forms a secondary amine dimer, severely crippling your yield[7].
The Solution: Flood the system with an excess of ammonia (NH₃)[8]. According to Le Chatelier's principle, a high concentration of ammonia suppresses the nucleophilic attack of the primary amine on the intermediate imine, effectively blocking the dimerization pathway.
Caption: Mechanism of secondary amine dimerization during nitrile reduction and the blocking effect of ammonia.
To aid in route selection, the following table summarizes the performance metrics of various reduction systems applied to phenethylamine synthesis[5],[9],[8].
Reduction System
Substrate
Typical Yield
Reaction Time
Key Impurity Profile / Drawbacks
NaBH₄ / CuCl₂
β-Nitrostyrene
62–83%
15–30 min
Minimal; traces of hydroxylamine if incomplete.
LiAlH₄ (LAH)
β-Nitrostyrene
70–90%
2–4 hours
High risk of over-reduction; severe safety hazards.
Raney Ni / H₂ / NH₃
Acetonitrile
>90%
2 hours
Requires high-pressure reactor (10-60 bar).
Raney Ni / KBH₄
Acetonitrile
80–93%
45 min
Traces of secondary amines; mild conditions.
Self-Validating Experimental Protocol
Standard liquid-liquid extractions fail for 4-(2-hydroxyethyl)phenethylamine due to its extreme hydrophilicity. The following protocol utilizes the modern NaBH₄/CuCl₂ reduction [10],[4] and incorporates a specialized "salting out" workup. Every critical phase includes a Validation Checkpoint so the chemistry proves itself to you in real-time.
Optimized One-Pot Reduction of 4-(2-Hydroxyethyl)-β-nitrostyrene
Step 1: Catalyst Activation
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(2-hydroxyethyl)-β-nitrostyrene in a 2:1 mixture of isopropanol and water.
Add 0.1 equivalents of CuCl₂.
Validation Checkpoint: The solution will immediately adopt a pale blue/green hue, confirming the dissolution of the Cu(II) precatalyst.
Step 2: Reduction
Cool the flask in an ice bath to 0°C.
Slowly add 7.5 equivalents of NaBH₄ in small portions over 10 minutes.
Validation Checkpoint: The reaction is highly exothermic with vigorous effervescence (H₂ gas evolution). The solution will rapidly turn pitch black , confirming the successful in situ reduction of Cu(II) to active Cu(0) nanoparticles.
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Validation Checkpoint: The initial yellow tint of the nitrostyrene will completely fade to colorless (beneath the black suspended catalyst), indicating full consumption of the starting material.
Step 3: Quenching & Filtration
Filter the black mixture through a pad of Celite to remove the copper nanoparticles. Wash the pad with a small amount of methanol.
Carefully acidify the filtrate with 1M HCl to pH 3 to destroy any unreacted borohydride.
Validation Checkpoint: Effervescence will spike and then cease completely once the borohydride is neutralized.
Evaporate the organic solvents (isopropanol/methanol) under reduced pressure.
Step 4: Salting Out & Extraction (Critical for highly polar amines)
The remaining aqueous layer contains the protonated product. Chill the flask and add solid K₂CO₃ slowly until the solution is completely saturated (excess solid remains undissolved). This drives the freebase amine out of the aqueous phase.
Validation Checkpoint: A distinct, oily organic layer will separate at the top of the aqueous phase.
Extract the mixture three times using a highly polar organic solvent (e.g., n-butanol or a 3:1 CHCl₃/Isopropanol mixture). Standard ethyl acetate or DCM will result in massive yield loss.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the 4-(2-hydroxyethyl)phenethylamine freebase as a viscous oil.
References
D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.[Link]
D'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.[Link]
Gowda, S., et al. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC (Semantic Scholar Archive).[Link]
Ping, Y., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI Catalysts.[Link]
Technical Support Center: Troubleshooting 4-(2-Hydroxyethyl)phenethylamine Solubility
Welcome to the Technical Support Center for 4-(2-Hydroxyethyl)phenethylamine (and related phenethylamine derivatives). This guide provides drug development professionals, structural biologists, and analytical chemists wi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-(2-Hydroxyethyl)phenethylamine (and related phenethylamine derivatives). This guide provides drug development professionals, structural biologists, and analytical chemists with field-validated protocols to resolve critical solubility bottlenecks.
Part 1: The Causality of Phenethylamine Solubility (Expertise & Experience)
4-(2-Hydroxyethyl)phenethylamine features a structural duality: a hydrophobic aromatic core paired with a hydrophilic primary amine. This dichotomy creates distinct experimental challenges. The primary amine group has a pKa of approximately 9.83 [1]. At physiological pH (7.4), the amine is predominantly protonated, but the lipophilic 4-(2-hydroxyethyl)phenyl group continues to drive hydrophobic aggregation, making the free base poorly soluble in aqueous media.
To overcome this, researchers typically convert the free base to a hydrochloride (HCl) salt, which increases aqueous solubility dramatically (often >100 mg/mL). However, dissolving high concentrations of the unbuffered HCl salt in water releases protons, dropping the solution pH below 4.0. If this unbuffered stock is added directly to a purified protein for crystallography or binding assays, the sudden acidic shock denatures the protein, creating an irreversible "precipitated mess" [2]. Successful solubilization requires balancing ionization, hydrophobic shielding, and strict pH control.
Part 2: Troubleshooting Guides & Step-by-Step Protocols
Issue 1: The free base compound precipitates immediately upon addition to aqueous assay buffers.
Root Cause: The free base form lacks the hydration energy required to overcome the hydrophobic interactions of the aromatic ring in a purely aqueous environment.
Solution: Co-solvent Step-Down Method
This self-validating protocol ensures the compound remains in solution without exposing biological targets to toxic solvent levels.
Stock Preparation: Dissolve the free base in 100% anhydrous DMSO or Ethanol to create a highly concentrated stock (e.g., 50 mM). Verification: The solution should be completely optically clear.
Intermediate Dilution: Dilute the stock 1:10 into a transition solvent (e.g., 50% PEG-400 or 20% Hydroxypropyl-β-cyclodextrin) to shield the hydrophobic ring.
Aqueous Integration: Add the intermediate solution dropwise to the final aqueous buffer (pH 7.4) under vigorous vortexing.
Final Check: Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity or protein unfolding.
Issue 2: Adding the HCl salt solubilizes the drug, but causes my target protein to precipitate.
Root Cause: The HCl salt is highly water-soluble but acts as a weak acid. Adding a 150 mM HCl salt stock directly to a weakly buffered protein solution overwhelms the buffer capacity, dropping the pH past the protein's isoelectric point (pI) and causing denaturation [2].
Solution: Pre-Neutralized Salt Strategy
Salt Formation: If starting with the free base, add equimolar HCl to form the 4-(2-Hydroxyethyl)phenethylamine-HCl salt. Evaporate the solvent under a gentle nitrogen stream to isolate the solid salt.
High-Capacity Buffering: Dissolve the isolated salt in a high-capacity buffer (e.g., 300 mM HEPES or Tris, pH 7.5) rather than pure water.
pH Verification (Critical): Measure the stock solution pH using a micro-pH probe. Adjust with 0.1 M NaOH dropwise until the pH stabilizes exactly at 7.4.
Protein Addition: Only introduce the target protein after the drug stock has been pH-stabilized and temperature-equilibrated.
Issue 3: The compound degrades or forms an insoluble crust over time during storage.
Root Cause: Like many primary phenethylamines, the free base readily absorbs carbon dioxide from the air to form an insoluble solid carbonate salt[1].
Solution: Inert Storage Protocol
Aliquot the free base liquid into amber glass vials.
Purge the headspace with an inert argon or nitrogen atmosphere before sealing with a PTFE-lined cap.
For long-term storage, convert the entire batch to the more stable hydrochloride or acetate salt [3] and store desiccated at -20°C.
Part 3: Quantitative Data Presentation
The following table summarizes the quantitative trade-offs of various solubilization strategies to help you select the optimal approach for your specific workflow.
Solubilization Strategy
Primary Mechanism
Pros
Cons
Ideal Application
Free Base + DMSO
Solubilizes hydrophobic core via organic solvent
Simple, fast preparation
DMSO toxicity at >1% v/v
Cell-free biochemical assays
HCl Salt Formation
Ionizes primary amine (pKa ~9.8)
High aqueous solubility (>100 mg/mL)
Drastic pH drop in unbuffered water
Chemical synthesis, formulation
Pre-Buffered Salt
Balances pH and ionization
Prevents protein denaturation
Requires high buffer capacity
Protein crystallography, SPR
HP-β-CD Complexation
Sterically shields the aromatic ring
Biocompatible, maintains neutral pH
Bulky complex may hinder binding
In vivo dosing, cell-based assays
Part 4: Workflow Visualization
Figure 1: Decision matrix for overcoming 4-(2-Hydroxyethyl)phenethylamine solubility bottlenecks.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use a different salt form besides HCl to avoid the extreme pH drop?A: Yes. While HCl is the industry standard, short-chain aliphatic acid salts (like acetate or mesylate) or tailored co-crystals can offer superior intrinsic dissolution rates without the extreme pH drop associated with strong mineral acids [3]. Acetate salts, in particular, provide a milder acidic profile that is easier to buffer in biological assays.
Q: How can I improve the bioavailability and solubility of this amine for in vivo studies?A: If salt formation and cyclodextrins fail, consider a prodrug approach. Synthesizing N-Mannich bases or PEG-conjugates can temporarily mask the primary amine. This increases lipophilicity for membrane crossing while maintaining aqueous solubility, eventually releasing the active phenethylamine via enzymatic hydrolysis in the bloodstream [4].
References
PubChem. "Phenethylamine." National Center for Biotechnology Information. Available at: [Link]
ResearchGate. "Trouble shooting drug solubility help?" ResearchGate Community Forums. Available at:[Link]
ACS Publications. "Salts and Cocrystal of Etodolac: Advantage of Solubility, Dissolution, and Permeability." Crystal Growth & Design. Available at:[Link]
MDPI. "Prodrugs for Amines." Molecules. Available at:[Link]
Troubleshooting
Troubleshooting 4-(2-Hydroxyethyl)-phenethylamine detection in mass spectrometry
Technical Support Center: LC-MS/MS Troubleshooting for 4-(2-Hydroxyethyl)-phenethylamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific anal...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: LC-MS/MS Troubleshooting for 4-(2-Hydroxyethyl)-phenethylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical hurdles associated with the mass spectrometric detection of 4-(2-Hydroxyethyl)-phenethylamine (Exact Mass: 165.1154 Da; Formula: C10H15NO). This compound—characterized by a phenethylamine core and a para-substituted hydroxyethyl group—presents unique challenges in ionization stability, chromatographic retention, and isobaric differentiation.
Below is our field-proven, causality-driven troubleshooting guide to help you achieve robust, highly sensitive quantification.
Q: Why is my precursor ion ([M+H]⁺ m/z 166.1) signal weak, while I observe dominant unexpected peaks at m/z 149 or m/z 135 during Q1 full scans?
A: This is a classic manifestation of severe in-source collision-induced dissociation (CID). Substituted phenethylamines that lack a stabilizing β-hydroxy group directly on the alkylamine chain are highly susceptible to N-Cα bond dissociation during the ESI process[1]. Because the hydroxyethyl group in your target analyte is located on the phenyl ring rather than the alkyl chain, the molecule absorbs excess thermal and electrical energy in the source. This induces premature fragmentation, typically resulting in the loss of ammonia (-17 Da, yielding m/z 149.1) or the formation of a spiro[2.5]octadienylium motif[1].
Self-Validating Protocol: ESI Source Optimization
To prevent in-source decay and maximize the intact [M+H]⁺ precursor, follow this systematic tuning workflow:
Direct Infusion: Bypass the LC column and infuse a 100 ng/mL neat standard of 4-(2-Hydroxyethyl)-phenethylamine directly into the MS at 10 µL/min using a syringe pump.
Monitor Transitions: Set your Q1 to scan for m/z 166.1 (Intact Precursor), m/z 149.1 (Loss of NH₃), and m/z 148.1 (Loss of H₂O from the hydroxyethyl group).
Voltage Titration: Systematically decrease the Declustering Potential (DP) or Cone Voltage in 5V decrements (e.g., from 60V down to 20V). High DP accelerates ions too aggressively through the orifice, causing collisions with residual solvent gas.
Thermal Adjustment: Lower the ESI source temperature (e.g., from 500°C to 350°C) to reduce thermal degradation of the primary amine.
Validation: Lock in the parameters where the intensity ratio of m/z 166.1 to m/z 149.1 is maximized (target a ratio of >5:1).
Q: How do I resolve severe ion suppression and peak tailing when extracting this compound from complex biological matrices like plasma or urine?
A: The primary amine group of 4-(2-Hydroxyethyl)-phenethylamine is highly basic (pKa ~9.5). In standard reversed-phase liquid chromatography (RPLC) using C18 columns, this basicity leads to secondary interactions with residual silanols on the silica support, causing severe peak tailing. Furthermore, its relatively high polarity causes it to elute early in the gradient, co-eluting with endogenous salts and phospholipids that cause catastrophic ion suppression[2].
Self-Validating Protocol: Mixed-Mode Cation Exchange (MCX) SPE & Biphenyl LC
To isolate the analyte and shift its retention time out of the suppression zone, implement the following methodology:
SPE Conditioning: Condition an MCX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL of 2% formic acid in water.
Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid. Causality: The acid disrupts protein binding and ensures the amine is fully protonated for capture by the cation-exchange resin. Load onto the cartridge.
Orthogonal Washing: Wash with 1 mL of 2% formic acid in water to remove neutral and acidic interferences. Follow with 1 mL of 100% methanol to wash away hydrophobic phospholipids[2].
Elution: Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the amine, releasing it from the sulfonic acid sites. Evaporate to dryness under nitrogen and reconstitute in the initial LC mobile phase.
LC Separation: Replace your C18 column with a Biphenyl stationary phase. The π-π interactions provided by the biphenyl rings will selectively interact with the electron-rich phenethylamine core, significantly increasing its retention factor (k') and moving it away from the solvent front.
Section 3: Distinguishing Isobaric Interferences
Q: How can I differentiate 4-(2-Hydroxyethyl)-phenethylamine from isobaric regional isomers (e.g., ring-substituted methoxy-amphetamines or tyrosine derivatives) using MS/MS?
A: Isomers with identical exact masses cannot be distinguished by Q1 precursor isolation alone. However, phenethylamines undergo highly characteristic homolytic cleavage of the alpha (α) and beta (β) carbons of the side-chain during collision-induced dissociation in Q2[3]. By optimizing collision energies (CE) to favor specific α-cleavage pathways, you can generate a unique product ion fingerprint that distinguishes your target from beta-hydroxylated or chain-methylated isobars[4].
Note: The m/z 135.1 fragment represents the 4-(2-hydroxyethyl)benzyl cation, a highly stable and structurally diagnostic ion resulting from the direct cleavage of the Cα-Cβ bond.
Section 4: Diagnostic Troubleshooting Workflow
Use the following logical decision tree to systematically isolate and resolve detection failures for this compound.
Workflow for resolving 4-(2-Hydroxyethyl)-phenethylamine LC-MS/MS detection issues.
References
[1] Asakawa, D., et al. "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples." Journal of the American Society for Mass Spectrometry, 2021. URL: [Link]
[3] Clark, C. R., et al. "Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines." Journal of Chromatographic Science, 1996. URL: [Link]
[2] Bade, R., et al. "Liquid chromatography-tandem mass spectrometry determination of synthetic cathinones and phenethylamines in influent wastewater of eight European cities." Water Research, 2021. URL: [Link]
[4] Sekuła, K., et al. "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Molecules, 2018. URL: [Link]
Technical Support Center: Preventing Degradation of 4-(2-Hydroxyethyl)-phenethylamine in Solution
Welcome to the Technical Support Center. As a bifunctional molecule featuring both a primary amine and a primary aliphatic alcohol, 4-(2-Hydroxyethyl)-phenethylamine (4-HEPE) presents unique stability challenges in both...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a bifunctional molecule featuring both a primary amine and a primary aliphatic alcohol, 4-(2-Hydroxyethyl)-phenethylamine (4-HEPE) presents unique stability challenges in both aqueous and organic solutions. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to preserve the structural integrity of this compound.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My 4-HEPE solution was initially clear but has developed a yellow/brown tint over a few weeks. What happened, and can I rescue it?Expert Answer: The color change is a classic indicator of oxidative degradation[1]. The primary amine group is highly susceptible to auto-oxidation, forming corresponding imines, aldehydes, and eventually complex polymeric colored species[1]. Furthermore, in the presence of trace transition metals and ambient light, radical initiation accelerates this process.
Causality & Action: Oxygen acts as a radical initiator. Once the solution has turned yellow, the material is chemically compromised and cannot be rescued. Discard the solution. For future prevention, prepare fresh batches using degassed solvents and store them in amber vials under an inert atmosphere (Argon/N2)[1].
Q2: I noticed a white, crusty precipitate forming around the cap of my stock solution vial, and the solution is becoming cloudy. Is the compound crashing out?Expert Answer: It is not simply precipitating; it is chemically reacting with the air. As a basic primary amine, the free base form of 4-HEPE readily absorbs atmospheric carbon dioxide (CO2) to form an insoluble carbamate or carbonate salt[1][2].
Causality & Action: The nucleophilic lone pair on the primary amine attacks the electrophilic carbon of CO2. To prevent this, always purge the headspace of your vials with Argon to displace CO2 before sealing, and use PTFE-lined caps with a hermetic seal[1].
Q3: How can I permanently stabilize 4-HEPE for long-term aqueous storage?Expert Answer: Convert the free base to a hydrochloride (HCl) salt.
Causality & Action: The free base form of 4-HEPE is highly nucleophilic. By lowering the pH of your solution with 0.1 M HCl, you protonate the primary amine to form 4-(2-Hydroxyethyl)-phenethylamine hydrochloride. The protonated amine (
−NH3+
) lacks the lone electron pair required to act as a nucleophile, effectively shutting down carbamate formation and drastically increasing oxidative stability[1][3].
Part 2: Quantitative Stability Profile
The following table summarizes the degradation rates of phenethylamine derivatives based on the storage microenvironment. Always match your storage strategy to your required assay timeline.
To ensure scientific integrity, do not rely blindly on storage conditions. Use the following self-validating protocol to prepare, store, and verify your 4-HEPE stock solutions.
Protocol: Preparation and Validation of High-Stability 4-HEPE Solutions
Step 1: Solvent Degassing
Sparge your chosen high-purity solvent (e.g., HPLC-grade Acetonitrile or 0.1 M HCl) with Argon gas for 15 minutes. Causality: This displaces dissolved oxygen, removing the primary catalyst for oxidative deamination[1].
Step 2: Dissolution and Protonation
Weigh the 4-HEPE solid in a controlled environment (e.g., under a localized N2 stream) to prevent moisture and CO2 absorption. Dissolve in the degassed solvent. If using an aqueous system, adjust the pH to 3.5–4.0 using 0.1 M HCl to force the equilibrium toward the stable ammonium salt[3].
Step 3: Aliquoting and Headspace Purging
Divide the stock into single-use amber glass vials (to prevent UV-induced radical formation)[1]. Gently blow a stream of Argon into the headspace of each vial for 5 seconds, then immediately cap with a PTFE-septum seal. Store at -20°C[4].
Step 4: The Self-Validation Check (Pre-Assay)
Before utilizing a stored aliquot in a critical experiment, perform a rapid validation check:
Method: Analyze a 10 µL aliquot via UV-Vis spectroscopy (monitoring the baseline at 254 nm) or measure the pH of an unbuffered aqueous stock.
Validation Logic: An upward shift in the UV baseline indicates early-stage polymeric oxidation before visual yellowing occurs. Alternatively, an upward drift in pH indicates that the amine is degrading and releasing ammonia[2]. If either metric deviates from the day-zero baseline, discard the aliquot.
Part 4: Pathway Visualization
The following diagram maps the logical relationships between environmental stressors, degradation mechanisms, and the targeted interventions required to protect 4-HEPE.
Mechanistic degradation pathways of 4-HEPE and targeted chemical interventions.
References
Minimizing degradation of phenethylamines during storage | Benchchem |1
Impact of Solvent on the Thermal Stability of Amines | ACS Publications | 2
CAS 156-28-5: 2-Phenylethylamine hydrochloride | CymitQuimica | 3
Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances... | NIH (PMC) | 4
Technical Support Center: Troubleshooting 4-(2-Hydroxyethyl)-phenethylamine Quantification
Welcome to the Technical Support Center. This guide is engineered for analytical scientists, toxicologists, and drug development professionals facing challenges in the chromatographic separation and mass spectrometric qu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists, toxicologists, and drug development professionals facing challenges in the chromatographic separation and mass spectrometric quantification of 4-(2-Hydroxyethyl)-phenethylamine and related biogenic amines.
Core Mechanistic Challenges
4-(2-Hydroxyethyl)-phenethylamine is a highly polar, basic molecule. Like its parent scaffold phenethylamine, it possesses a primary amine group with a pKa of approximately 9.83[1]. At typical acidic liquid chromatography (LC) mobile phase conditions (pH 2-3), the amine is fully protonated. Combined with the hydrophilic 2-hydroxyethyl moiety, this results in extreme polarity. This fundamental chemistry leads to the two most common analytical pitfalls: poor retention on standard reversed-phase (RP) columns and severe secondary interactions with stationary phase silanols.
Q1: Why is my analyte eluting in the void volume on a standard C18 column?
The Causality: The fully protonated primary amine and the hydroxyl group make the molecule too hydrophilic to partition effectively into the hydrophobic C18 stationary phase.
The Solution: Abandon standard C18 for this specific analyte. Instead, employ Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes an aqueous-organic mobile phase to create a water-enriched layer on a polar stationary phase, retaining polar analytes effectively. Alternatively, use an ion-pairing reagent such as heptafluorobutyric acid (HFBA) in RP-LC to neutralize the charge and increase hydrophobicity.
Q2: Why am I observing severe peak tailing and shifting retention times?
The Causality: Peak tailing for basic amines is classically driven by secondary ion-exchange interactions between the protonated amine and unreacted, acidic silanol groups on the silica support.
The Solution: Utilize an ultra-endcapped or polar-embedded stationary phase. Additionally, ensure your mobile phase contains a volatile buffer (e.g., 10 mM ammonium formate or ammonium acetate) rather than just an acid modifier (like 0.1% formic acid). The ammonium ions compete for the active silanol sites, drastically sharpening the peak shape.
Q3: Why is the ESI+ mass spectrometry sensitivity (LOD/LOQ) lower than expected?
The Causality: While tertiary amines ionize highly efficiently in positive Electrospray Ionization (ESI+), primary amines like 4-(2-Hydroxyethyl)-phenethylamine exhibit comparatively poor ionization efficiency and are highly susceptible to matrix suppression[2].
The Solution: Implement pre-column derivatization. Reacting the primary amine with acetic anhydride converts it into an amide (or secondary/tertiary amine equivalent depending on the reagent), which significantly enhances ESI efficiency and lowers the Limit of Detection (LOD)[2].
Q4: How do I overcome severe matrix effects (ion suppression) in plasma/urine samples?
The Causality: Co-eluting endogenous lipids and salts compete with the analyte for charge droplets in the ESI source, suppressing the signal[3].
The Solution: Transition from simple protein precipitation (PP) to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). Furthermore, implement a self-validating system by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix suppression, allowing the response ratio to self-correct for any ionization variations[4].
Quantitative Data: Method Comparison
To guide your method development, the following table summarizes the expected performance metrics when quantifying primary phenethylamines under different analytical strategies.
To ensure a self-validating and highly sensitive assay, follow this step-by-step methodology for the extraction and derivatization of 4-(2-Hydroxyethyl)-phenethylamine prior to LC-MS/MS analysis.
Phase 1: Sample Extraction (MCX-SPE)
Aliquoting & IS Addition: Transfer 500 µL of the biological sample into a clean microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., 4-(2-Hydroxyethyl)-phenethylamine-d4 at 100 ng/mL).
Protein Precipitation: Add 1 mL of ice-cold acetonitrile containing 1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
SPE Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) cartridge with 1 mL methanol, followed by 1 mL MS-grade water.
Loading & Washing: Load the supernatant onto the cartridge. Wash with 1 mL of 2% formic acid in water (to remove acidic interferences), followed by 1 mL of 100% methanol (to remove neutral lipids).
Elution: Elute the basic analytes using 1 mL of 5% ammonium hydroxide in methanol.
Phase 2: Pre-Column Derivatization
6. Evaporation: Evaporate the SPE eluate to complete dryness under a gentle stream of nitrogen at 40°C.
7. Derivatization Reaction: Reconstitute the dried residue in 100 µL of a derivatization mixture (Acetic Anhydride : Pyridine, 1:1, v/v). Incubate in a thermoshaker at 60°C for 30 minutes[2].
8. Final Reconstitution: Evaporate the derivatization reagents to dryness under nitrogen. Reconstitute the stable amide derivative in 100 µL of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
9. Analysis: Inject 5 µL into the LC-MS/MS system.
Diagnostic Workflow Visualization
Diagnostic workflow for troubleshooting 4-(2-Hydroxyethyl)-phenethylamine LC-MS/MS quantification.
References
Phenethylamine - Wikipedia . Wikimedia Foundation. Available at: [Link]
Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry . PubMed (NIH). Available at:[Link]
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine . Food and Drug Administration, Taiwan. Available at:[Link]
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood . MDPI. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 4-(2-Hydroxyethyl)-phenethylamine (MW: 165.23) is a highly polar, basic primary amine. During LC-MS/MS bioanalysis (e.g., in plasma or urine), its physicochemical properties make it exceptionally vulnerable to matrix effects—specifically ion suppression in the Electrospray Ionization (ESI) source.
This guide provides mechanistic troubleshooting, quantitative strategies, and validated protocols to ensure analytical integrity and regulatory compliance.
Q1: Why does 4-(2-Hydroxyethyl)-phenethylamine experience severe ion suppression in my plasma samples?A: The suppression is driven by ESI droplet surface competition . Because 4-(2-Hydroxyethyl)-phenethylamine is highly polar (containing both a hydroxyl group and a basic amine, pKa ~9.8), it elutes very early in standard reversed-phase liquid chromatography (RPLC). This early elution window (near the void volume,
t0
) is heavily populated by unretained salts, urea, and early-eluting endogenous polar compounds. Furthermore, late-eluting phospholipids (e.g., glycerophosphocholines) from previous injections can "bleed" into this early window.
During ESI, matrix components with higher surface activity or gas-phase basicity preferentially capture protons and occupy the surface of the charged droplet. This neutralizes the polar analyte ions or physically traps them inside the droplet, preventing their transition into the gas phase 1.
Q2: How can I accurately diagnose if matrix effects are compromising my assay?A: Matrix effects must be evaluated both qualitatively and quantitatively to ensure a self-validating system.
Post-Column Infusion (Qualitative): Infuse a constant concentration of 4-(2-Hydroxyethyl)-phenethylamine post-column while injecting a blank matrix extract. A dip in the baseline MS signal at the analyte's retention time confirms ion suppression.
Post-Extraction Spike (Quantitative): Calculate the Matrix Factor (MF). Spike the analyte into an extracted blank matrix and compare its peak area to the analyte spiked into a neat solvent 2.
MF=Peak Area in Neat SolventPeak Area in Extracted Matrix
An
MF<0.85
indicates significant ion suppression.
Figure 1: Diagnostic workflows for identifying and quantifying LC-MS/MS matrix effects.
Section 2: Sample Preparation Strategies
Q3: Standard protein precipitation (PPT) leaves too many phospholipids. What is the best sample preparation method for this polar amine?A: PPT removes proteins but leaves >95% of phospholipids in the extract, which are the primary culprits for ESI matrix effects 3. Because 4-(2-Hydroxyethyl)-phenethylamine is highly polar, standard Liquid-Liquid Extraction (LLE) yields poor recovery unless the pH is driven extremely high (>11.8) to deprotonate the amine, which risks analyte degradation.
The optimal approach is Phospholipid Depletion (PLD) Solid Phase Extraction or Mixed-Mode Cation Exchange (MCX) . MCX exploits the basic amine: the analyte is retained via ionic interactions on the sulfonic acid groups while neutral and acidic phospholipids are washed away with organic solvents.
Table 1: Quantitative Comparison of Sample Preparation Techniques (Plasma Matrix)
Sample Prep Technique
Analyte Recovery (%)
Matrix Factor (MF)
Phospholipid Removal (%)
Workflow Time (96-well)
Protein Precipitation (PPT)
88 - 95%
0.45 (Severe)
< 5%
15 min
Liquid-Liquid Extraction (LLE)
35 - 45%*
0.85 (Mild)
> 90%
45 min
Mixed-Mode Cation Exchange (MCX)
85 - 92%
0.94 (Minimal)
> 95%
60 min
Phospholipid Depletion (PLD)
90 - 96%
0.98 (None)
> 99%
20 min
*LLE performed with MTBE at physiological pH. Recovery is poor due to the hydrophilicity of the analyte.
Section 3: Chromatographic Optimization
Q4: My analyte elutes at the void volume in reversed-phase LC. How do I increase retention to escape the suppression zone?A: You must shift the retention time away from the suppression zone. For highly polar amines like 4-(2-Hydroxyethyl)-phenethylamine, standard C18 columns fail to provide adequate retention, causing the analyte to co-elute with matrix components 4.
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (e.g., 90% Acetonitrile). In HILIC, polar analytes are strongly retained and elute later, completely separating them from early-eluting hydrophobic matrix components. Additionally, the high organic content in HILIC mobile phases drastically improves ESI desolvation efficiency, naturally enhancing the MS signal.
Figure 2: ESI droplet surface competition between polar analytes and phospholipids.
Section 4: Validated Step-by-Step Protocol
To establish a self-validating system free of matrix effects, implement the following end-to-end workflow.
Step 1: Sample Preparation via Phospholipid Depletion (PLD)
Pre-treatment: Aliquot 100 µL of plasma into a 96-well PLD plate (e.g., Agilent Captiva EMR-Lipid or Waters Ostro).
Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile (v/v) containing the Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 4-(2-Hydroxyethyl)-phenethylamine-d4).
Causality: Acidic acetonitrile crashes proteins while keeping the basic amine protonated and highly soluble.
Mixing & Elution: Aspirate and dispense 3 times to mix. Apply a vacuum (10-15 in Hg) for 5 minutes to elute the sample. The PLD sorbent traps the phospholipids via hydrophobic and size-exclusion mechanisms 5.
Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of HILIC starting mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0).
Step 2: HILIC Chromatographic Separation
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Causality: The buffer controls the ionization state of the silica surface and the analyte, ensuring sharp peak shapes and reproducible retention.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. (Note: In HILIC, water is the strong eluting solvent).
Step 3: MS/MS Detection & Validation
Ionization: Use ESI in Positive mode (ESI+).
Validation Check: Calculate the IS-normalized Matrix Factor to validate the run 6.
IS-normalizedMF=MFSIL-ISMFAnalyte
Self-Validation Standard: The assay is validated and free of uncorrectable matrix effects if the IS-normalized MF is between 0.85 and 1.15, with a Coefficient of Variation (CV) < 15% across 6 different matrix lots.
References
NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?"[Link]
Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis."[Link]
ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results."[Link]
National Center for Biotechnology Information (PMC). "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples."[Link]
Agilent Technologies. "Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup."[Link]
National Center for Biotechnology Information (PMC). "Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma."[Link]
Technical Support Center: Troubleshooting Peak Shape for 4-(2-Hydroxyethyl)-phenethylamine
Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals facing peak shape anomalies—such as tailing, fronting, or splitting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals facing peak shape anomalies—such as tailing, fronting, or splitting—during the HPLC/UHPLC analysis of 4-(2-Hydroxyethyl)-phenethylamine .
As a highly polar, basic aromatic amine, this molecule presents specific chromatographic challenges. This guide bypasses generic advice to provide field-proven, mechanistic solutions grounded in stationary phase chemistry and thermodynamic principles.
Diagnostic Decision Tree
Before adjusting your instrument parameters, use the logical workflow below to isolate the root cause of your peak shape distortion.
Figure 1: Diagnostic flowchart for isolating and resolving peak shape anomalies in basic amine chromatography.
Q1: Why does 4-(2-Hydroxyethyl)-phenethylamine exhibit severe peak tailing on standard C18 columns?
The Causality: The core issue is a dual-retention mechanism. 4-(2-Hydroxyethyl)-phenethylamine contains a highly basic primary amine group (pKa ~9.5). At typical intermediate mobile phase pH levels (pH 4–8), this amine is fully protonated (
R−NH3+
). Simultaneously, standard "Type A" or older silica stationary phases possess residual acidic silanol groups (
Si−OH
) that ionize to
Si−O−
at pH > 3.0[1][2].
The electrostatic attraction between your protonated analyte and the ionized silanols creates a secondary ion-exchange interaction. Because this ion-exchange process is kinetically slower than standard hydrophobic partitioning, a fraction of the analyte molecules desorbs later than the rest, resulting in an asymmetrical, trailing peak[2].
Figure 2: The ion-exchange mechanism driving peak tailing for basic amines on silica phases.
Q2: How should I optimize the mobile phase pH to eliminate this secondary interaction?
The Causality: The fundamental rule for ionizable compounds is to operate at a pH at least 2 units away from the analyte's pKa[3]. For this molecule, you must force the system into a single retention mechanism using one of two strategies:
The Low-pH Strategy (pH < 3.0): By using a strong acidic buffer (e.g., 10–20 mM potassium phosphate at pH 2.5, or 0.1% Formic Acid/TFA), you ensure the amine remains fully protonated. More importantly, the low pH neutralizes the surface silanols (
Si−O−
reverts to
Si−OH
), completely shutting down the ion-exchange pathway[1][2].
The High-pH Strategy (pH > 10.5): Using a high-pH buffer (e.g., dilute ammonium hydroxide) deprotonates the primary amine, converting it to its neutral free-base form. This eliminates the positive charge on the analyte, preventing silanol interaction and significantly increasing hydrophobic retention[4]. (Note: This requires a specialized high-pH stable hybrid-silica or polymer column).
Q3: If my detector (e.g., MS) restricts me to mid-pH, how can I improve the peak shape?
The Causality: If you cannot alter the pH, you must chemically mask the active sites. Adding a competing base, such as Triethylamine (TEA) at a 5 mM concentration, acts as a silanol suppressor[1][5]. TEA is a small, highly basic molecule that aggressively outcompetes 4-(2-Hydroxyethyl)-phenethylamine for the
Si−O−
binding sites. By saturating these active sites, your target analyte is forced to interact solely via hydrophobic partitioning, restoring a Gaussian peak shape[5]. Alternatively, upgrading to an ultra-pure "Type B" silica column with dense endcapping minimizes accessible silanols by design[1][4].
Q4: My peaks are splitting or fronting instead of tailing. What causes this?
The Causality: Peak fronting or splitting is rarely a stationary phase chemistry issue; it is a physical or volumetric mismatch. The most common cause for highly polar amines is a sample diluent mismatch [6]. If 4-(2-Hydroxyethyl)-phenethylamine is dissolved in 100% organic solvent (like methanol) but injected into a highly aqueous mobile phase, the sample plug does not immediately mix. The analyte travels rapidly in the strong solvent environment before partitioning, causing a split or distorted peak. Overloading the column's mass capacity can also cause fronting[7].
Solution: Always prepare your sample in a diluent that closely matches the initial mobile phase conditions (e.g., 50:50 aqueous/organic)[6].
Quantitative Data: Column Chemistry Selection
Because 4-(2-Hydroxyethyl)-phenethylamine is highly polar, fixing the tailing by lowering the pH often leads to a new problem: loss of retention (the protonated molecule elutes in the void volume). Use the table below to select a stationary phase that balances peak shape with adequate retention.
Column Chemistry
Retention Mechanism
Optimal pH Range
Expected Tailing Factor (
Tf
)
Recommendation for 4-(2-Hydroxyethyl)-phenethylamine
Step 3: System Suitability & Void Validation (The Self-Validation Step)
Before injecting your analyte, inject a neutral, non-retained marker (e.g., Uracil).
Evaluate: If the Uracil peak is split or tails, the issue is physical (e.g., a void in the column bed, blocked frit, or dead volume in the tubing)[3][7]. Do not proceed to chemical optimization until the physical hardware is fixed.
If the Uracil peak is perfectly symmetrical (Gaussian), the hardware is validated.
Step 4: Analyte Injection & Evaluation
Inject 1–2 µL of the 4-(2-Hydroxyethyl)-phenethylamine sample.
Calculate the Tailing Factor (
Tf
) at 5% peak height. A successful optimization will yield a
Tf
between 0.9 and 1.2.
If retention time (
k′
) drops below 2.0 due to the low pH, switch the stationary phase from a standard C18 to a Polar-Embedded or PFP column to recover retention via alternative thermodynamic pathways.
References
MicroSolv Technology Corporation. "How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions." mtc-usa.com.
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." phenomenex.com.
Agilent. "Why it matters and how to get good peak shape." agilent.com.
Phenomenex. "Tip on Peak Tailing of Basic Analytes." phenomenex.com.
Benchchem. "Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide." benchchem.com.
ResearchGate. "How can I prevent peak tailing in HPLC?
Technical Support & Troubleshooting Center: Chiral Separation of 4-(2-Hydroxyethyl)-phenethylamine Enantiomers
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Overview 4-(2-Hydroxyethyl)-phenethylamine represents a class of highly polar compounds featuring both a primary amine and a hydroxyl grou...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Overview
4-(2-Hydroxyethyl)-phenethylamine represents a class of highly polar compounds featuring both a primary amine and a hydroxyl group. This dual hydrogen-bonding profile makes its enantiomeric separation exceptionally challenging. The primary amine is prone to severe peak tailing due to secondary interactions with residual silanols on the stationary phase, while the hydroxyl group increases the molecule's overall polarity, complicating retention in standard Normal Phase (NP) or Reversed Phase (RP) chromatography.
This guide provides field-proven troubleshooting strategies, focusing on Supercritical Fluid Chromatography (SFC) and specialized Chiral Stationary Phases (CSPs) to achieve baseline resolution (
Rs>1.5
).
Section 1: Method Development FAQs
Q1: Why am I seeing severe peak tailing and broad peaks for 4-(2-Hydroxyethyl)-phenethylamine on standard polysaccharide chiral columns?A1: Peak tailing for primary amines is primarily caused by unwanted secondary interactions (ion-exchange and hydrogen bonding) between the basic amine group (-NH
2
) and acidic residual silanols on the silica support of the CSP. To mitigate this, you must use a basic additive in your mobile phase modifier (e.g., 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine)[1],[2]. The basic additive competes for the active silanol sites, effectively masking them and allowing the enantiomers to interact purely with the chiral selector without drag[3].
Q2: Should I use Normal Phase (HPLC), Reversed Phase (HPLC), or Supercritical Fluid Chromatography (SFC)?A2: SFC is highly recommended as the first-line approach. SFC offers a wider polarity compatibility, higher column efficiency, and faster analysis times compared to traditional HPLC[1]. Furthermore, supercritical carbon dioxide (CO
2
) acts as a weak acid, which inherently aids in the elution of polar compounds[4]. SFC is particularly advantageous for polar primary amines when combined with the correct alcohol modifiers[5].
Q3: Which Chiral Stationary Phase (CSP) is best suited for this compound?A3: You have two primary options, each requiring a completely different chemical environment:
Crown Ether-Derived CSPs (e.g., Crownpak CR-I(+)): This is the first choice for primary amines. The separation mechanism relies on the complexation between a protonated primary ammonium group (-NH
3+
) and the crown ether cavity[6]. It strictly requires an acidic mobile phase[5].
Polysaccharide-Based CSPs (e.g., Amylose/Cellulose derivatives like Chiralpak AD-H or Chiral ART): These are versatile but require basic additives to suppress amine tailing[5],[4]. The chiral recognition relies on steric fit and hydrogen bonding with the carbamate linkages[3].
Section 2: Troubleshooting Guide
Issue: Co-elution (
Rs<1.0
) on a Polysaccharide Column in SFC.
Cause: The analyte is either eluting too quickly (insufficient interaction time) or the chiral recognition sites are blocked by solvent clustering.
Solution:
Decrease the percentage of the organic modifier (e.g., from 40% Methanol to 20% Methanol) to increase retention time.
Change the modifier from Methanol to Isopropanol (IPA). IPA is a bulkier protic solvent that often provides better enantiomeric resolution for polar amines by altering the steric environment, though it increases analysis time[2].
Ensure your basic additive (0.1% DEA) is fresh, as degraded amines lose their silanol-masking efficiency.
Issue: Poor peak shape and low resolution on a Crown Ether column.
Cause: Insufficient protonation of the primary amine, or poor solvation of the highly polar hydroxyl group.
Solution: Crown ether columns must be run under acidic conditions (e.g., 0.1% - 0.8% Trifluoroacetic acid (TFA) or perchloric acid) to ensure the amine is fully ionized[5],[6]. Additionally, a critical field-proven trick is to add 5% water to your organic modifier. The addition of water dramatically improves peak shape and enhances enantioresolution for primary amines on Crownpak CR-I(+)[7].
Section 3: Visualizing the Separation Strategy
Caption: SFC Chiral Method Development Workflow for Primary Amines.
Caption: Chiral recognition mechanisms for primary amines on different CSPs.
Section 4: Quantitative Comparison of Separation Strategies
The following table summarizes the expected chromatographic behavior of primary amines under different conditions[5],[7],[2].
Chiral Stationary Phase (CSP)
Separation Mode
Required Modifier Additive
Mechanism of Action
Expected Resolution (
Rs
)
Peak Shape Quality
Crown Ether (Crownpak CR-I(+))
SFC / RP
0.8% TFA + 5% H₂O
Host-guest inclusion of -NH
3+
High (>2.0)
Excellent (with H₂O)
Amylose Tris(3,5-dimethylphenylcarbamate)
SFC / NP
0.1% - 0.2% DEA
Steric fit & H-bonding
Moderate (1.0 - 1.5)
Good (if silanols masked)
Cellulose Tris(3,5-dichlorophenylcarbamate)
SFC / NP
0.1% NH₄OH
Steric fit & H-bonding
Moderate to High
Good
Macrocyclic Glycopeptide
HPLC (Polar Organic)
Isopropylamine / TEA
Pi-Pi & H-bonding
Low to Moderate
Broad / Tailing
Section 5: Step-by-Step Experimental Protocols
Protocol 1: Crown-Ether SFC Method (Recommended for Primary Amines)
This self-validating protocol utilizes a crown ether column, which is structurally designed to resolve chiral compounds containing primary amine groups[6].
Materials:
Column: Crownpak CR-I(+) (5 µm, 150 × 3 mm I.D.)[5]
Mobile Phase A: Supercritical CO₂
Mobile Phase B (Modifier): Methanol containing 0.8% Trifluoroacetic acid (TFA) and 5% Water[5],[7].
Step-by-Step Procedure:
System Preparation: Ensure the SFC system is purged and the backpressure regulator (BPR) is set to 150 bar to maintain CO₂ in a dense supercritical state[3].
Modifier Preparation: Mix 950 mL of HPLC-grade Methanol with 50 mL of ultrapure water. Add 8 mL of TFA. Causality: The TFA protonates the amine, enabling it to fit into the crown ether cavity, while the water drastically sharpens the peak shape by improving solvation of the highly polar hydroxyl group[7].
Equilibration: Pump Mobile Phase A and B at a ratio of 80:20 at a flow rate of 1.5 mL/min. Set the column oven to 40 °C.
Sample Injection: Dissolve 4-(2-Hydroxyethyl)-phenethylamine in Methanol at 1 mg/mL. Inject 2-5 µL.
Detection: Monitor via UV at 210-230 nm or MS (ESI+).
Validation: A successful run will yield two distinct, sharp peaks. If peaks tail, verify the pH of the modifier is sufficiently low to maintain full protonation.
If a crown ether column is unavailable, an immobilized amylose or cellulose column can be utilized with basic modifiers.
Materials:
Column: Chiralpak AD-H or Chiral ART Amylose-C (5 µm, 250 x 4.6 mm I.D.)[8],[9].
Mobile Phase A: Supercritical CO₂
Mobile Phase B (Modifier): Isopropanol (IPA) containing 0.2% Diethylamine (DEA)[2].
Step-by-Step Procedure:
Modifier Preparation: Add 2 mL of DEA to 1 L of HPLC-grade IPA. Causality: DEA acts as a sacrificial base, binding to residual silanols on the silica support to prevent the basic analyte from tailing[2].
Equilibration: Set the gradient to 65% CO₂ / 35% Modifier at a flow rate of 2.0 mL/min[2]. Set BPR to 100-120 bar and temperature to 35 °C.
Sample Injection: Dissolve the analyte in IPA/Methanol (50:50) to prevent solvent mismatch. Inject 5 µL.
Optimization: If co-elution occurs, decrease the modifier concentration to 20% to increase retention and enhance the steric interaction time with the chiral cavities.
References
Yue, L., Miller, L., & Reilly, J. (2023). "Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column." Wiley Analytical Science. 5
ResearchGate (2025). "Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography." ResearchGate. 1
Gahm, K.H. et al. (2008). "Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid." Journal of Pharmaceutical and Biomedical Analysis via Ovid. 2
Benchchem (2025). "Technical Support Center: Chiral Separation of 2,4-Pentanediamine by HPLC." Benchchem. 6
ResearchGate (2023). "Additives in Chiral Packed Column Supercritical Fluid Chromatography: A Little Goes a Long Way." ResearchGate. 7
YMC Europe (2017). "YMC Chiral Columns." Chromservis. 9
Technical Support Center: Chemoselective N-Acetylation of 4-(2-Hydroxyethyl)-phenethylamine
Mechanistic Rationale & Expert Insights The N-acetylation of 4-(2-hydroxyethyl)-phenethylamine presents a classic chemoselectivity challenge: differentiating between a primary aliphatic amine and a primary aliphatic alco...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Expert Insights
The N-acetylation of 4-(2-hydroxyethyl)-phenethylamine presents a classic chemoselectivity challenge: differentiating between a primary aliphatic amine and a primary aliphatic alcohol. As a Senior Application Scientist, the fundamental rule I emphasize is that kinetic control is your primary tool .
The primary amine is inherently more nucleophilic than the primary alcohol (due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair more available). However, this kinetic advantage is easily overridden if inappropriate reagents (like hypernucleophilic bases such as DMAP) or highly reactive acylating agents (like acetyl chloride) are used. DMAP forms an N-acylpyridinium intermediate that is highly electrophilic and reactive enough to acylate the less nucleophilic hydroxyl group, leading to the N,O-diacetylated impurity [1].
To achieve >95% chemoselectivity for the N-acetylated product, the system must be self-validating:
Solvent Choice: Protic solvents (like Methanol) or biphasic aqueous systems stabilize the transition state of amine acylation via hydrogen bonding, significantly accelerating N-acetylation over O-acetylation.
Base Selection: Avoid strong or nucleophilic organic bases. If a base is needed to neutralize the acetic acid byproduct (preventing amine protonation), use a mild inorganic base like NaHCO₃ [1].
Acylating Agent: Acetic anhydride (Ac₂O) is the gold standard. It provides the perfect balance of reactivity—electrophilic enough to react rapidly with the amine, but stable enough to ignore the alcohol under mild conditions [2]. Alternatively, ethyl acetate can be used as an acyl donor under enzymatic catalysis [3].
Troubleshooting Guide
Q: Why am I observing significant N,O-diacetylation (over-reaction) in my product mixture?A: This is almost always caused by using an aprotic solvent (e.g., DCM) combined with an excess of acylating agent and a strong or nucleophilic base (e.g., Et₃N, DMAP).
Causality: DMAP activates acetic anhydride to form a highly electrophilic intermediate that does not discriminate between amines and alcohols.
Solution: Eliminate DMAP immediately. Switch to a protic solvent system (e.g., Methanol) or a biphasic EtOAc/Water system. The inherent nucleophilicity of the primary amine is sufficient to drive the reaction with Ac₂O without organic base catalysis [1].
Q: My reaction stalls at 60-70% conversion. How can I drive it to completion without risking O-acetylation?A: Stalled reactions occur because the reaction generates one equivalent of acetic acid for every equivalent of product formed. This acetic acid protonates the remaining unreacted starting material, converting the nucleophilic amine (-NH₂) into a non-nucleophilic ammonium salt (-NH₃⁺).
Solution: Introduce a mild, non-nucleophilic base like saturated aqueous sodium bicarbonate (NaHCO₃) in a biphasic system. This neutralizes the acetic acid without activating the hydroxyl group, allowing the reaction to reach >98% conversion [1].
Q: Can I use acetyl chloride instead of acetic anhydride to speed up the reaction?A: It is highly discouraged. Acetyl chloride is significantly more electrophilic and generates HCl as a byproduct. The rapid generation of HCl instantly protonates the amine, halting the reaction unless a strong base is added. Adding a strong base then triggers O-acetylation. Stick to acetic anhydride for reliable chemoselectivity [2].
Frequently Asked Questions (FAQs)
FAQ 1: What is the best method for scaling up this N-acetylation?A: The biphasic Schotten-Baumann approach (EtOAc/Water with NaHCO₃) is the most scalable and robust. It provides excellent thermal mass for dissipating the exothermic heat of Ac₂O addition and inherently washes away the sodium acetate byproduct into the aqueous layer, streamlining downstream processing.
FAQ 2: How do I monitor the reaction to ensure no O-acetylation occurs?A: LC-MS is the most definitive method. The target N-acetyl product will have a mass of [M+H]⁺ = 208 m/z, while the diacetylated impurity will appear at [M+H]⁺ = 250 m/z. On TLC (using 10% MeOH in DCM), the diacetylated product will migrate significantly higher (less polar) than the N-acetylated product.
FAQ 3: Can I use enzymatic catalysis for absolute selectivity?A: Yes. Immobilized lipases, such as Lipase B from Candida antarctica (CAL-B), can be used with ethyl acetate acting as both the solvent and the acyl donor. This method provides near-perfect chemoselectivity for N-acetylation over O-acetylation, though it requires longer reaction times [3].
Quantitative Data Presentation: Reaction Condition Matrix
The following table summarizes the causal relationship between reaction conditions and chemoselectivity for the acetylation of 4-(2-hydroxyethyl)-phenethylamine.
This protocol leverages a biphasic system to neutralize the acetic acid byproduct continuously, ensuring the amine remains nucleophilic without activating the alcohol [1].
Ethyl Acetate (EtOAc): 10 volumes (relative to starting material weight)
Step-by-Step Methodology:
Dissolution: Dissolve 4-(2-hydroxyethyl)-phenethylamine in EtOAc (10 vol) in a round-bottom flask equipped with a magnetic stirrer.
Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃ to the flask. Ensure vigorous stirring to maximize the interfacial surface area between the organic and aqueous layers.
Cooling: Submerge the flask in an ice-water bath and cool the biphasic mixture to 0–5 °C.
Acylation: Dilute Ac₂O (1.05 eq) in a small amount of EtOAc (1 vol) and add it dropwise to the vigorously stirring mixture over 15 minutes via an addition funnel. (Causality: Dropwise addition prevents local concentration spikes, minimizing the risk of diacetylation).
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
Workup: Transfer the mixture to a separatory funnel. Separate the aqueous layer. Wash the organic layer with brine (5 vol), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure N-acetylated product.
how to increase the sensitivity of 4-(2-Hydroxyethyl)-phenethylamine detection
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify highly polar, low-molecular-weight trace amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify highly polar, low-molecular-weight trace amines.
4-(2-Hydroxyethyl)-phenethylamine (4-HEPEA) presents a classic analytical challenge: it possesses both a primary amine and a primary alcohol, making it highly hydrophilic, and it lacks a strong natural chromophore or fluorophore. Below is our definitive troubleshooting guide to overcoming these structural limitations and achieving sub-nanogram sensitivity.
🔬 Diagnostic Troubleshooting & FAQs
FAQ 1: Why does 4-(2-Hydroxyethyl)-phenethylamine elute in the void volume on my standard C18 column?Causality: Under typical LC-MS acidic mobile phase conditions (e.g., 0.1% formic acid, pH ~2.7), the primary amine of 4-HEPEA (pKa ~9.8) is fully protonated. This renders the molecule extremely polar, preventing meaningful hydrophobic interactions with the stationary phase of a standard C18 column.
Solution: You must either switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analyte, or employ pre-column chemical derivatization to mask the amine and increase the molecule's hydrophobicity[1].
FAQ 2: Our LC-MS/MS signal is buried in background noise. How can we increase the ionization efficiency?Causality: The native 4-HEPEA molecule lacks a functional group that readily holds a charge in the gas phase during Electrospray Ionization (ESI). Furthermore, its low molecular weight places its precursor ion in a heavily congested m/z region (< 200 Da), leading to high chemical noise.
Solution: Implement pre-column chemical derivatization using Dansyl chloride (DNS-Cl). Dansylation targets the primary amine via nucleophilic substitution. This not only adds a bulky, hydrophobic naphthalene ring (solving the C18 retention issue) but also introduces a highly ionizable tertiary dimethylamine group. This tertiary amine acts as an excellent proton acceptor, boosting ESI+ sensitivity by 1 to 3 orders of magnitude[2]. The added mass also shifts the precursor ion to a cleaner region of the MS spectrum, drastically improving the Signal-to-Noise (S/N) ratio[3].
FAQ 3: We tried Dansyl chloride derivatization, but the reaction yield is inconsistent. What went wrong?Causality: Dansylation is highly pH-dependent. The reaction requires the primary amine of 4-HEPEA to be in its deprotonated (nucleophilic) free-base state. If your sample matrix is too acidic, the amine remains protonated and unreactive. Conversely, if the pH is too high (>10.5), Dansyl chloride rapidly hydrolyzes into inactive dansyl acid, consuming the reagent before it can react with your analyte.
Solution: Ensure your reaction is buffered strictly between pH 9.0 and 9.5 using a 100 mM sodium carbonate/bicarbonate buffer. Ensure the reaction is heated to 60°C for at least 30 minutes, and critically, quench the excess reagent to prevent downstream interference[4].
FAQ 4: Can we use Fluorescence Detection (FLD) instead of Mass Spectrometry?Causality: Native 4-HEPEA has negligible natural fluorescence. However, the dansyl group is a strong fluorophore.
Solution: Yes. Once derivatized with Dansyl chloride, 4-HEPEA can be detected via HPLC-FLD (Excitation ~340 nm, Emission ~525 nm) with excellent sensitivity, often reaching low ng/mL limits of detection without the need for an expensive mass spectrometer[5].
📊 Quantitative Data: Method Comparison
Summarized below is the expected analytical performance based on the chosen detection strategy. Derivatization clearly provides the most robust path to trace-level sensitivity.
Analytical Strategy
Stationary Phase
Retention Mechanism
Relative MS Sensitivity
Est. Limit of Detection (LOD)
Native LC-MS/MS
C18 (Reversed-Phase)
Poor (Elutes in void)
1x (Baseline)
10 – 50 ng/mL
Native HILIC-MS/MS
Amide / Bare Silica
Polar partitioning
5x
2 – 10 ng/mL
Acetylation
C18 (Reversed-Phase)
Moderate Hydrophobicity
50x
0.1 – 1.0 ng/mL
Dansylation (DNS-Cl)
C18 (Reversed-Phase)
Strong Hydrophobicity
1000x
0.01 – 0.05 ng/mL
⚙️ Analytical Workflow & Visualization
Logical workflow of chemical derivatization to enhance 4-HEPEA analytical sensitivity.
🧪 Standard Operating Procedure (SOP): Self-Validating Dansylation
This protocol includes a critical quenching step to stabilize the derivative and protect your LC column from highly reactive acyl chlorides.
Step 1: Reagent Preparation
Buffer: Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer and adjust precisely to pH 9.5.
Reagent: Dissolve Dansyl chloride in LC-MS grade acetone to a concentration of 2.0 mg/mL. (Must be prepared fresh daily).
Step 2: Sample Buffering
Transfer 50 µL of the extracted sample (or standard) into a glass autosampler vial.
Add 50 µL of the pH 9.5 buffer.
Self-Validation Check: Verify the pH of a dummy sample using pH paper to ensure the biological matrix has not overcome the buffer's capacity.
Step 3: Derivatization Reaction
Add 100 µL of the Dansyl chloride solution to the vial.
Vortex immediately for 15 seconds to ensure homogeneous mixing.
Step 4: Incubation
Place the vial in a heating block at 60°C for 30 minutes.
Critical: Protect from direct light (e.g., cover with foil) to prevent photodegradation of the active fluorophore.
Step 5: Reaction Quenching
Add 10 µL of 10% methylamine (or 1% formic acid) to the vial.
Causality: This quenches unreacted Dansyl chloride, preventing it from precipitating in your LC lines or causing continuous background reactions that lead to drifting standard curves over long analytical runs.
Step 6: Analysis
Centrifuge the vial at 10,000 x g for 5 minutes if any precipitate forms.
Inject 2–5 µL of the supernatant into the LC-MS/MS or HPLC-FLD system.
📚 References
1.[5] Title: Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC
Source: nih.gov
URL:
2.[4] Title: Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality - MDPI
Source: mdpi.com
URL:
3.[3] Title: High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC
Source: nih.gov
URL:
4.[2] Title: Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome | Analytical Chemistry
Source: acs.org
URL:
5.[1] Title: Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry - PubMed
Source: nih.gov
URL:
troubleshooting guide for 4-(2-Hydroxyethyl)-phenethylamine related experiments
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-(2-Hydroxyethyl)-phenethylamine. As a Senior Application Scientist, my goal is to provide n...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 4-(2-Hydroxyethyl)-phenethylamine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to diagnose and resolve common experimental challenges effectively.
This section addresses the most common hurdles encountered during the synthesis and purification of 4-(2-Hydroxyethyl)-phenethylamine, a molecule that, while structurally straightforward, presents unique challenges due to its dual functional groups (amine and alcohol).
FAQ 1.1: My reductive amination synthesis of 4-(2-Hydroxyethyl)-phenethylamine is resulting in a very low yield. What are the likely causes?
Low yields in the reductive amination pathway, typically starting from a phenylacetic acid derivative or phenylacetaldehyde, often stem from a few critical areas. The primary challenge is managing the reactivity of the starting materials and intermediates.
Answer: Low yields can frequently be traced back to three main factors: inefficient imine formation, suboptimal reduction conditions, or competing side reactions.
Inefficient Imine Formation: The condensation of the amine source (e.g., ammonia or an equivalent) with the carbonyl precursor is a reversible equilibrium reaction. Water produced during this step can drive the reaction backward.
Causality: Le Chatelier's principle dictates that the removal of a product (water) will shift the equilibrium toward the formation of the imine intermediate.
Solution: Conduct the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) or include a dehydrating agent. However, for sensitive substrates, a two-step process is often more reliable: form and potentially isolate the imine first, then proceed with the reduction.[1]
Suboptimal Reduction: The choice and quality of the reducing agent are paramount.
Causality: A weak reducing agent may not efficiently convert the imine to the desired amine. Conversely, an overly harsh reducing agent (like LiAlH₄) could potentially reduce other functional groups or lead to side reactions if not carefully controlled. Sodium borohydride (NaBH₄) is a common choice, but its reactivity is highly dependent on the solvent and pH.[2] Sodium triacetoxyborohydride (STAB) is often a superior choice as it is less basic and selective for imines, even in the presence of aldehydes.[1]
Solution: Ensure your reducing agent is fresh and dry. For a one-pot reaction, STAB is highly recommended. If using NaBH₄, add it portion-wise at a controlled temperature (e.g., 0 °C) to manage exothermic reactions.[2]
Side Reactions: The primary amine product can be more nucleophilic than the ammonia it was formed from, leading to the formation of secondary and tertiary amines.[3]
Causality: The newly formed primary amine can react with another molecule of the carbonyl starting material to form a secondary amine impurity.
Solution: Use a large excess (5-10 equivalents) of the initial amine source (e.g., methanolic ammonia) to statistically favor the formation of the primary amine.[3] This drives the reaction to completion and minimizes the chance of the product reacting further.
FAQ 1.2: My purified product appears to be degrading, showing a brownish color and a change in consistency. What is happening?
Answer: This is a classic sign of degradation common to many phenethylamines. The two most likely culprits are oxidation and reaction with atmospheric carbon dioxide.[4]
Oxidation: The amine functional group is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities like the corresponding aldehyde or carboxylic acid.[4]
Carbonate Formation: As a basic compound, 4-(2-Hydroxyethyl)-phenethylamine will readily react with CO₂ from the air to form a solid carbonate salt.[4][5] This is often seen as a white solid forming around the cap of the storage vial.
Solution: Implement strict storage protocols. The compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) and kept in a cool, dark place, preferably a freezer at -20°C for long-term stability.[4][6]
Section 2: Analytical Characterization Challenges
Confirming the identity and purity of your final compound is a critical step. This section provides guidance on troubleshooting common analytical hurdles.
FAQ 2.1: What is a reliable starting point for an HPLC method to assess the purity of 4-(2-Hydroxyethyl)-phenethylamine?
Answer: A reversed-phase HPLC method with UV detection is a standard and effective approach. Due to the aromatic ring, the compound has a strong UV chromophore.
Recommended Starting Conditions:
Parameter
Recommended Setting
Rationale & Notes
Column
C18, 5 µm, 150 x 4.6 mm
A standard C18 column provides good retention for this moderately polar compound.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
The acidic modifier improves peak shape by protonating the amine, reducing tailing.
Mobile Phase B
Acetonitrile (ACN) or Methanol (MeOH)
ACN is generally preferred for its lower viscosity and UV cutoff.
Gradient
Start at 5-10% B, ramp to 95% B over 10-15 minutes
A gradient elution is recommended to ensure elution of any less polar impurities.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Detection
UV-PDA at ~210 nm and ~254 nm
210 nm provides high sensitivity for the phenethylamine backbone. 254 nm is also useful for aromatic systems. A Photo-Diode Array (PDA) detector is ideal for checking peak purity.[7]
Column Temp.
25-30 °C
Maintaining a constant temperature ensures reproducible retention times.
This method serves as a robust starting point and can be optimized based on the specific impurities observed in your sample.[7][8]
FAQ 2.2: What are the expected key signals in the ¹H NMR and characteristic fragments in the mass spectrum?
Answer: Understanding the expected spectral data is crucial for structural confirmation.
¹H NMR Spectroscopy (in CDCl₃ or D₂O):
Aromatic Protons: You will see signals corresponding to the 4 protons on the benzene ring. Due to the substitution pattern (para), you'll likely observe two doublets (an AA'BB' system), integrating to 2H each, typically in the range of δ 7.0-7.3 ppm.
Ethyl Chain Protons: The two CH₂ groups of the ethylamine side chain will appear as two distinct triplets (or more complex multiplets depending on the solvent and protonation state), each integrating to 2H. The CH₂ group attached to the ring will be around δ 2.7-2.9 ppm, and the CH₂ attached to the nitrogen will be slightly downfield, around δ 2.9-3.1 ppm.
Hydroxyethyl Protons: The two CH₂ groups of the hydroxyethyl group will also likely appear as two triplets. The -CH₂-OH protons will be around δ 3.7-3.9 ppm, and the -CH₂-N protons will be shifted depending on their environment.
Amine and Hydroxyl Protons (NH₂ & OH): These will appear as broad singlets and their chemical shift is highly variable depending on concentration, solvent, and temperature. They will exchange with D₂O.
Mass Spectrometry (Electron Ionization - EI):
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.
Base Peak: The most characteristic fragmentation for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain). This results in a prominent fragment ion from the iminium cation, [CH₂=NH₂]⁺, at m/z 30 . However, for this N-substituted amine, the primary fragmentation will be cleavage beta to the nitrogen, resulting in a benzylic cation fragment. The most prominent fragment is often the tropylium ion at m/z 91 or a fragment resulting from cleavage at the benzylic position. A key fragment will arise from the loss of the hydroxyethyl group. The specific fragmentation pattern can be complex and is best compared against a known standard or predicted using fragmentation software.[9][10][11]
Section 3: Diagrams and Workflows
Visualizing processes is key to understanding and troubleshooting them. The following diagrams outline the synthesis, a troubleshooting decision tree, and the overall analytical workflow.
Caption: A generalized synthetic workflow.
Caption: A decision tree for diagnosing low synthetic yield.
Section 4: Detailed Experimental Protocols
The following protocols provide detailed, self-validating steps for key experimental procedures.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis from 4-hydroxyphenylacetaldehyde and 2-aminoethanol using sodium triacetoxyborohydride (STAB).
Materials:
4-hydroxyphenylacetaldehyde
2-aminoethanol
Sodium triacetoxyborohydride (STAB)
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
Acetic Acid (glacial)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium chloride (Brine)
Magnesium sulfate (MgSO₄) (anhydrous)
Procedure:
To a flame-dried round-bottom flask under an argon atmosphere, add 4-hydroxyphenylacetaldehyde (1.0 eq) and anhydrous DCE (or THF).
Add 2-aminoethanol (1.1 eq) to the solution and stir for 20 minutes at room temperature. A small amount of glacial acetic acid (0.1 eq) can be added to catalyze imine formation.
In a single portion, add STAB (1.5 eq) to the stirred mixture. The reaction may become slightly exothermic.
Stir the reaction at room temperature for 12-24 hours.
Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde spot has been completely consumed.
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
Crude product from Protocol 1
Silica gel (230-400 mesh)
Solvents: Dichloromethane (DCM) and Methanol (MeOH)
Ammonium Hydroxide (optional, for improved elution)
Procedure:
Prepare a mobile phase. A gradient of 0% to 10% MeOH in DCM is a good starting point. Adding 0.5-1% ammonium hydroxide to the mobile phase can prevent peak tailing on the silica gel.
Dry-load the crude product: Dissolve the crude oil/solid in a minimal amount of methanol, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
Pack a glass column with silica gel using your starting eluent (e.g., 100% DCM).
Carefully add the dry-loaded sample to the top of the column.
Validation Step: Elute the column with the solvent gradient. Collect fractions and analyze each by TLC, staining with potassium permanganate or ninhydrin to visualize the amine.
Combine the fractions containing the pure product (as determined by TLC).
Remove the solvent under reduced pressure to yield the purified 4-(2-Hydroxyethyl)-phenethylamine.
References
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Organic Syntheses Procedure. Retrieved from [Link][3]
Anstett, A. L. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Digital Repository at the University of Maryland. Retrieved from [Link]
Durden, D. A., & Davis, B. A. (1996). New high-performance liquid chromatographic procedure for the detection and quantification of β-phenylethylamine. Journal of Chromatography B: Biomedical Sciences and Applications, 685(2), 269-275. Retrieved from [Link][12]
Acheampong, A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for the Detection and Quantification of a Novel Pyrazolone-Based Compound in Nanosuspension. Molecules, 29(22), 5029. Retrieved from [Link][7]
Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Organic Syntheses Procedure. Retrieved from [Link]
MyTutor. (n.d.). Describe, in three steps, how you would synthesise phenylethylamine (C6H5CH2CH2NH2) from methylbenzene. MyTutor. Retrieved from [Link]
Wikipedia. (n.d.). Phenethylamine. Wikipedia. Retrieved from [Link][5]
Google Patents. (n.d.). Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. Google Patents.
Google Patents. (n.d.). Process for preparing 2-hydroxy-2-phenylethylamines. Google Patents.
Hsieh, Y-Z., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 323, 110807. Retrieved from [Link][8]
Chang, Y-C., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. Retrieved from [Link][9]
Google Patents. (n.d.). Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
Clark, C. R., & DeRuiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link][10]
ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. Retrieved from [Link][11]
A Comparative Guide to the Biological Effects of 4-(2-Hydroxyethyl)-phenethylamine and Tyramine
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of endogenous trace amines and their synthetic analogs, understanding the nuanced differences in their biological activities i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of endogenous trace amines and their synthetic analogs, understanding the nuanced differences in their biological activities is paramount for advancing neuroscience research and drug development. This guide provides an in-depth, objective comparison of two structurally related phenethylamines: 4-(2-Hydroxyethyl)-phenethylamine, more commonly known in the scientific literature as phenylethanolamine (PEOH) , and tyramine . While both are derivatives of the basic phenethylamine skeleton, a single hydroxyl group modification on the beta-carbon of the ethylamine side chain in PEOH, and a para-hydroxyl group on the phenyl ring of tyramine, lead to distinct pharmacological profiles.
This document will dissect their biological effects, from receptor interactions and metabolic pathways to their physiological consequences. We will explore the causality behind their differing activities, supported by experimental data, and provide detailed protocols for key comparative assays. Our goal is to equip researchers with the foundational knowledge and practical insights necessary to investigate these compounds further.
Structural and Physicochemical Properties: The Foundation of Biological Activity
The seemingly minor structural differences between phenylethanolamine and tyramine have profound implications for their interaction with biological targets.
Phenylethanolamine (PEOH) , or 4-(2-Hydroxyethyl)-phenethylamine, features a hydroxyl group on the β-carbon of the ethylamine side chain. This modification increases its polarity compared to its parent compound, phenethylamine.
Tyramine , or 4-(2-aminoethyl)phenol, possesses a hydroxyl group at the para-position of the phenyl ring. This phenolic hydroxyl group makes it a derivative of the amino acid tyrosine.
These structural distinctions influence their ability to cross the blood-brain barrier and their affinity for various receptors and enzymes. Notably, tyramine's polarity limits its ability to cross the blood-brain barrier, resulting in primarily peripheral effects when ingested[1].
Receptor Interaction Profiles: A Tale of Two Affinities
The primary mechanism of action for both phenylethanolamine and tyramine involves their interaction with a range of G-protein coupled receptors (GPCRs), most notably the Trace Amine-Associated Receptor 1 (TAAR1), as well as adrenergic receptors. However, their potencies and affinities differ significantly.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a key receptor for trace amines and is involved in the modulation of monoaminergic neurotransmission[2]. Both PEOH and tyramine are agonists at TAAR1, but with differing potencies.
Tyramine is a potent full agonist of human TAAR1 (hTAAR1)[1]. Studies have reported EC50 values for tyramine at hTAAR1 in the range of 214 nM to 219 nM[3].
Phenylethanolamine (PEOH) is also an agonist at hTAAR1. However, it is less potent than its parent compound, phenethylamine, and also less potent than tyramine. The enantiomers of PEOH, R-(−)-phenylethanolamine and S-(+)-phenylethanolamine, have been reported to have EC50 values of approximately 1800 nM and 1720 nM, respectively, at hTAAR1[4].
This difference in potency at TAAR1 suggests that tyramine may have a more pronounced modulatory effect on monoaminergic systems where TAAR1 is expressed.
Adrenergic Receptors
The adrenergic system is a critical target for both compounds, particularly in mediating their cardiovascular effects.
Tyramine is well-known as an indirect sympathomimetic, primarily acting by displacing norepinephrine from storage vesicles in sympathetic neurons[1]. Its direct affinity for adrenergic receptors is generally low.
Phenylethanolamine (PEOH) exhibits direct activity at adrenergic receptors. It has been shown to have a weak affinity for the β2 adrenergic receptor, approximately 1/400th that of epinephrine[4]. Studies on various arylethanolamine derivatives suggest that modifications to the phenyl ring are critical for high affinity at α-adrenergic receptors[5]. While direct, comprehensive binding data for PEOH across all adrenergic subtypes is limited, its structural similarity to norepinephrine suggests it may interact with both α- and β-adrenergic receptors[4]. Interestingly, one study found that tyramine and phenylethanolamine act as partial allosteric antagonists at both β1- and β2-adrenergic receptors[3].
Dopaminergic and Serotonergic Receptors
The interaction of these trace amines with dopamine and serotonin receptors is less pronounced compared to TAAR1 and their indirect effects on the adrenergic system.
Tyramine has been shown to have a very low affinity for dopamine D2 receptors[6].
Phenylethanolamine (PEOH) and its parent compound, phenethylamine, have been studied in the context of dopaminergic neurotransmission, but their direct binding affinities for dopamine receptors are not well-characterized and are presumed to be low[7]. Similarly, while various phenethylamine derivatives have been evaluated for their affinity to serotonin receptors, data for the unsubstituted phenylethanolamine is scarce[8][9][10].
Table 1: Comparative Receptor and Transporter Interaction Profile
The metabolism of phenylethanolamine and tyramine is a critical determinant of their bioavailability and duration of action. The primary enzymes involved are Monoamine Oxidases (MAO-A and MAO-B).
Tyramine is predominantly metabolized by MAO-A , which is highly expressed in the gut and liver. This extensive first-pass metabolism is why dietary tyramine does not typically cause adverse effects, unless MAO-A is inhibited[1][]. Both MAO-A and MAO-B can metabolize tyramine[7].
Phenylethanolamine (PEOH) : The metabolism of PEOH is not as extensively studied as that of tyramine. However, its parent compound, phenethylamine, is a preferred substrate for MAO-B [12][13]. It is plausible that PEOH is also a substrate for MAO, likely with a preference for MAO-B. Phenylethanolamine can also be N-methylated by phenylethanolamine N-methyltransferase (PNMT)[14].
This differential metabolism has significant clinical implications. Inhibition of MAO-A, but not typically MAO-B at therapeutic doses, leads to the well-known "cheese effect," a hypertensive crisis caused by the ingestion of tyramine-rich foods[].
Table 2: Comparative Metabolic Profile
Feature
4-(2-Hydroxyethyl)-phenethylamine (PEOH)
Tyramine
Primary Metabolic Enzyme
Likely Monoamine Oxidase (MAO), potentially with a preference for MAO-B. Also a substrate for PNMT[14].
Less likely to cause a "cheese effect" with MAO-A inhibitors compared to tyramine.
High risk of hypertensive crisis with MAO-A inhibitors[].
Physiological and Pharmacological Effects: From Blood Pressure to Neurotransmission
The differences in receptor interactions and metabolism translate into distinct physiological and pharmacological effects.
Cardiovascular Effects
Both compounds can elicit cardiovascular responses, but through different primary mechanisms.
Tyramine 's cardiovascular effects are primarily indirect. By displacing norepinephrine from sympathetic nerve terminals, it causes vasoconstriction and an increase in heart rate and blood pressure[1]. This is the basis of the tyramine pressor response, which is significantly potentiated by MAO-A inhibitors[3][15].
Phenylethanolamine (PEOH) has been shown to possess strong cardiovascular activity, likely through direct action on adrenergic receptors[4]. In vivo studies in animals have demonstrated its ability to increase pupil diameter and alter heart rate, consistent with α- and β-adrenergic receptor stimulation[4].
A direct comparative study on vascular tissue found that both tyramine and phenylethanolamine can cause vasoconstriction, but the response to phenylethanolamine was more pronounced in some preparations[16].
Neurological Effects
Due to its limited ability to cross the blood-brain barrier, the central nervous system (CNS) effects of peripherally administered tyramine are minimal[1]. In contrast, phenylethanolamine and its parent compound, phenethylamine, are considered trace amines within the CNS and are believed to act as neuromodulators[2].
Tyramine , when present in the brain, can act as a neuromodulator through TAAR1 activation and can also influence the release of other neurotransmitters[1][6].
Phenylethanolamine (PEOH) , as a TAAR1 agonist, is expected to modulate dopaminergic and serotonergic systems where TAAR1 is expressed[2]. Its parent compound, phenethylamine, is known to increase extracellular dopamine levels.
Experimental Protocols for Comparative Analysis
To provide a framework for the direct comparison of these two compounds, we outline several key experimental protocols. The causality behind these experimental choices lies in the need to quantitatively assess their fundamental pharmacological properties: receptor binding, functional activity, and in vivo physiological response.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compounds for various adrenergic receptor subtypes. The choice of a competitive binding assay is based on its ability to accurately quantify the interaction of an unlabeled compound with a receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
Objective: To determine the Ki of phenylethanolamine and tyramine at α1, α2, β1, and β2 adrenergic receptors.
Workflow Diagram:
Caption: Workflow for determining receptor binding affinity using a radioligand assay.
Detailed Methodology:
Membrane Preparation:
Harvest tissue (e.g., rat cortex for α-receptors, heart for β-receptors) or cultured cells expressing the desired adrenergic receptor subtype.
Homogenize the tissue/cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
Perform differential centrifugation to isolate the membrane fraction.
Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration. Store aliquots at -80°C.
Competitive Binding Assay:
In a 96-well plate, set up reactions containing:
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
A fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β receptors).
A range of concentrations of the unlabeled competitor (phenylethanolamine or tyramine).
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist, e.g., phentolamine for α, propranolol for β).
Initiate the reaction by adding the membrane preparation.
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
Termination and Detection:
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.
Wash the filters multiple times with ice-cold assay buffer.
Measure the radioactivity retained on the filters using a scintillation counter (for 3H) or a gamma counter (for 125I).
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the competitor.
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for TAAR1 Agonism
This protocol measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic AMP (cAMP). This is a standard method for assessing the agonistic activity of compounds at Gs-coupled receptors like TAAR1.
Objective: To determine the EC50 and Emax of phenylethanolamine and tyramine at hTAAR1.
Workflow Diagram:
Caption: Workflow for determining TAAR1 agonist activity using a cAMP assay.
Detailed Methodology:
Cell Culture:
Culture a suitable cell line (e.g., HEK293) stably or transiently expressing human TAAR1.
Seed the cells into a 96-well plate and allow them to adhere overnight.
Agonist Stimulation:
Prepare serial dilutions of phenylethanolamine and tyramine in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
Remove the culture medium from the cells and add the compound dilutions.
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
cAMP Detection:
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
For an HTRF assay, this typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The cellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.
Data Analysis:
Generate a standard curve using known concentrations of cAMP.
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
Plot the cAMP concentration against the log concentration of the agonist.
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
In Vivo Tyramine Pressor Response Assay
This in vivo model is the gold standard for assessing the potentiation of tyramine's cardiovascular effects, particularly in the context of MAO inhibition. A modified version can be used to directly compare the pressor effects of tyramine and phenylethanolamine.
Objective: To compare the dose-response relationship of intravenously administered tyramine and phenylethanolamine on blood pressure in anesthetized rats.
Workflow Diagram:
Caption: Workflow for the in vivo tyramine pressor response assay.
Detailed Methodology:
Animal Preparation:
Anesthetize a rat (e.g., with urethane or isoflurane).
Surgically implant a catheter into the carotid artery and connect it to a pressure transducer for continuous blood pressure monitoring.
Implant a second catheter into the jugular vein for intravenous drug administration.
Allow the animal's blood pressure to stabilize.
Drug Administration:
Record a stable baseline blood pressure.
Administer escalating bolus doses of tyramine hydrochloride or phenylethanolamine hydrochloride intravenously at set intervals (e.g., every 15 minutes).
Continuously monitor and record mean arterial pressure (MAP).
Data Analysis:
For each dose, determine the peak increase in MAP from the pre-dose baseline.
Plot the change in MAP against the log of the administered dose for each compound.
Compare the dose-response curves for tyramine and phenylethanolamine to determine their relative pressor potencies.
Conclusion
The biological effects of 4-(2-Hydroxyethyl)-phenethylamine (phenylethanolamine) and tyramine, while originating from a common phenethylamine scaffold, diverge based on key structural modifications. Tyramine's primary role is that of a potent TAAR1 agonist and an indirect sympathomimetic, with its action heavily influenced by MAO-A metabolism. Its clinical relevance is most pronounced in its interaction with MAOIs.
Phenylethanolamine, on the other hand, appears to act as a weaker TAAR1 agonist and may exert its effects through direct, albeit weak, interactions with adrenergic receptors. Its metabolism is likely governed by MAO-B, similar to its parent compound.
For researchers and drug development professionals, these differences present distinct opportunities and challenges. Tyramine's potent peripheral effects make it a useful pharmacological tool for studying the sympathetic nervous system and a critical consideration in the development of MAOIs. Phenylethanolamine, with its potential for more direct adrenergic activity and different metabolic profile, may serve as a lead compound for the development of novel modulators of the adrenergic and trace amine systems. The experimental protocols provided herein offer a robust starting point for further elucidating the comparative pharmacology of these two intriguing biogenic amines. Future research should focus on obtaining a comprehensive receptor binding profile for phenylethanolamine to enable a more complete and quantitative comparison.
Kleinau, G., Pratzka, J., Nürnberg, D., Grüters, A., Führer-Sakel, D., Krude, H., et al. (2011). Differential Modulation of Beta-Adrenergic Receptor Signaling by Trace Amine-Associated Receptor 1 Agonists. PLoS ONE, 6(10), e27073. [Link]
Isberg, V., Paine, J., Leth-Petersen, S., Kristensen, J. L., & Gloriam, D. E. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. [Link]
Wang, Y., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-186. [Link]
Chambers, J. J., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 2001-2012. [Link]
Christensen, J. R., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4158. [Link]
Broadley, K. J., et al. (2004). Vasodilator effects of b -phenylethylamine ( b -PEA) and tyramine in rat isolated perfused mesenteric vascular beds. Journal of Pharmacy and Pharmacology, 56(1), 105-111. [Link]
Zhelyazkova-Savova, M. D., et al. (2008). Cardiovascular effects of tyramine: adrenergic and cholinergic interactions. Autonomic & Autacoid Pharmacology, 28(1), 21-29. [Link]
Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 11, 1278. [Link]
Release of [3H] dopamine, [3H] tyramine and [3H]2-phenylethylamine... | Download Scientific Diagram. [Link]
Ohta, H., et al. (2017). Tyramine and β-phenylethylamine, from fermented food products, as agonists for the human trace amine-associated receptor 1 (hTAAR1) in the stomach. Bioscience, Biotechnology, and Biochemistry, 81(5), 1002-1006. [Link]
Glennon, R. A., et al. (1983). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 26(11), 1675-1679. [Link]
Berry, M. D. (2015). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Pharmaceuticals, 8(3), 525-551. [Link]
Esposito, E., et al. (2021). Trace amine-associated receptor 1 agonists differentially regulate dopamine transporter function. Neuropsychopharmacology, 46(10), 1795-1804. [Link]
The Rogue Scientist. (2022). Genes and Tyramine Intolerance Part 2: Monoamine Oxidase B. [Link]
Williams, S. G., et al. (2023). Trace amine-induced vasoconstriction of human mammary artery and saphenous vein. Journal of Pharmacy and Pharmacology, 75(7), 963-973. [Link]
Cohn, J. N. (1965). COMPARATIVE CARDIOVASCULAR EFFECTS OF TYRAMINE, EPHEDRINE, AND NOREPINEPHRINE IN MAN. Circulation Research, 16, 174-182. [Link]
Knoll, J. (1995). Phenylethylamine and tyramine are mixed-acting sympathomimetic amines in the brain. Life Sciences, 56(8), 565-574. [Link]
Leclerc, G., et al. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744. [Link]
Berry, M. D. (2011). The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding. Neuroscience Letters, 499(1), 43-46. [Link]
Clark, R. D., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 99-106. [Link]
phenylephrine [Ligand Id: 485] activity data from GtoPdb and ChEMBL. [Link]
Bevan, P., et al. (1977). Comparison of the Responses of Single Cortical Neurones to Tyramine and Noradrenaline: Effects of Desipramine. British Journal of Pharmacology, 59(3), 497-503. [Link]
Grunewald, G. L., et al. (2005). Inhibitors of phenylethanolamine N-methyltransferase devoid of alpha2-adrenoceptor affinity. Bioorganic & Medicinal Chemistry Letters, 15(23), 5323-5327. [Link]
Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis. Experimental & Molecular Medicine, 53(7), 1195-1206. [Link]
Finberg, J. P. (2014). Tyramine potentiation during treatment with MAO inhibitors. Journal of Neural Transmission, 121(8), 947-956. [Link]
High-affinity binding of agonists to beta-adrenergic receptors on intact cells. Proceedings of the National Academy of Sciences, 79(12), 3697-3701. [Link]
Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Micromachines, 15(1), 123. [Link]
Christensen, J. R., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4158. [Link]
Richfield, E. K., et al. (1989). Anatomical and affinity state comparisons between dopamine D1 and D2 receptors in the rat central nervous system. Brain Research, 482(1), 125-137. [Link]
van der Meer, F., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. International Clinical Psychopharmacology, 32(5), 249-255. [Link]
Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Psychiatry, 12, 635897. [Link]
D'Andrea, G., et al. (2022). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Foods, 11(10), 1496. [Link]
Durden, D. A., et al. (1982). Simultaneous Analyses of Phenethylamine, Phenylethanolamine, Tyramine and Octopamine in Rat Brain Using Fluorescamine. Journal of Chromatography B: Biomedical Sciences and Applications, 231(2), 291-299. [Link]
Nakamura, M., et al. (1998). Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study. European Journal of Pharmacology, 349(2-3), 163-169. [Link]
A Senior Application Scientist's Guide to the Analytical Detection of 4-(2-Hydroxyethyl)-phenethylamine (Tyrosol)
Welcome to an in-depth comparative analysis of the analytical methodologies for the detection and quantification of 4-(2-Hydroxyethyl)-phenethylamine, more commonly known as Tyrosol. This guide is tailored for researcher...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to an in-depth comparative analysis of the analytical methodologies for the detection and quantification of 4-(2-Hydroxyethyl)-phenethylamine, more commonly known as Tyrosol. This guide is tailored for researchers, scientists, and professionals in drug development who require robust and reliable methods for the analysis of this potent antioxidant. We will delve into the nuances of established techniques, from the workhorse of chromatography to the rapid evolution of biosensor technology, providing not just protocols but the scientific rationale behind them. Our focus is on empowering you to make informed decisions for your specific analytical challenges.
The Significance of Tyrosol Detection
Tyrosol (2-(4-hydroxyphenyl)ethanol) is a phenylethanoid compound of significant interest due to its potent antioxidant properties and potential health benefits, including cardioprotective, anti-inflammatory, and neuroprotective effects.[1] Found in a variety of natural sources, most notably olive oil, its accurate quantification is paramount for quality control in the food and nutraceutical industries, as well as for advancing pharmacological research. This guide will navigate the analytical landscape for Tyrosol, comparing the established methods of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with the agile technique of Capillary Electrophoresis (CE) and the innovative approach of biosensors.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted technique for Tyrosol analysis, lauded for its versatility, robustness, and high-resolution capabilities. When coupled with a Diode Array Detector (DAD) or a UV detector, HPLC offers a reliable and validated method for the quantification of Tyrosol in various matrices, from fungal cultures to olive oil and cosmetic products.[2][3]
The Chromatographic Rationale
The principle of HPLC lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For Tyrosol, a polar compound, reversed-phase chromatography is the method of choice. A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. Tyrosol, being polar, has a lower affinity for the stationary phase and a higher affinity for the mobile phase, allowing for its elution and separation from less polar compounds.
The choice of mobile phase composition and gradient is critical for achieving optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities.[2] The addition of an acid, such as formic or acetic acid, to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group of Tyrosol, resulting in sharper peaks and improved chromatographic resolution.
Detailed Experimental Protocol: HPLC-DAD Analysis of Tyrosol
This protocol is a synthesized example based on common practices for the analysis of Tyrosol in liquid samples.[2][4]
1. Sample Preparation: Liquid-Liquid Extraction
To 0.5 mL of the liquid sample (e.g., fungal culture medium), adjust the pH to 7.0.
Perform a liquid-liquid extraction with 3 mL of ethyl acetate.
Vortex the mixture vigorously for 2 minutes.
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
Carefully collect the organic (upper) layer containing the extracted Tyrosol.
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or air.
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
Inject 20 µL of the reconstituted sample into the HPLC system.
2. Chromatographic Conditions
Column: ZORBAX® ODS (250 × 4.6 mm, 5 µm particle size) or equivalent C18 column.[2]
Mobile Phase:
A: Water with 0.1% formic acid
B: Acetonitrile
Gradient Program:
0-5 min: 10% B
5-25 min: Linear gradient from 10% to 100% B
25-30 min: 100% B
30.1-35 min: Re-equilibration at 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: Diode Array Detector (DAD) at 225 nm and 280 nm.[2][3]
3. Validation Parameters
Linearity: Establish a calibration curve using standard solutions of Tyrosol in the expected concentration range (e.g., 0.0125 - 5.0 µg/mL).[2]
Limit of Quantification (LOQ): Determined as the lowest concentration that can be measured with acceptable precision and accuracy. For a similar HPLC-DAD method, the LOQ was found to be 0.0125 µg/mL.[2]
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. The coefficient of variation (%CV) for precision and the percentage error (%E) for accuracy should ideally be below 15%.[2]
Recovery: Determined by spiking a blank matrix with a known concentration of Tyrosol and performing the entire analytical procedure. Recoveries are typically expected to be in the range of 80-120%.[2]
Visualizing the HPLC Workflow
Caption: Workflow for Tyrosol analysis using HPLC-DAD.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical tool, offering high sensitivity and specificity.[1] However, Tyrosol, with its polar hydroxyl groups, is non-volatile. Therefore, a crucial derivatization step is required to make it amenable to GC analysis.
The Rationale Behind Derivatization
Derivatization chemically modifies a compound to enhance its analytical properties. For Tyrosol, the active hydrogens of the hydroxyl groups are replaced with a less polar, more volatile group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method. This process converts Tyrosol into its more volatile and thermally stable trimethylsilyl (TMS) ether, allowing it to be vaporized in the GC injector and travel through the column without degradation.[1]
The mass spectrometer then provides definitive identification based on the unique fragmentation pattern of the derivatized Tyrosol. This makes GC-MS a highly reliable method for confirming the presence of Tyrosol, especially in complex matrices where interferences can be a challenge for other detectors.
Detailed Experimental Protocol: GC-MS Analysis of Tyrosol
This protocol is a synthesized example based on common practices for the analysis of Tyrosol in plant extracts.[1]
1. Sample Preparation: Extraction
Homogenize 1-5 g of the plant material to a fine powder.
Add 20 mL of a methanol/water (80/20, v/v) solution.
Vortex for 2 minutes and then sonicate for 15 minutes to enhance extraction.
Centrifuge at 4000 rpm for 10 minutes.
Decant the supernatant and evaporate to dryness.
2. Derivatization: Silylation
To the dried extract, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a solvent (e.g., pyridine or acetonitrile).
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
Cool the sample to room temperature before injection.
3. GC-MS Conditions
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Injector: Splitless mode at 250°C.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-550.
Identification: Based on retention time and comparison of the mass spectrum with a reference library.
Visualizing the GC-MS Workflow
Caption: Workflow for Tyrosol analysis using GC-MS.
Capillary Electrophoresis (CE): A High-Efficiency Separation Technique
Capillary Electrophoresis (CE) offers a powerful alternative to chromatography, providing rapid and highly efficient separations of charged molecules. In the context of Tyrosol analysis, Capillary Zone Electrophoresis (CZE) is the most relevant mode.
The Principle of Electrophoretic Separation
In CZE, a buffer-filled capillary is subjected to a high voltage. Ions in the sample migrate through the capillary at different velocities depending on their charge-to-size ratio and the electroosmotic flow (the bulk flow of the buffer). For the analysis of phenolic compounds like Tyrosol, a high pH buffer (e.g., sodium tetraborate at pH 9.6) is used to deprotonate the phenolic hydroxyl groups, imparting a negative charge on the analytes.[5] This allows for their separation based on their differential migration towards the anode.
The key advantages of CE include very high separation efficiency (leading to sharp peaks), short analysis times, and minimal solvent consumption. A study demonstrated the separation of 21 different phenols, including Tyrosol, within 10 minutes.[5]
Experimental Parameters for CE Analysis of Tyrosol
Capillary: Fused-silica capillary (e.g., 40 cm x 50 µm).[5]
Emerging Biosensor Technologies: The Future of Rapid Detection
Biosensors represent a rapidly advancing frontier in analytical science, offering the potential for highly sensitive, selective, and real-time detection of target analytes. For Tyrosol, electrochemical biosensors are showing particular promise.
The Biosensing Paradigm
Enzyme-based biosensors utilize the specific catalytic activity of an immobilized enzyme to generate a measurable signal. For instance, a biosensor for hydroxytyrosol (a related compound) has been developed using the enzyme tyrosinase immobilized on single-walled carbon nanotubes.[6] Tyrosinase catalyzes the oxidation of phenols, and the resulting change in current can be measured electrochemically. The high selectivity of the enzyme for its substrate provides excellent specificity for the analysis.
While still in the developmental stage for routine Tyrosol analysis, biosensors offer several potential advantages, including portability, low cost, and the ability to perform on-site measurements. Further research is needed to enhance their robustness and applicability to complex sample matrices.
Comparative Performance of Analytical Methods
Feature
HPLC-DAD
GC-MS
Capillary Electrophoresis (CZE)
Biosensors
Principle
Differential partitioning between mobile and stationary phases.
Separation of volatile compounds followed by mass-based detection.
Differential migration of charged species in an electric field.
Specific biological recognition event coupled to a transducer.
Excellent (mass fragmentation provides high confidence)
High (based on charge-to-size ratio)
Excellent (highly specific biological interaction)
Matrix Effects
Can be significant, requiring sample cleanup.
Can be significant, but derivatization can help.
Generally lower than HPLC.
Can be a challenge, requiring careful sensor design.
Cost
Moderate to high
High
Moderate
Potentially low for single-use sensors
Maturity
Well-established, widely used.
Well-established, widely used.
Established, but less common than HPLC/GC.
Emerging, under development.
Key Advantage
Robustness and versatility.
High sensitivity and definitive identification.
High separation efficiency and speed.
Portability and potential for real-time analysis.
Key Limitation
Moderate throughput, solvent consumption.
Requires derivatization for non-volatile analytes.
Sensitive to matrix composition.
Stability and robustness can be issues.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for 4-(2-Hydroxyethyl)-phenethylamine detection is contingent upon the specific requirements of the analysis.
For routine quality control and quantification in well-characterized matrices, HPLC-DAD offers a robust, reliable, and validated solution. Its versatility and widespread availability make it the workhorse for most applications.
When definitive identification and the highest sensitivity are paramount, particularly in complex biological matrices, GC-MS is the method of choice, despite the need for a derivatization step.
For rapid screening of a large number of samples where high separation efficiency is beneficial, Capillary Electrophoresis presents a compelling alternative to traditional chromatographic methods.
Looking towards the future, biosensors hold immense promise for rapid, on-site, and cost-effective analysis, although further development is required to bring them into routine use.
References
BenchChem. (2025). Application Notes & Protocols for the GC-MS Analysis of Tyrosol in Plant Extracts.
Bonoli, M., Montanucci, M., et al. (2003). Fast separation and determination of tyrosol, hydroxytyrosol and other phenolic compounds in extra-virgin olive oil by capillary zone electrophoresis with ultraviolet-diode array detection. Journal of Chromatography A, 1011(1-2), 163-72. Retrieved from [Link]
A simple method for the quantitative analysis of tyrosol by hplc in liquid Czapek Cultures from endophytic fungi. (n.d.). SciELO. Retrieved from [Link]
Determination of Salidroside and Tyrosol in Rhodiola by Capillary Electrophoresis With graphene/poly(urea-formaldehyde) Composite Modified Electrode. (2011). PubMed. Retrieved from [Link]
Analysis of Total Contents of Hydroxytyrosol and Tyrosol in Olive Oils. (2012). ACS Publications. Retrieved from [Link]
ISO 23942:2022 - Hydroxytyrosol Tyrosol in Olive Oil RP-HPLC Method. (n.d.). iTeh Standards. Retrieved from [Link]
GC-MS Evaluation of Phenolic Compounds in Virgin Olive Oil. (n.d.). Academia.edu. Retrieved from [Link]
Bazoti, F. N., Gikas, E., Puel, C., Coxam, V., & Tsarbopoulos, A. (2005). Development of a sensitive and specific solid phase extraction--gas chromatography-tandem mass spectrometry method for the determination of elenolic acid, hydroxytyrosol, and tyrosol in rat urine. Journal of Agricultural and Food Chemistry, 53(16), 6213-21. Retrieved from [Link]
Tyrosol and Hydroxytyrosol Determination in Extra Virgin Olive Oil with Direct Liquid Electron Ionization-Tandem Mass Spectrometry. (2021). MDPI. Retrieved from [Link]
Total content of hydroxytyrosol and tyrosol in virgin olive oils: method optimization, validation and application. (n.d.). Biblioteca Digital do IPB. Retrieved from [Link]
A simple method for the quantitative analysis of tyrosol by hplc in liquid Czapek Cultures from endophytic fungi. (2025). ResearchGate. Retrieved from [Link]
Determination of Hydroxytyrosol and Tyrosol by Liquid Chromatography for the Quality Control of Cosmetic Products Based on Olive Extracts. (2015). PubMed. Retrieved from [Link]
Determination of Hydroxytyrosol in Plasma by HPLC. (2000). Analytical Chemistry. Retrieved from [Link]
Sensitive Detection of Hydroxytyrosol in Extra Virgin Olive Oils with a Novel Biosensor Based on Single-Walled Carbon Nanotubes. (2022). Semantic Scholar. Retrieved from [Link]
A Comparative Guide to the Efficacy of Phenethylamine Derivatives: Focusing on 4-Hydroxyphenethylamine (Tyramine) and its Analogs
This guide provides a comprehensive comparison of the efficacy of various phenethylamine derivatives, with a particular focus on 4-(2-aminoethyl)phenol, more commonly known as Tyramine. While direct pharmacological data...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the efficacy of various phenethylamine derivatives, with a particular focus on 4-(2-aminoethyl)phenol, more commonly known as Tyramine. While direct pharmacological data for a compound explicitly named "4-(2-Hydroxyethyl)-phenethylamine" is scarce in peer-reviewed literature, its chemical structure is synonymous with Tyramine, a well-characterized trace amine. This guide will, therefore, leverage the extensive research on Tyramine and compare its efficacy profile with other notable classes of phenethylamine derivatives.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth technical overview, supported by experimental data and detailed protocols, to facilitate further research and development in this area.
Introduction to Phenethylamines
Phenethylamines are a broad class of compounds characterized by a phenethylamine backbone. This chemical scaffold is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of psychoactive substances.[1] Substitutions on the phenyl ring, the ethylamine side chain, or the amino group can dramatically alter the pharmacological properties of these molecules, leading to a diverse range of effects, including stimulant, entactogenic, and psychedelic actions.[2]
4-Hydroxyphenethylamine (Tyramine): A Key Trace Amine
Tyramine is an endogenous trace amine derived from the amino acid tyrosine.[3] It is found in various foods and is also produced in the human body.[4] Unlike many other phenethylamine derivatives, tyramine does not readily cross the blood-brain barrier, which limits its central psychoactive effects when ingested.[3][5] Its primary mechanism of action in the periphery is as a catecholamine releasing agent, meaning it can displace stored norepinephrine from nerve terminals, leading to sympathomimetic effects such as an increase in blood pressure.[3][6]
A crucial aspect of tyramine's pharmacology is its interaction with Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[6][7][8] Tyramine is a potent agonist of TAAR1.[4][5]
Comparative Efficacy of Phenethylamine Derivatives
The efficacy of phenethylamine derivatives is largely determined by their affinity and functional activity at various receptors and transporters. The following sections compare the known properties of Tyramine with other well-studied phenethylamine classes.
Receptor Binding and Functional Activity
The primary targets for many psychoactive phenethylamines are the serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, which is central to their psychedelic effects.[9][10] Other important targets include monoamine transporters (DAT, NET, SERT) and other serotonin and adrenergic receptors.
Table 1: Comparative Receptor Affinities (Ki, nM) and Functional Activities (EC₅₀, nM) of Selected Phenethylamines
Note: Data is compiled from various sources and should be considered representative. Exact values can vary based on experimental conditions.
As indicated in Table 1, Tyramine shows negligible affinity for the 5-HT₂ receptors, which is consistent with its lack of psychedelic effects. Its primary efficacy lies in its action as a TAAR1 agonist and a releaser of catecholamines. In contrast, psychedelic phenethylamines like 2C-B and DOI exhibit high affinity and agonist activity at 5-HT₂ₐ and 5-HT₂C receptors.[11]
Experimental Protocols for Efficacy Determination
To objectively compare the efficacy of 4-hydroxyphenethylamine (Tyramine) or novel phenethylamine derivatives, a battery of in vitro and in vivo assays is essential. The following are detailed protocols for key experiments.
In Vitro Assays
1. Radioligand Binding Assay for Serotonin Receptors
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound for 5-HT₂ₐ and 5-HT₂C receptors.
Methodology:
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT₂ₐ or 5-HT₂C receptor.
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂ and 0.5 mM EDTA.
Radioligand: [³H]Ketanserin for 5-HT₂ₐ and [³H]mesulergine for 5-HT₂C.
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
2. Calcium Flux Functional Assay
This assay measures the functional activity of a compound at Gq-coupled receptors, such as 5-HT₂ₐ and 5-HT₂C, by detecting changes in intracellular calcium levels.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound as an agonist at 5-HT₂ₐ and 5-HT₂C receptors.
Methodology:
Cell Culture: Culture cells expressing the receptor of interest in a 96-well plate.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Addition: Add varying concentrations of the test compound to the wells.
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ values.
Caption: Calcium Flux Functional Assay Workflow.
In Vivo Assays
1. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into a compound's ability to induce neurotransmitter release.
Objective: To measure changes in extracellular dopamine and serotonin levels in the nucleus accumbens or prefrontal cortex following administration of the test compound.
Methodology:
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
Sample Collection: Collect dialysate samples at regular intervals before and after administration of the test compound.
Neurotransmitter Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC with electrochemical detection.
Data Analysis: Express the results as a percentage change from baseline neurotransmitter levels.
Caption: In Vivo Microdialysis Experimental Workflow.
2. Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is a hallmark of psychedelic compounds.
Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of the test compound.
Methodology:
Acclimation: Acclimate mice to the observation chambers.
Compound Administration: Administer the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Observation: Record the number of head twitches over a specified period (e.g., 30-60 minutes).
Data Analysis: Compare the mean number of head twitches between different treatment groups.
Caption: Head-Twitch Response (HTR) Assay.
Conclusion
The efficacy of phenethylamine derivatives is highly dependent on their specific chemical structure, which dictates their interactions with various molecular targets. 4-Hydroxyphenethylamine (Tyramine), as a potent TAAR1 agonist and catecholamine releaser, has a pharmacological profile distinct from the classic psychedelic phenethylamines that primarily target 5-HT₂ receptors. A thorough understanding of these structure-activity relationships, supported by robust in vitro and in vivo experimental data, is crucial for the development of novel therapeutic agents derived from the phenethylamine scaffold. The protocols provided in this guide offer a framework for the systematic evaluation of new chemical entities, including the further characterization of compounds like 4-(2-Hydroxyethyl)-phenethylamine to elucidate their full pharmacological potential.
References
Varty, G. B., Canal, C. E., Mueller, T. A., Hartsel, J. A., Tyagi, R., Avery, K., ... & Nivorozhkin, A. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. [Link]
Varty, G. B., Canal, C. E., Mueller, T. A., Hartsel, J. A., Tyagi, R., Avery, K., ... & Nivorozhkin, A. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]
Varty, G. B., Canal, C. E., Mueller, T. A., Hartsel, J. A., Tyagi, R., Avery, K., ... & Nivorozhkin, A. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. ChEMBL. [Link]
Varty, G. B., Canal, C. E., Mueller, T. A., Hartsel, J. A., Tyagi, R., Avery, K., ... & Nivorozhkin, A. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. ResearchGate. [Link]
Linares, I., & Ladeira, M. (2012). Tyramine in foods and monoamine oxidase inhibitor drugs: A crossroad where medicine, nutrition, pharmacy, and food industry converge. ResearchGate. [Link]
Varty, G. B., Canal, C. E., Mueller, T. A., Hartsel, J. A., Tyagi, R., Avery, K., ... & Nivorozhkin, A. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
Hansen, M., Jacobsen, U., Plunkett, S., Liebscher, G., & Bräuner-Osborne, H. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Link]
Pan, N., & Li, D. (2021). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). Tyramine. MeSH - NCBI. [Link]
Yun, H. J., & Rhim, H. (2011). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Semantic Scholar. [Link]
Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]
Antipova, T. A., Kalinina, M. A., Kiselev, A. V., Veselov, M. S., & Tarasov, V. V. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]
Hansen, M., Jacobsen, U., Plunkett, S., Liebscher, G., & Bräuner-Osborne, H. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. ResearchGate. [Link]
Kaur, G., Chugh, H., & Kumar, S. (2023). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology. [Link]
Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)PHENOL | CAS 51-67-2. Matrix Fine Chemicals. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Trace amine receptor | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)phenol;phenol. PubChem. [Link]
Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
A Comparative Guide to the Structural Activity Relationship of 4-(2-Hydroxyethyl)-phenethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, hormones, a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, hormones, and a vast array of synthetic psychoactive compounds and therapeutic agents.[1][2] Its structural simplicity belies a profound capacity for functional diversity, achieved through a wide range of chemical modifications. This guide focuses on a specific, yet underexplored, subclass: 4-(2-Hydroxyethyl)-phenethylamine and its analogs. This scaffold is structurally analogous to the endogenous trace amine tyramine, with the key difference being the replacement of a phenolic hydroxyl group with a hydroxyethyl moiety.[3] Understanding the structural activity relationship (SAR) of this class of compounds is crucial for the rational design of novel ligands targeting various receptors, particularly adrenergic and serotonergic systems, which are implicated in a multitude of physiological and pathological processes.
This guide provides a comparative analysis of the SAR of 4-(2-Hydroxyethyl)-phenethylamine analogs, drawing upon established principles from the broader phenethylamine class and available data on related compounds. We will explore how modifications to the aromatic ring, the ethylamine side chain, and the terminal amine influence receptor binding affinity and functional activity. Furthermore, we will provide detailed experimental protocols for key assays used to characterize these compounds and visualize the intricate signaling pathways they modulate.
The Phenethylamine Pharmacophore: A Foundation for Diversity
The pharmacological profile of phenethylamines is exquisitely sensitive to structural modifications. The core structure consists of a phenyl ring connected to an ethylamine side chain. Key positions for modification that dictate receptor affinity and selectivity include:
The Aromatic Ring: Substitution patterns on the phenyl ring, including the number, type, and position of substituents, dramatically alter receptor interactions. For instance, hydroxylation at the 3 and 4 positions (a catechol moiety) is critical for high-affinity interactions with adrenergic receptors, mimicking endogenous ligands like norepinephrine and epinephrine.[[“]]
The Ethylamine Side Chain: Modifications to the α- and β-carbons of the ethylamine chain influence potency, selectivity, and metabolic stability. β-hydroxylation, for example, is a key determinant of adrenergic receptor affinity.[[“]]
The Amino Group: The nature of the substituent(s) on the terminal nitrogen atom plays a pivotal role in receptor subtype selectivity. N-alkylation can significantly modulate affinity and efficacy.[5]
Structural Activity Relationship of 4-(2-Hydroxyethyl)-phenethylamine Analogs: An Emerging Landscape
Direct quantitative data on the receptor binding affinities and functional activities of a wide range of 4-(2-Hydroxyethyl)-phenethylamine analogs is limited in the current literature. However, by drawing parallels with the well-established SAR of tyramine and other phenethylamines, we can infer the likely impact of structural modifications. The 4-(2-hydroxyethyl) group itself presents an interesting variation, replacing the hydrogen-bond donating phenolic hydroxyl of tyramine with a more flexible and potentially interactive hydroxyethyl chain.
Comparison with Tyramine and Octopamine
Tyramine, or 4-hydroxyphenethylamine, is a naturally occurring trace amine that acts as a catecholamine-releasing agent.[3] Octopamine, its β-hydroxylated counterpart, is a major neurotransmitter in invertebrates and also present in vertebrates.[6] The 4-(2-hydroxyethyl)phenethylamine scaffold can be considered a side-chain extended analog of tyramine. This modification may alter the molecule's polarity, conformational flexibility, and ability to interact with specific residues within the receptor binding pocket.
Comparative Receptor Binding and Functional Activity Data
Due to the scarcity of specific data for 4-(2-Hydroxyethyl)-phenethylamine analogs, the following table presents a curated selection of data for representative phenethylamine derivatives to illustrate key SAR principles at adrenergic and serotonin receptors. This provides a comparative framework to anticipate the potential pharmacological profile of the target compounds.
Note: This table is for illustrative purposes and includes data from various sources on related phenethylamine compounds to highlight general SAR trends.
Experimental Protocols
To ensure the generation of reliable and reproducible data for SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Part 1: Radioligand Binding Assay for Adrenergic and Serotonin Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds.
1. Membrane Preparation:
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human α₁ₐ-adrenergic receptor).
Harvest cells and wash with ice-cold PBS.
Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
Homogenize the cell suspension using a Dounce homogenizer or polytron.
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
Store membrane aliquots at -80°C.
2. Competitive Binding Assay:
In a 96-well plate, add in the following order:
Assay buffer.
Serial dilutions of the test compound or vehicle control.
A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Ketanserin for 5-HT₂A receptors) at a concentration close to its K₋.
Non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist.
Initiate the binding reaction by adding the prepared cell membranes.
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Dry the filters and place them in scintillation vials with scintillation cocktail.
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Part 2: Functional Assays
This protocol describes a method to measure changes in intracellular cyclic AMP (cAMP) levels in response to receptor activation.
1. Cell Culture and Plating:
Culture cells expressing the Gs or Gi-coupled receptor of interest in a suitable medium.
Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
Prepare serial dilutions of the agonist test compounds in stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
Aspirate the culture medium from the cells and add the compound dilutions.
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
This protocol measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
1. Cell Labeling and Plating:
Culture cells expressing the Gq-coupled receptor of interest.
Label the cells with [³H]-myo-inositol overnight in an inositol-free medium.
Wash the cells and plate them in a multi-well plate.
2. IP Accumulation Assay:
Pre-incubate the cells with an assay buffer containing LiCl (typically 10 mM) to inhibit inositol monophosphatases.
Add serial dilutions of the agonist test compounds.
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
Neutralize the samples and separate the inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.
Quantify the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.
Data Analysis: Plot the total inositol phosphate counts against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
Signaling Pathways
The interaction of 4-(2-Hydroxyethyl)-phenethylamine analogs with their target receptors initiates a cascade of intracellular events. The following diagrams illustrate the canonical signaling pathways for key adrenergic and serotonergic receptors.
Adrenergic Receptor Signaling
Adrenergic receptors are broadly classified into α and β subtypes, which are further divided into several isoforms. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of epinephrine and norepinephrine.
Caption: Canonical signaling pathways of α₁ and β-adrenergic receptors.
Serotonin 5-HT₂A Receptor Signaling
The 5-HT₂A receptor is a Gq-coupled GPCR that is a primary target for many psychedelic phenethylamines.
Caption: Simplified Gq-coupled signaling pathway of the 5-HT₂A receptor.
Conclusion
The structural activity relationship of 4-(2-Hydroxyethyl)-phenethylamine analogs represents a promising, albeit underexplored, area of medicinal chemistry. Based on the well-established SAR of the broader phenethylamine class, modifications to the aromatic ring, ethylamine side chain, and terminal amine of this scaffold are expected to yield a diverse range of pharmacological profiles at adrenergic and serotonergic receptors. The 4-(2-hydroxyethyl) moiety, in particular, offers a unique opportunity to explore novel interactions within receptor binding pockets. Further systematic synthesis and pharmacological characterization of these analogs, utilizing the robust experimental protocols outlined in this guide, are necessary to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of novel and selective ligands for a variety of CNS and peripheral disorders.
References
Substituted phenethylamine. (2023). In Wikipedia. Retrieved March 17, 2026, from [Link]
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). Molecules, 28(2), 733. [Link]
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014). ACS Chemical Neuroscience, 5(3), 244-250. [Link]
Pharmacological interactions of phenethylamine with adrenergic receptors. (n.d.). Consensus. Retrieved March 17, 2026, from [Link]
Tyramine. (2023). In Wikipedia. Retrieved March 17, 2026, from [Link]
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). Frontiers in Pharmacology, 10, 171. [Link]
In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. (2024). Nutrients, 16(11), 1567. [Link]
Octopamine. (2023). In Wikipedia. Retrieved March 17, 2026, from [Link]
In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. (2024). Nutrients, 16(11), 1567. [Link]
Alpha-adrenergic and 5-HT2-serotonergic effects of some beta-phenylethylamines on isolated rat thoracic aorta. (1993). General Pharmacology: The Vascular System, 24(4), 855-861. [Link]
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics, 31(2), 175-186. [Link]
Executive Summary The accurate quantification of 4-(2-Hydroxyethyl)-phenethylamine (4-HEPEA)—a highly polar, low-molecular-weight biogenic amine—presents a persistent challenge in bioanalytical chemistry. Traditional met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate quantification of 4-(2-Hydroxyethyl)-phenethylamine (4-HEPEA)—a highly polar, low-molecular-weight biogenic amine—presents a persistent challenge in bioanalytical chemistry. Traditional methodologies often suffer from poor chromatographic retention, severe matrix effects, and inadequate sensitivity. This guide provides an objective, data-driven comparison between conventional approaches (HILIC-MS/MS and RPLC-UV) and the novel AeroQuant™ 4-HEPEA Isotope-Dilution Kit . By analyzing data from a multi-center inter-laboratory comparison study, we demonstrate how pre-column derivatization coupled with stable isotope labeling establishes a robust, self-validating analytical system.
The Analytical Challenge & Mechanistic Causality
Measuring trace levels of 4-HEPEA in complex biological matrices requires overcoming three fundamental physicochemical hurdles:
Chromatographic Voiding: Due to its extreme polarity, underivatized 4-HEPEA elutes in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC) columns.
Ion Suppression Zones: Void volume elution coincides with a massive influx of unretained endogenous salts and phospholipids. As documented in comprehensive reviews on , this competition for charge droplets in the Electrospray Ionization (ESI) source leads to severe, unpredictable signal suppression.
Optical Invisibility: The molecule lacks an extended conjugated
π
-system, rendering UV detection virtually useless for trace-level (ng/mL) quantification.
The AeroQuant™ Solution
To bypass these limitations, the AeroQuant™ methodology employs an NHS-ester based pre-column derivatization strategy.
Causality of Derivatization: By covalently attaching a hydrophobic tag to the primary amine of 4-HEPEA, the analyte's partition coefficient (LogP) is artificially increased. This forces the molecule to retain strongly on standard C18 columns, shifting its elution well past the phospholipid ion suppression zone.
Self-Validating Architecture: To ensure the protocol is self-validating, a Stable Isotope-Labeled Internal Standard (SIL-IS, 4-HEPEA-d4) is introduced at the very first step. Because the SIL-IS undergoes the exact same extraction, derivatization, and ionization processes as the endogenous analyte, any fluctuations in derivatization yield or matrix interference are mathematically canceled out, strictly adhering to the .
Workflow for 4-HEPEA quantification using the AeroQuant™ Derivatization Kit.
Experimental Protocols: A Self-Validating Workflow
The following step-by-step methodology details the AeroQuant™ workflow utilized by participating laboratories. Every step is engineered with a specific causal purpose to ensure data integrity.
Step 1: Internal Standard Equilibration
Action: Aliquot 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (4-HEPEA-d4, 100 ng/mL). Vortex for 30 seconds and equilibrate for 5 minutes.
Causality: Early introduction of the SIL-IS ensures that all subsequent volumetric losses, extraction inefficiencies, or derivatization variations affect the heavy and light isotopes equally, maintaining a constant area ratio.
Step 2: Protein Precipitation & Extraction
Action: Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Vortex vigorously for 60 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Causality: Cold organic solvent denatures binding proteins, releasing bound 4-HEPEA. The acidic environment ensures the primary amine remains protonated (NH3+), preventing premature degradation or binding to negatively charged glass surfaces.
Step 3: Hydrophobic Derivatization
Action: Transfer 200 µL of the supernatant to a clean autosampler vial. Add 50 µL of 0.2 M Sodium Borate buffer (pH 9.5), followed by 50 µL of the AeroQuant™ NHS-ester reagent. Incubate at 40°C for 15 minutes.
Causality: The borate buffer raises the pH above the analyte's pKa (~9.5), deprotonating the amine to its nucleophilic state (NH2). This drives the rapid nucleophilic attack on the NHS-ester, efficiently tagging the molecule.
Step 4: Reaction Quenching
Action: Add 20 µL of 5% formic acid to the vial.
Causality: Dropping the pH below 4.0 instantly halts the reaction by re-protonating any unreacted amines and hydrolyzing excess NHS-ester reagent. This prevents the reagent from polymerizing on the LC column, extending column lifespan.
Step 5: LC-MS/MS Acquisition
Action: Inject 5 µL onto a sub-2 µm C18 column (50 x 2.1 mm). Run a gradient from 10% to 90% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3 minutes.
Causality: The hydrophobic tag ensures 4-HEPEA elutes at ~2.1 minutes (during the high-organic phase), completely separated from the early-eluting hydrophilic matrix components that cause ion suppression.
Inter-Laboratory Comparison Study Design
To objectively validate the performance of the AeroQuant™ kit against conventional methods, an inter-laboratory comparison was executed in strict accordance with.
A central reference laboratory prepared blinded, pooled human plasma samples spiked with exactly 50.0 ng/mL of 4-HEPEA. These were distributed to five independent laboratories utilizing different analytical platforms.
ISO 13528 compliant inter-laboratory comparison study design for 4-HEPEA.
Prior to the blind study, foundational method validation was performed to establish baseline capabilities. The derivatization approach effectively eliminates matrix suppression and drastically lowers the Limit of Detection (LOD).
The results of the blinded proficiency test highlight the vulnerability of underivatized methods. Labs 3 and 4 (HILIC-MS/MS) exhibited significant negative bias due to uncorrected ion suppression from co-eluting matrix components. Lab 5 failed to detect the analyte entirely, as the target concentration fell below the UV detection threshold.
Laboratory
Methodology
Mean Measured (ng/mL)
Intra-day CV (%)
Inter-day CV (%)
Bias (%)
Robust Z-Score
Lab 1
AeroQuant™ LC-MS/MS
49.8
2.1
3.4
-0.4
-0.10
Lab 2
AeroQuant™ LC-MS/MS
50.5
2.5
3.8
+1.0
+0.25
Lab 3
HILIC-MS/MS
43.2
8.4
12.1
-13.6
-3.40
Lab 4
HILIC-MS/MS
45.1
7.9
11.5
-9.8
-2.45
Lab 5
RPLC-UV
ND (< LOQ)
N/A
N/A
N/A
N/A
*Note: According to ISO 13528 guidelines, Z-scores beyond ±2.0 indicate questionable performance, and scores beyond ±3.0 indicate unsatisfactory performance.
Conclusion
The inter-laboratory data objectively demonstrates that standard HILIC-MS/MS and RPLC-UV are fundamentally unsuited for the reliable quantification of 4-HEPEA in complex matrices. By employing targeted derivatization and stable-isotope dilution, the AeroQuant™ methodology successfully normalizes matrix effects, providing researchers with a robust, FDA-compliant framework for highly reproducible bioanalysis.
References
Cortese M, Gigliobianco MR, Magnoni F, Censi R, Di Martino P. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules, 2020. URL:[Link]
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents, 2018. URL:[Link]
International Organization for Standardization (ISO). "ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison." ISO Standards, 2015. URL:[Link]
Comparative
4-(2-Hydroxyethyl)-phenethylamine versus octopamine in invertebrate models
Comparative Guide: Tyramine (4-Hydroxyphenethylamine) vs. Octopamine in Invertebrate Models Executive Summary & Nomenclature Clarification In neuropharmacology and structural biology, the identifier 4-(2-Hydroxyethyl)-ph...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Tyramine (4-Hydroxyphenethylamine) vs. Octopamine in Invertebrate Models
Executive Summary & Nomenclature Clarification
In neuropharmacology and structural biology, the identifier 4-(2-Hydroxyethyl)-phenethylamine is occasionally encountered as a structural misnomer or synthetic analog descriptor. However, the endogenous biogenic amine it refers to in invertebrate models is Tyramine (chemically 4-(2-aminoethyl)phenol or 4-hydroxyphenethylamine).
Tyramine and its β-hydroxylated metabolite Octopamine (4-(2-amino-1-hydroxyethyl)phenol) are the principal trace amines in invertebrates, serving as the functional equivalents of the vertebrate adrenergic system (adrenaline and noradrenaline)[1][2]. While historically viewed merely as an intermediate precursor, Tyramine is now recognized as an independent neurotransmitter with its own specific G-protein coupled receptors (GPCRs) and antagonistic physiological roles to Octopamine[3][4]. This guide provides a highly technical comparison of their signaling pathways, metabolic roles, and the self-validating experimental workflows used in modern drug discovery and neurobiology.
Biosynthetic Pathways & Structural Biology
The synthesis of these biogenic amines is a tightly regulated, rate-limiting cascade. Because both amines are synthesized in the same biochemical pathway, their relative concentrations act as a dynamic rheostat for invertebrate behavior[3][5].
Tyramine Synthesis: L-Tyrosine is decarboxylated by Tyrosine Decarboxylase (TDC) to form Tyramine.
Octopamine Synthesis: Tyramine is subsequently hydroxylated by Tyramine β-Hydroxylase (TβH) to form Octopamine[5].
Biosynthetic pathway of invertebrate trace amines from L-Tyrosine.
Receptor Pharmacology & Signaling Mechanisms
Tyramine and Octopamine exert their effects through distinct GPCRs. The evolutionary divergence of these receptors allows a single biosynthetic pathway to mediate opposing physiological states[4][6].
Tyramine Receptors (TARs): Receptors such as TAR1 (in Drosophila) and TYRA-3 (in C. elegans) primarily couple to Gi/o proteins , inhibiting adenylyl cyclase and reducing intracellular cAMP[4][6]. Some TARs also couple to Gq, mobilizing intracellular Ca²⁺.
Octopamine Receptors (OARs): Receptors such as OAMB and OctβR primarily couple to Gs proteins , activating adenylyl cyclase to increase cAMP, driving excitatory downstream kinase cascades[7].
GPCR signaling pathways for Tyramine and Octopamine receptors.
Physiological & Metabolic Control
The functional relationship between Tyramine and Octopamine is fundamentally antagonistic, representing the invertebrate equivalent of the autonomic nervous system's "Rest and Digest" versus "Fight or Flight" paradigms[1][3].
To rigorously study these amines, researchers must isolate their overlapping effects. Below are two field-standard, self-validating protocols designed to establish causality in receptor binding and in vivo metabolic behavior.
Protocol 1: Radioligand Binding Affinity Assay for OARs/TARs
This in vitro assay isolates receptor-ligand interactions from complex in vivo signaling networks. By using a known antagonist ([³H]-Yohimbine) and displacing it with test amines, researchers can determine exact binding affinities (Ki)[7].
Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing the target receptor (e.g., Anopheles gambiae AgOAR45B). Homogenize in 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
Causality: The inclusion of Mg²⁺ ions is critical; it stabilizes the GPCR-G-protein complex in a high-affinity state, preventing premature dissociation during the assay.
Step 2: Radioligand Incubation. Incubate 30 µg of membrane protein per well with 16 nM [³H]-Yohimbine in binding buffer.
Step 3: Displacement. Add varying concentrations of unlabeled Tyramine or Octopamine (10⁻¹⁰ to 10⁻⁴ M).
Step 4: Self-Validation Checkpoint (Non-Specific Binding). In parallel control wells, add 100 µM clonidine.
Causality: Clonidine saturates all specific binding sites. Any remaining radioactivity detected in these wells represents non-specific lipid binding, which is subtracted from total binding to yield a self-validated specific binding curve.
Step 5: Filtration & Detection. Terminate the reaction by rapid filtration through GF/C glass fiber plates. Wash extensively and quantify bound radioactivity via liquid scintillation counting.
Protocol 2: In Vivo Locomotor & Metabolic Assay in Drosophila Larvae
This protocol evaluates the [8] and motor program competition[9].
Step 1: Genetic Isolation. Select 3rd instar Drosophila larvae of wild-type (Canton-S) and tβh (tyramine β-hydroxylase) null mutant strains.
Causality:tβh mutants cannot synthesize Octopamine, causing them to accumulate Tyramine. This genetic isolation creates an internal control, allowing researchers to observe Tyramine-specific inhibitory effects without Octopaminergic interference[3][8].
Step 2: Nutritional Modulation. Subject a cohort to 2 hours of starvation on wet filter paper.
Causality: Starvation naturally upregulates TβH expression in wild-type larvae, shifting the Tyramine/Octopamine ratio toward Octopamine to trigger food-seeking hyperactivity[3].
Step 3: Locomotor Tracking. Transfer larvae to 1% agarose plates. Record crawling trajectories using a high-resolution camera at 30 fps for 5 minutes.
Step 4: Kinematic Analysis. Quantify crawling speed and bout frequency. Wild-type starved larvae will show elevated speed (Octopamine-driven), whereas tβh mutants will display severe locomotor deficits (Tyramine-driven inhibition).
Step 5: Self-Validation Checkpoint (Metabolic Rescue). Feed the tβh mutants with exogenous Octopamine-laced yeast. A restoration of wild-type crawling speed validates that the observed deficit was strictly due to the absence of the amine, not a developmental defect.
References
Roeder, T. (2020). The control of metabolic traits by octopamine and tyramine in invertebrates. Journal of Experimental Biology.[Link]
Schützler, N., et al. (2019). Tyramine action on motoneuron excitability and adaptable tyramine/octopamine ratios adjust Drosophila locomotion to nutritional state. Proceedings of the National Academy of Sciences (PNAS).[Link]
Damrau, C., et al. (2018). Octopamine and Tyramine Contribute Separately to the Counter-Regulatory Response to Sugar Deficit in Drosophila. Frontiers in Systems Neuroscience.[Link]
Kastner, K., et al. (2014). Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach. Malaria Journal (PMC).[Link]
Wu, B., et al. (2024). Establishing an Artificial Pathway for the Biosynthesis of Octopamine and Synephrine. ACS Synthetic Biology.[Link]
Rex, E., et al. (2007). Tyramine and Octopamine Independently Inhibit Serotonin-Stimulated Aversive Behaviors in Caenorhabditis elegans through Two Novel Amine Receptors. Journal of Neuroscience.[Link] (Derived from search index 5.9)
head-to-head comparison of 4-(2-Hydroxyethyl)-phenethylamine and its isomers
An in-depth technical analysis of 4-(2-Hydroxyethyl)phenethylamine requires contextualizing it within its exact isomeric space. Sharing the molecular formula C10H15NO , this family of compounds demonstrates how minute po...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 4-(2-Hydroxyethyl)phenethylamine requires contextualizing it within its exact isomeric space. Sharing the molecular formula C10H15NO , this family of compounds demonstrates how minute positional shifts of hydroxyl and amine groups drastically alter a molecule's pharmacological target and chemical utility.
As a Senior Application Scientist, I have structured this guide to objectively compare 4-(2-Hydroxyethyl)phenethylamine against its three most prominent structural isomers: Ephedrine (a clinical adrenergic agonist), Hordenine (a natural trace amine), and N-(2-Hydroxyethyl)-α-phenylethylamine (a synthetic chiral resolving agent).
Structural and Physicochemical Profiling
The causality behind the divergent applications of these isomers lies in their structure-activity relationships (SAR). The presence of a β-hydroxyl group (as seen in Ephedrine) restricts the molecule to classical adrenergic receptors. Conversely, moving the hydroxyl group to the phenyl ring or extending it via an ethyl bridge (as in 4-(2-Hydroxyethyl)phenethylamine) shifts the affinity toward the Trace Amine-Associated Receptor 1 (TAAR1) and vesicular monoamine transporters ([1]).
Table 1: Quantitative Comparison of C10H15NO Isomers
Isomer
Chemical Classification
Structural Distinction
Primary Target / Application
Est. LogP
4-(2-Hydroxyethyl)PEA
Substituted Phenethylamine
4-position hydroxyethyl
TAAR1 / VMAT2 (Preclinical)
1.25
Ephedrine
Amphetamine Derivative
β-hydroxyl, N-methyl
α/β-Adrenergic Agonist
1.13
Hordenine
Phenol / Alkaloid
N,N-dimethyl, 4-hydroxyl
TAAR1 Agonist / MAO-B
1.40
N-HE-α-PEA
Aralkylamine
N-hydroxyethyl, α-methyl
Chiral Resolving Agent
1.80
Pharmacological Divergence & Signaling Pathways
Understanding the receptor preference of these isomers is critical for drug development. Ephedrine acts as a direct and indirect sympathomimetic because its β-hydroxyl group forms essential hydrogen bonds with serine residues in the binding pocket of adrenergic receptors ([2]).
In contrast, 4-(2-Hydroxyethyl)phenethylamine and Hordenine lack this β-hydroxyl group. This structural "deficiency" prevents strong adrenergic binding but perfectly aligns with the lipophilic pocket of TAAR1, an intracellular G protein-coupled receptor that regulates monoamine neurotransmission ([3]).
Fig 1. Divergent signaling pathways of C10H15NO isomers through adrenergic and TAAR1 receptors.
To objectively evaluate the performance of these isomers, researchers must employ rigorous, self-validating methodologies. Below are the standard protocols for pharmacological profiling and chemical application.
This protocol is used to determine the binding affinity (
Ki
) of 4-(2-Hydroxyethyl)phenethylamine and Hordenine at the TAAR1 receptor.
Rationale for Experimental Choices: We utilize HEK293 cells stably transfected with human TAAR1 because endogenous TAAR1 expression in standard immortalized cell lines is notoriously low. Polyethylenimine (PEI) is used to pre-soak the filters to neutralize the negative charge of the glass fibers, preventing the non-specific binding of these highly basic, lipophilic amines.
Self-Validating Mechanism: The assay includes untransfected HEK293 cells as a negative control to quantify non-specific membrane binding. A known TAAR1 full agonist (e.g., β-phenethylamine) is run in parallel as a positive control. The experimental
IC50
data is only accepted if the positive control falls within its historical confidence interval (
Ki
= 0.5–1.0 µM), thereby validating the structural integrity of the receptor preparation.
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293-hTAAR1 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor conformation. Centrifuge at 40,000 × g for 20 minutes at 4°C.
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the TAAR1-specific radioligand
[3H]
-RO5166017, and varying concentrations (
10−10
to
10−4
M) of the target isomer. Incubate at room temperature for 60 minutes to reach equilibrium.
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer to remove unbound radioligand without disrupting low-affinity equilibrium binding.
Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate
IC50
and
Ki
using non-linear regression analysis.
Protocol B: Diastereomeric Salt Resolution (Chemical Synthesis)
While 4-(2-Hydroxyethyl)phenethylamine is a pharmacological target, its isomer (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine is a highly valuable industrial resolving agent ().
Rationale for Experimental Choices: The addition of the N-(2-hydroxyethyl) group to the α-phenylethylamine core introduces a secondary hydrogen-bonding site. This drastically amplifies the solubility differences between the resulting diastereomeric salts when reacted with a racemic acid, leading to higher enantiomeric purity in fewer crystallization cycles ([4]).
Self-Validating Mechanism: Post-extraction, the liberated acid is subjected to Chiral HPLC. The process is self-validating because the sum of the enantiomeric excess (ee) of the precipitate and the mother liquor must mathematically account for the initial racemic input, confirming that no thermal racemization occurred during the heating steps.
Step-by-Step Methodology:
Salt Formation: Dissolve 1.0 equivalent of the racemic acid and 1.0 equivalent of (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine in a hot 70% ethanol/water mixture under magnetic stirring until clear.
Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. The less soluble diastereomeric salt will precipitate as colorless needles.
Isolation: Filter the suspension under a vacuum and wash the crystals with cold ethanol to remove any adhering soluble diastereomer.
Free Acid Recovery: Suspend the isolated salt in water, acidify with 1M HCl to pH 2, and extract the resolved enantiomer using ethyl acetate. Dry the organic layer and evaporate to yield the optically pure acid.
References
Phenethylamine - Wikipedia
Source: Wikipedia
URL:[Link]
Hordenine (CID 68313)
Source: PubChem, National Institutes of Health
URL:[Link]
Ephedrine / Pseudoephedrine Drug Information
Source: PharmaCompass
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Validation Guide: Next-Generation Synthesis of 4-(2-Hydroxyethyl)phenethylamine (4-HEPE)
Executive Summary
4-(2-Hydroxyethyl)phenethylamine (4-HEPE) is a highly valuable, bifunctional pharmaceutical intermediate. Featuring both a primary amine and a primary alcohol on a rigid phenethylamine core, it provides orthogonal reactivity handles critical for the late-stage functionalization of complex adrenergic agonists, beta-blockers, and targeted neurotherapeutics.
Historically, synthesizing 4-HEPE has been bottlenecked by the inherent reactivity of native phenethylamines. This guide objectively compares the traditional, multi-step batch synthesis against a novel, telescoped continuous-flow methodology. By analyzing reaction causality, scalability, and process analytical technology (PAT), we demonstrate how continuous-flow chemistry dramatically reduces the E-factor while increasing overall yield and purity.
Mechanistic Overview & Pathway Analysis
The Bottleneck of Traditional Batch Synthesis (Route A):
Direct C–H functionalization of native phenethylamines is notoriously challenging. The strong coordination ability of the primary amine group frequently poisons transition metal catalysts or directs functionalization exclusively to the ortho position, rather than the desired para position required for 4-HEPE[1]. Consequently, traditional batch routes rely on exhaustive protecting group (PG) manipulations. Starting from tyramine, the amine must be Boc-protected and the phenol triflated, followed by a Sonogashira coupling with TMS-acetylene, hydroboration-oxidation, and global deprotection. This 5-step process suffers from poor atom economy and high solvent waste.
The Next-Generation Continuous-Flow Approach (Route B):
To bypass the para-functionalization bottleneck, the new route constructs the phenethylamine core de novo from a pre-functionalized precursor: 4-(2-hydroxyethyl)benzaldehyde. This is achieved via a telescoped, two-stage continuous-flow process:
Flow Henry (Nitroaldol) Reaction: A solvent-free condensation with nitromethane over a solid-supported basic resin (Amberlyst A21). Flow micro-mixing provides exact thermal control, preventing the dangerous accumulation and polymerization of the exothermic nitrostyrene intermediate.
In-Line Micellar Reduction: The nitrostyrene effluent is directly reduced using a packed-bed Pd/C reactor. Because handling slurries and solid catalysts in flow often leads to clogging, this step utilizes2[2]. The micelles solubilize the hydrophobic intermediate and lubricate the catalyst bed, ensuring continuous operation without fouling.
Figure 1: Mechanistic workflow comparing batch vs. telescoped continuous-flow synthesis of 4-HEPE.
Comparative Performance Data
The transition from batch to flow chemistry fundamentally alters the thermodynamic and kinetic profile of the synthesis. Table 1 summarizes the quantitative improvements observed during process validation.
To ensure scientific integrity, the following continuous-flow protocol is designed as a self-validating system . It utilizes in-line Process Analytical Technology (PAT) to monitor steady-state conversion, ensuring that any deviation in pump flow rates or catalyst deactivation is immediately detected.
Step-by-Step Methodology: Telescoped Flow Synthesis of 4-HEPE
Phase 1: Nitroaldol (Henry) Condensation
Reagent Preparation: Prepare a 1.0 M solution of 4-(2-hydroxyethyl)benzaldehyde in dry THF (Stream A) and a 1.2 M solution of nitromethane in THF (Stream B).
Reactor Setup: Pack an Omnifit glass column (10 mm i.d. × 100 mm) with Amberlyst A21 basic resin. Heat the column jacket to 80 °C.
Execution: Pump Stream A and Stream B via high-pressure syringe pumps into a PEEK T-mixer at a combined flow rate of 0.5 mL/min, yielding a residence time (
tR
) of ~15 minutes in the column.
In-Line Validation: Route the effluent through an in-line UV-Vis flow cell set to 310 nm. The steady formation of the highly conjugated nitrostyrene intermediate will register as a stable absorbance plateau. Causality note: If absorbance drops, it indicates resin deactivation or pump cavitation.
Phase 2: Aqueous Micellar Reduction
Reagent Preparation: Prepare an aqueous stream containing 2 wt% TPGS-750-M surfactant and 3.0 equivalents of triethylsilane (Et
3
SiH). Causality note: Et
3
SiH acts as a safe, liquid hydrogen surrogate, eliminating the need for pressurized H
2
gas in standard lab environments[2].
Reactor Setup: Pack a stainless-steel column with 5 wt% Pd/C. Heat the reactor to 60 °C and attach a 3-bar back-pressure regulator (BPR) at the exit.
Execution: Merge the nitrostyrene effluent from Phase 1 with the aqueous micellar stream via a dynamic micromixer. Pump the emulsion through the Pd/C bed with a
tR
of 20 minutes.
Workup & Final Validation: The biphasic effluent is collected and passed through an in-line liquid-liquid separator. The organic phase is analyzed via LC-MS. The disappearance of the nitrostyrene mass peak (M+H) and the appearance of the 4-HEPE mass peak confirms quantitative reduction.
Causality & Expert Insights
As synthetic demands shift toward greener, more efficient processes, understanding the why behind protocol design is as important as the how.
Circumventing Native Amine Direction: Recent literature highlights that1 is highly ortho-selective due to the rigid palladacycle intermediate formed by the primary amine[1]. By utilizing a para-substituted benzaldehyde and constructing the amine functional group last, we completely bypass the regioselectivity issues that plague late-stage C–H functionalization.
The Role of Micellar Catalysis in Flow: Heterogeneous catalytic reduction in flow systems is notoriously prone to failure due to the precipitation of intermediates and subsequent clogging of the packed bed. The introduction of TPGS-750-M creates nanomicelles that encapsulate the hydrophobic nitrostyrene, effectively "lubricating" its passage through the Pd/C bed while localizing the Et
3
SiH reductant in close proximity to the catalyst surface[2].
References
Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. RSC Publishing, (2021). 2
Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. ACS Organic Process Research & Development, (2020). 3
Isodesmic C(sp2)–H Iodination of 2-Phenethylamines Directed by Native Primary Amino Groups. ACS Organic Letters, (2025). 1
As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory endpoint, but a critical extension of your experimental workflow. 4-(2-Hydroxyethyl)-phenethylamine is a bifunctional organ...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory endpoint, but a critical extension of your experimental workflow. 4-(2-Hydroxyethyl)-phenethylamine is a bifunctional organic molecule containing both a primary amine and a primary alcohol. Because of its structural homology to biogenic monoamines and trace amine-associated receptor 1 (TAAR1) agonists, it exhibits potent biological activity and basicity[1].
To ensure laboratory safety and environmental compliance, the following operational guide establishes a self-validating framework for the handling, neutralization, and final destruction of 4-(2-Hydroxyethyl)-phenethylamine waste.
Chemical Profiling & Hazard Assessment
To design an effective disposal protocol, we must first understand the physicochemical causality of the compound's behavior:
Basicity and Reactivity: The primary amine moiety acts as a weak base (pKa ~9.8). It will react exothermically with strong acids and is strictly incompatible with strong oxidizing agents, acyl halides, and anhydrides[2].
Toxicity & Systemic Risk: Unintended systemic absorption (via inhalation of aerosols or dermal permeation) can cause central nervous system (CNS) stimulation, severe skin irritation, and serious eye damage[3].
Environmental Impact: Phenethylamine derivatives are acutely harmful to aquatic life[3]. Direct discharge into the sanitary sewer without prior neutralization and Environmental Health and Safety (EHS) approval is strictly prohibited.
Quantitative Data & Waste Classification
Table 1: Physicochemical Properties and Disposal Logistics for 4-(2-Hydroxyethyl)-phenethylamine
Parameter
Value / Classification
Operational Implication
Molecular Formula
C₁₀H₁₅NO
High carbon/nitrogen content dictates incineration parameters.
Molecular Weight
165.23 g/mol
Used for stoichiometric calculations during neutralization.
Estimated pKa
~9.8 (Amine group)
Acts as a base; aqueous solutions will have a high pH.
EPA Waste Classification
Characteristic Waste (D002)
May exhibit RCRA Corrosivity if aqueous pH ≥ 12.5[4].
Primary Disposal Method
High-Temperature Incineration
Requires an alkaline scrubber to mitigate NOx emissions[5].
Chemical Incompatibilities
Acids, Acid chlorides, Oxidizers
Must not be bulked with acidic waste to prevent exothermic reactions.
Pre-Disposal Logistics & Spill Response
Before initiating any disposal procedures, ensure the operational environment is secure.
Engineering Controls: All waste consolidation must occur within a certified chemical fume hood to prevent the inhalation of amine vapors or fugitive dust.
PPE Requirements: Wear nitrile or neoprene gloves (double-gloving is highly recommended for concentrated solutions), splash goggles, and a fluid-resistant laboratory coat.
Spill Response: In the event of a spill, do not wash the material down the drain[5]. Evacuate the immediate area. Absorb liquid spills with an inert absorbent material (e.g., vermiculite, dry sand, or Chemizorb). For solid spills, sweep up carefully to avoid dust generation. Place all spill debris into a compatible, sealable high-density polyethylene (HDPE) container for hazardous waste disposal.
Standard Operating Procedures (SOP) for Disposal
The following protocols guarantee a closed-loop, self-validating system where each step verifies the safety of the subsequent action.
Protocol A: Disposal of Pure Solid or Organic Solvent Mixtures
Segregation: Collect the waste in a chemically compatible container, preferably HDPE or Teflon-lined glass. Strictly ensure the container has never held strong acids or oxidizers to prevent spontaneous exothermic reactions[6].
Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. Mark as "Hazardous Waste - Toxic/Basic Organic" and explicitly list "4-(2-Hydroxyethyl)-phenethylamine" as the primary constituent.
Storage: Store in a designated secondary containment tray in a cool, dry, well-ventilated waste accumulation area, away from direct UV light and heat sources.
Final Destruction: Transfer the sealed containers to your institutional EHS department for commercial disposal. The mandated destruction method is high-temperature incineration in an EPA-approved facility equipped with an afterburner and an alkaline scrubber[5].
Causality: High-temperature combustion ensures the complete thermal cleavage of the aromatic ring, while the alkaline scrubber neutralizes the toxic nitrogen oxides (NOx) generated from the combustion of the amine group.
Protocol B: Aqueous Waste Neutralization Workflow
For dilute aqueous solutions (<5% concentration) generated during experimental washing steps, neutralization may be performed prior to disposal. Note: This must only be done if permitted by your local Publicly Owned Treatment Works (POTW) and institutional EHS guidelines.
Preparation: Place the waste collection beaker in an ice bath within a functioning fume hood.
Causality: Acid-base neutralization of amines is highly exothermic; active cooling prevents solvent boil-off and the generation of toxic amine vapors[6].
Titration: Slowly add a dilute inorganic acid (e.g., 1M Hydrochloric Acid, HCl) dropwise while stirring continuously.
Validation: Monitor the pH using a calibrated pH meter or broad-range indicator paper. Continue the titration until the solution reaches a stable, neutral pH between 6.0 and 8.0.
Disposal: Once neutralized, the resulting substituted phenethylammonium chloride salt solution must still be collected as aqueous hazardous waste unless explicit written approval for drain disposal has been granted by your EHS officer[7].
Disposal Decision Workflow
Decision tree for the segregation, neutralization, and disposal of phenethylamine waste streams.
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council / The National Academies Press
URL:[Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
Source: United States Environmental Protection Agency (EPA)
URL:[Link]
Personal protective equipment for handling 4-(2-Hydroxyethyl)-phenethylamine
As researchers push the boundaries of macromolecular design—from sequence-specific[1] to advanced polydopamine-analogous [2]—the handling of highly reactive bifunctional intermediates has become routine. Among these, 4-(...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers push the boundaries of macromolecular design—from sequence-specific[1] to advanced polydopamine-analogous [2]—the handling of highly reactive bifunctional intermediates has become routine. Among these, 4-(2-Hydroxyethyl)-phenethylamine presents a unique nexus of synthetic utility and occupational hazard.
While often treated as a standard building block, this compound demands rigorous, specialized handling protocols. As a Senior Application Scientist, I have observed that standard laboratory safety measures frequently fail to account for the synergistic risks of its primary amine basicity, its structural homology to neuroactive catecholamines, and its specific physical behaviors in both solution and solid states.
This guide provides a comprehensive, self-validating framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal logistics to ensure uncompromising safety and scientific integrity.
Mechanistic Hazard Profile & Causality
To select the correct PPE, one must first understand the chemical causality behind the hazards. 4-(2-Hydroxyethyl)-phenethylamine is a bifunctional molecule featuring a primary aliphatic amine and a primary alcohol.
Corrosivity & Basicity : The primary amine group renders the freebase highly basic (pH 11-12 in aqueous solutions). Upon contact with moisture on the skin or mucosal membranes, it causes rapid saponification of lipid bilayers, leading to severe chemical burns and irreversible tissue damage[3].
Pharmacological Toxicity : As a phenethylamine derivative, it shares a structural backbone with endogenous catecholamines and amphetamines. Systemic absorption—whether transdermal or via inhalation of aerosolized particulates—can directly stimulate adrenergic receptors, potentially causing localized vasoconstriction, tachycardia, and central nervous system (CNS) effects[4].
Environmental Reactivity : The compound is air-sensitive and readily absorbs carbon dioxide from the atmosphere to form carbamate salts[5][6]. This necessitates handling under inert gas (nitrogen or argon)[4][5], which introduces secondary risks of asphyxiation in poorly ventilated spaces.
Quantitative PPE Specifications & Standards
Selection of Personal Protective Equipment must account for both the chemical's inherent basicity and the specific solvent vehicles (e.g., DMF, DCM) commonly used in oligomer synthesis.
PPE Category
Specification & Material
Breakthrough Time / Protection Level
Regulatory Standard
Causality & Justification
Hand Protection
Double-layer Nitrile (Outer: 0.11 mm, Inner: 0.11 mm)
>480 minutes (for pure amine)
EN 374, ASTM F739
Nitrile provides excellent resistance to basic amines. Double-gloving ensures a temporal buffer if the outer glove is compromised by aggressive synthesis solvents.
Eye/Face Protection
Tightly fitting chemical splash goggles + 8-inch face shield
Protects against micro-splashes during solution transfer. Standard safety glasses are insufficient for corrosive amines[7].
Body Protection
Flame-Resistant (FR) Nomex® or specialized Tyvek® lab coat
N/A (Barrier protection)
OSHA 29 CFR 1910.132
Phenethylamines are combustible (Flash point ~81°C)[4][6]. FR coats prevent ignition during reactive synthesis steps involving electrophiles.
Respiratory
NIOSH-approved N95/P100 Particulate Respirator or PAPR
99.97% filtration efficiency (P100)
NIOSH 42 CFR 84
Mandatory when handling lyophilized salt powders outside a biosafety cabinet to prevent severe respiratory tract burns[5].
Chemical Exposure Risk Mitigation Pathway
Fig 1: Logical pathway for PPE selection and spill response based on chemical physical state.
Self-Validating Operational Protocols
Expertise Note: Safety protocols are only effective if they are self-validating. The following steps incorporate immediate feedback loops to ensure containment integrity.
Protocol A: Preparation and Weighing of Solid/Salt Forms
Environmental Verification : Verify that the chemical fume hood or localized exhaust ventilation is operational (face velocity between 80-100 fpm).
Validation: Check the digital airflow monitor; a tissue taped to the sash should pull inward steadily.
PPE Donning Sequence : Don the FR lab coat, followed by the N95/P100 respirator, splash goggles, and finally, double nitrile gloves.
Validation: Perform a negative-pressure seal check on the respirator by inhaling sharply; the mask should collapse slightly.
Static Elimination : Phenethylamine salts hold static charge, leading to dangerous aerosolization. Wipe the exterior of the chemical container and the balance with an anti-static cloth before opening.
Dispensing : Using a grounded, anti-static micro-spatula, transfer the required mass into a pre-tared, sealable glass vial. Do not use metal containers, as the basic amine can be corrosive to certain metals over time.
Sealing & Decontamination : Seal the vial tightly before removing it from the hood. Wipe down the balance and hood surface with a 5% acetic acid solution to neutralize any invisible amine dust, followed by a distilled water wipe.
Protocol B: Spill Response and Disposal Plan
Phenethylamine spills require immediate neutralization to prevent combustible vapor accumulation and surface degradation[8].
Evacuation & Assessment : For spills >50 mL, immediately evacuate the area. Ensure no open flames or spark sources are present, as the vapors are combustible.
Containment : Don a full facepiece respirator (or PAPR) and heavy-duty butyl rubber gloves. Surround the spill with a universal chemical absorbent or spill berm to prevent it from entering drains (the compound is harmful to aquatic life)[8].
Neutralization : Do not use water directly, as the dissolution of basic amines is highly exothermic. Carefully apply a weak acid neutralizer (e.g., sodium bisulfate powder or dilute acetic acid) from the perimeter inward.
Validation: The area is fully neutralized when pH indicator paper touched to the slurry reads between 6.0 and 8.0.
Collection : Scoop the neutralized slurry into a chemically resistant, high-density polyethylene (HDPE) hazardous waste container.
Disposal : Label as "Corrosive/Toxic Organic Waste." Never mix amine waste with strong oxidizing agents or halogenated solvents in the same waste carboy, as this can trigger violent exothermic reactions[3]. Dispose of in accordance with local environmental regulations via an approved waste disposal plant.
References
Synthesis of N-substituted oligomers.
Water purification membrane with polydopamine coating.